molecular formula C9H11N3O B068197 4-(Pyridin-4-YL)piperazin-2-one CAS No. 166953-18-0

4-(Pyridin-4-YL)piperazin-2-one

Cat. No.: B068197
CAS No.: 166953-18-0
M. Wt: 177.2 g/mol
InChI Key: WCDFJPZJXVQWQQ-UHFFFAOYSA-N
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Description

4-(Pyridin-4-YL)piperazin-2-one is a versatile and valuable nitrogen-containing heterocycle, primarily employed as a key synthetic intermediate and privileged scaffold in medicinal chemistry and drug discovery. Its molecular architecture, featuring a piperazin-2-one core linked to a pyridine ring, mimics structural motifs found in numerous pharmacologically active compounds. This compound serves as a critical building block for the synthesis of novel molecules targeting a wide range of biological pathways, with a particular emphasis on protein kinases. Researchers utilize this scaffold to develop and optimize potent and selective kinase inhibitors for oncology and neurological disorder research. The structure offers multiple sites for rational chemical modification, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of properties like potency, selectivity, and metabolic stability. Supplied with high purity and characterized for reliability, this compound is an essential tool for chemists and biologists engaged in hit-to-lead optimization and the development of new chemical entities for investigative purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-4-ylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c13-9-7-12(6-5-11-9)8-1-3-10-4-2-8/h1-4H,5-7H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDFJPZJXVQWQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596467
Record name 4-(Pyridin-4-yl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166953-18-0
Record name 4-(Pyridin-4-yl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Pyridin-4-YL)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Pyridin-4-YL)piperazin-2-one (CAS No. 166953-18-0), a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this molecule is limited in publicly accessible literature, this document synthesizes available information on its core properties, potential synthetic pathways, and predicted pharmacological relevance based on the well-established characteristics of its constituent chemical moieties: the pyridine ring and the piperazinone core. This guide aims to serve as a foundational resource for researchers investigating this compound and similar molecular scaffolds.

Introduction and Chemical Identity

This compound is a small molecule featuring a pyridine ring linked to a piperazin-2-one core. The pyridine moiety is a common pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The piperazinone scaffold is a versatile building block in medicinal chemistry, often explored for its potential to interact with various biological targets. The strategic combination of these two fragments suggests that this compound may possess interesting pharmacological properties.

Table 1: Core Properties of this compound

PropertyValueSource
CAS Number 166953-18-0[1]
IUPAC Name This compoundInferred
Molecular Formula C₉H₁₁N₃O[1]
Molecular Weight 177.20 g/mol [1]
Canonical SMILES C1C(=O)NCCN1C2=CC=NC=C2Inferred

Physicochemical Properties (Predicted)

Due to the absence of specific experimental data, the following physicochemical properties are predicted based on the compound's structure and data from structurally related molecules. These values should be considered estimates and require experimental validation.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Melting Point Not availableLikely a solid at room temperature.
Boiling Point Not availableExpected to be high due to polar nature and hydrogen bonding capabilities.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF). Limited solubility in water.The pyridine and piperazinone moieties contribute to its polarity.
LogP ~0.5 - 1.5Indicates moderate lipophilicity, which is often favorable for drug-like molecules.
pKa Basic pKa associated with the pyridine nitrogen.The exact value would be influenced by the electron-withdrawing effect of the piperazinone ring.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A plausible synthetic route would involve the nucleophilic substitution reaction between a suitable piperazin-2-one precursor and a 4-halopyridine.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Piperazinone Piperazin-2-one Piperazinone->Reaction_Node Nucleophilic Amine Halopyridine 4-Halopyridine (e.g., 4-chloropyridine) Halopyridine->Reaction_Node Electrophilic Aryl Halide Conditions Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, DMSO) Heat Conditions->Reaction_Node Product This compound Reaction_Node->Product Nucleophilic Aromatic Substitution (SNAr) caption Proposed Synthesis of this compound

Caption: A proposed synthetic route to this compound via SNAr reaction.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step methodology based on general procedures for similar reactions. This protocol requires experimental optimization and validation.

  • Reaction Setup: To a solution of piperazin-2-one (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added a base, for instance, potassium carbonate (2.0-3.0 eq).

  • Addition of Reagents: 4-Chloropyridine hydrochloride (1.1 eq) is added to the reaction mixture. The hydrochloride salt is often used for stability and can be neutralized in situ by the excess base.

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours (typically 12-24 hours). The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is then extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound.

Potential Pharmacological Significance

The pharmacological profile of this compound has not been explicitly reported. However, based on its structural components, it is possible to infer potential areas of biological activity. Many pyridinylpiperazine derivatives are known to interact with various receptors and enzymes in the central nervous system (CNS).

Inferred Mechanism of Action

The presence of the pyridinylpiperazine moiety suggests potential interactions with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The nitrogen atoms in the structure can act as hydrogen bond acceptors, and the aromatic pyridine ring can participate in π-π stacking interactions with aromatic residues in receptor binding pockets.

G cluster_compound This compound cluster_targets Potential Biological Targets Compound Pyridinylpiperazine Moiety GPCRs GPCRs (e.g., Dopamine, Serotonin Receptors) Compound->GPCRs Binding IonChannels Ion Channels Compound->IonChannels Modulation Enzymes Enzymes Compound->Enzymes Inhibition caption Potential Biological Interactions

Caption: Inferred biological targets for this compound.

Potential Therapeutic Applications

Given the prevalence of the pyridinylpiperazine scaffold in CNS-active drugs, potential therapeutic applications for derivatives of this compound could include:

  • Antipsychotics: Many atypical antipsychotics feature a pyridinylpiperazine core.

  • Antidepressants: Modulation of serotonin receptors is a key mechanism for many antidepressant medications.

  • Anxiolytics: Similar to antidepressants, targeting serotonergic pathways can have anxiolytic effects.

It is important to emphasize that these are speculative applications based on structural analogy and require extensive biological evaluation to be confirmed.

Spectroscopic Characterization (Predicted)

No experimental spectral data for this compound has been identified. The following are predicted key features that would be expected in its spectra.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR - Aromatic protons of the pyridine ring (likely in the δ 7.0-8.5 ppm region). - Methylene protons of the piperazinone ring (likely in the δ 3.0-4.5 ppm region). - A broad singlet for the NH proton of the amide.
¹³C NMR - Aromatic carbons of the pyridine ring (δ 120-150 ppm). - Carbonyl carbon of the piperazinone (δ ~170 ppm). - Aliphatic carbons of the piperazinone ring (δ 40-60 ppm).
IR Spectroscopy - N-H stretching vibration (~3200-3400 cm⁻¹). - C=O (amide) stretching vibration (~1650-1680 cm⁻¹). - C=N and C=C stretching vibrations from the pyridine ring (~1500-1600 cm⁻¹).
Mass Spectrometry - A molecular ion peak [M+H]⁺ at m/z 178.09.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. Standard laboratory safety precautions should be taken when handling this compound. Based on the safety profiles of related compounds like piperazine, it should be handled with care, avoiding inhalation, ingestion, and skin contact. Use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is recommended. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Directions

This compound represents a molecule of interest for further investigation in the field of medicinal chemistry. While there is a notable lack of specific experimental data, this guide provides a foundational understanding based on its chemical structure and the known properties of its constituent moieties. Future research should focus on:

  • Developing and optimizing a reliable synthetic route.

  • Full characterization of its physicochemical properties.

  • Comprehensive spectroscopic analysis to confirm its structure.

  • In vitro and in vivo pharmacological profiling to determine its biological activity and potential therapeutic applications.

This foundational work is crucial for unlocking the full potential of this and similar compounds in drug discovery and development.

References

Sources

4-(Pyridin-4-YL)piperazin-2-one molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Pyridin-4-yl)piperazin-2-one is a heterocyclic compound featuring a pyridine ring linked to a piperazin-2-one core. This structural motif is of significant interest in medicinal chemistry, as the combination of a pyridine ring and a piperazine moiety can enhance biological activity.[1] The pyridine provides a key aromatic system capable of various intermolecular interactions, while the piperazinone scaffold offers a rigid, three-dimensional structure with hydrogen bond donors and acceptors. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and synthesis, offering a foundational resource for its application in research and drug development.

Compound Identification
IdentifierValue
IUPAC Name This compound
Molecular Formula C₉H₁₁N₃O
CAS Number 166953-18-0[2]

Part 1: Molecular Structure and Weight

The fundamental characteristics of a compound are its molecular weight and structure. These properties dictate its behavior in both chemical and biological systems.

Molecular Weight

The molecular weight of this compound has been determined to be 177.20 g/mol .[2][3] This value is crucial for stoichiometric calculations in synthesis, analytical quantification, and formulation development.

PropertyValueSource
Molecular Weight 177.20 g/mol [2][3]
Molecular Formula C₉H₁₁N₃O[2][3]
Structural Elucidation

The structure of this compound is defined by the covalent arrangement of its atoms. It consists of a piperazin-2-one ring system where the nitrogen atom at position 4 is substituted with a pyridin-4-yl group.

Key Structural Features:

  • Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. It acts as a weak base and can participate in hydrogen bonding and π-stacking interactions.

  • Piperazin-2-one Ring: A six-membered saturated heterocycle containing two nitrogen atoms and a carbonyl group at position 2. This core provides a rigid scaffold.

  • Amide Functional Group: The C=O group within the piperazinone ring is a classic amide, featuring a hydrogen bond acceptor (oxygen) and a nearby hydrogen bond donor (the N-H proton).

  • Tertiary and Secondary Amines: The piperazinone ring contains both a tertiary amine (at the junction with the pyridine ring) and a secondary amine (N-H).

Below is a 2D representation of the molecular structure.

Caption: 2D diagram of this compound.

Part 2: Physicochemical Properties

The physicochemical properties of a molecule are critical predictors of its behavior in a pharmaceutical context, influencing everything from solubility and stability to its ability to cross biological membranes.

PropertyPredicted ValueSignificance in Drug Development
pKa (most basic) ~7.5-8.5Influences ionization state at physiological pH (7.4), affecting solubility and receptor binding.
LogP ~0.5-1.5Indicates lipophilicity and affects absorption, distribution, metabolism, and excretion (ADME) properties.
Hydrogen Bond Donors 1The N-H group in the piperazinone ring can donate a hydrogen bond.
Hydrogen Bond Acceptors 3The two nitrogen atoms and the carbonyl oxygen can accept hydrogen bonds.
Polar Surface Area ~50-60 ŲRelates to membrane permeability and oral bioavailability.

Note: These values are estimations based on the structure and may vary slightly based on the prediction software used.

Part 3: Synthesis and Characterization

General Synthetic Approach

The synthesis of piperazine-containing compounds often involves multi-step processes.[4][5] A common strategy for creating N-aryl piperazines is through nucleophilic substitution reactions. A plausible, generalized pathway for synthesizing this compound would involve the reaction of a piperazin-2-one precursor with a suitable 4-substituted pyridine, such as 4-chloropyridine or 4-fluoropyridine, under basic conditions.

The following diagram illustrates a conceptual workflow for the synthesis.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_purification Workup & Purification cluster_product Final Product A Piperazin-2-one E Nucleophilic Aromatic Substitution (SNAr) A->E B 4-Halopyridine (e.g., 4-Chloropyridine) B->E C Solvent (e.g., DMF, Acetonitrile) + Base (e.g., K₂CO₃, Et₃N) C->E D Heat (e.g., 80-120 °C) D->E F Aqueous Workup (Extraction) E->F G Column Chromatography (Silica Gel) F->G H This compound G->H

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. The expected spectroscopic data are as follows:

  • ¹H NMR (Proton NMR): The spectrum would show characteristic signals for the protons on the pyridine ring (typically in the aromatic region, ~7.0-8.5 ppm) and distinct signals for the methylene (-CH₂-) protons of the piperazinone ring (typically in the aliphatic region, ~3.0-4.5 ppm). The N-H proton would likely appear as a broad singlet.

  • ¹³C NMR (Carbon NMR): The spectrum would display nine distinct carbon signals, including those for the carbonyl group (~165-175 ppm), the carbons of the pyridine ring (~110-150 ppm), and the aliphatic carbons of the piperazinone ring (~40-60 ppm).

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (m/z ≈ 177.2 or 178.2, respectively).

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretch (~3200-3400 cm⁻¹), the C-H stretches (~2850-3100 cm⁻¹), and a strong C=O (amide) stretch (~1650-1680 cm⁻¹).

Part 4: Relevance in Drug Discovery

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[6] Its derivatives are known to exhibit a wide range of biological activities, including antiviral, antibacterial, anticancer, and antifungal properties.[6] The combination of a piperazine core with a pyridine moiety is a strategy often employed to enhance interactions with biological targets, particularly within the central nervous system.[1]

Specifically, derivatives of piperazine connected to aromatic systems have been investigated as:

  • Selective Serotonin Reuptake Inhibitors (SSRIs): A study on 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives demonstrated potent serotonin reuptake inhibition, highlighting the potential of this combined scaffold in developing new antidepressants.[7]

  • Antipsychotic Agents: The interaction with dopamine and serotonin receptors is a key mechanism for many antipsychotic drugs, and the pyridinyl-piperazine motif is a common feature in molecules targeting these receptors.[8]

The rigid structure of this compound, combined with its specific arrangement of hydrogen bond donors and acceptors and its aromatic system, makes it an attractive starting point or fragment for the design of novel therapeutic agents targeting a variety of biological pathways.

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 177.20 g/mol . Its structure, combining the pharmacologically significant pyridine and piperazinone motifs, provides a versatile scaffold for medicinal chemistry. The physicochemical properties of this compound are favorable for its potential development as a drug candidate. The established synthetic routes for related N-aryl piperazines offer a clear path for its production and modification. This technical guide provides the foundational knowledge necessary for researchers to utilize this compound in the exploration of new therapeutic agents.

References

  • Sunway Pharm Ltd. This compound - CAS:166953-18-0. Available from: [Link]

  • Yilmaz, F. et al. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. 2020, 65(1), 71-79. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry. 2021, 223, 113644. Available from: [Link]

  • Organic Chemistry Portal. Piperazine synthesis. Available from: [Link]

Sources

Biological activity of pyridinylpiperazinone compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Pyridinylpiperazinone Compounds

Abstract

The pyridinylpiperazinone scaffold represents a "privileged structure" in modern medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by this class of compounds, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the core mechanisms of action, explore critical structure-activity relationships (SAR), and present detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of pyridinylpiperazinone derivatives.

Introduction to the Pyridinylpiperazinone Core

The fusion of a pyridine ring with a piperazinone moiety creates a heterocyclic system with a unique combination of physicochemical properties. The piperazine component often enhances pharmacokinetic characteristics, such as solubility and bioavailability, while the pyridine ring provides a key interaction point for various biological targets.[1][3] This structural combination has proven to be a fertile ground for the discovery of potent modulators of cellular signaling pathways.

The biological activities of these compounds are extensive, including but not limited to:

  • Anticancer/Antineoplastic Activity: Primarily through the inhibition of key protein kinases and the induction of apoptosis.[4][5]

  • Anti-inflammatory Effects: By targeting enzymes involved in the inflammatory cascade, such as phosphodiesterases.[6][7]

  • Antimicrobial and Antifungal Properties: Exhibiting activity against various pathogenic bacteria and fungi.[8][9][10]

  • Other Therapeutic Areas: Including anticoagulation via Factor Xa inhibition and potential anticonvulsant effects.[11]

This guide aims to synthesize the current understanding of these activities, explaining the causal relationships between chemical structure, molecular mechanism, and cellular response, thereby providing a self-validating framework for future research and development.

Structure-Activity Relationships (SAR)

The biological profile of a pyridinylpiperazinone derivative is exquisitely sensitive to its substitution pattern. Understanding these structure-activity relationships is fundamental to designing compounds with enhanced potency and selectivity.

  • The Piperazine Moiety: Modifications to the piperazine ring are critical for modulating target affinity and selectivity. For instance, in the context of α-adrenoreceptor antagonists, the substitution pattern on the piperazine ring can define a lipophilic binding pocket, with specific stereoisomers showing vastly different potencies.[12] The presence of the piperazine ring itself is often crucial for activity.[12][13]

  • The Pyridine Ring: The pyridine ring often acts as a hydrogen bond acceptor or donor, anchoring the molecule within the active site of a target protein, such as the hinge region of a kinase.[2][14] The position and nature of substituents on this ring can fine-tune these interactions and impact overall activity.[15]

  • Linkers and Appended Moieties: The groups attached to the core scaffold play a pivotal role. For example, in a series of pyridazinone-based diarylurea derivatives designed as surrogates for sorafenib, the nature of the arylurea moiety significantly influenced both anticancer and antimicrobial activity.[8] Similarly, for piperazinylpyrimidine compounds, specific substitutions led to selective inhibition of mutant forms of kinases like PDGFRA, a crucial aspect for overcoming drug resistance.[5]

Key Biological Activities & Mechanisms of Action

Potent Anticancer Activity

The most extensively documented activity of pyridinylpiperazinone compounds is their ability to inhibit the proliferation of cancer cells.[5][16] This is achieved through several interconnected mechanisms.

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[4][14] Many pyridinylpiperazinone derivatives function as ATP-competitive kinase inhibitors, targeting key oncogenic signaling pathways.[14][17]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[18][19] Pyridinylpiperazinone compounds have been developed as potent inhibitors of PI3K and/or mTOR, effectively blocking downstream signaling, preventing cell proliferation, and sensitizing cancer cells to chemotherapy.[18][20][21]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Compounds that inhibit VEGFR-2 can effectively starve tumors of nutrients and oxygen.[8][22]

  • Other Kinase Targets: Various derivatives have shown potent and selective inhibition against other cancer-relevant kinases, including C-terminal Src Kinase (CSK), Platelet-Derived Growth Factor Receptors (PDGFR), and Aurora kinases.[5][23][24]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes Inhibitor Pyridinylpiperazinone Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Beyond kinase inhibition, these compounds can directly trigger programmed cell death (apoptosis) and halt the cell division cycle.

  • Apoptosis Induction: Treatment with certain pyridinylpiperazinone derivatives leads to the activation of intrinsic and extrinsic apoptotic pathways. This is evidenced by the release of cytochrome c from mitochondria and the activation of caspases (caspase-3/7, -8, and -9), which are the executioner enzymes of apoptosis.[25][26]

  • Cell Cycle Arrest: These compounds can block cell cycle progression at specific checkpoints, most commonly the G2/M or G0/G1 phases.[13][25] This prevents cancer cells from dividing and proliferating, ultimately leading to cell death.

Anti-inflammatory Activity

Chronic inflammation can contribute to a variety of diseases, including cancer and autoimmune disorders.[6] Pyridinylpiperazinone derivatives have demonstrated significant anti-inflammatory potential.

  • Mechanism: PDE4 Inhibition: Phosphodiesterase type 4 (PDE4) is an enzyme that degrades cyclic AMP (cAMP), a key intracellular signaling molecule that suppresses inflammation. By inhibiting PDE4, certain pyridazinone derivatives increase intracellular cAMP levels, leading to a reduction in the production of potent pro-inflammatory cytokines and chemokines, such as TNF-α and IL-1β, by immune cells like macrophages.[6][27]

Antimicrobial and Antifungal Activity

An emerging area of interest is the dual functionality of certain derivatives as both anticancer and antimicrobial agents.[8] This is particularly relevant for cancer patients who are often immunocompromised and susceptible to infections.

  • Antibacterial Activity: Various compounds have shown significant activity against Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria.[8][9][28]

  • Antifungal Activity: Efficacy has also been demonstrated against fungal pathogens like Candida albicans and Aspergillus species.[8][10][28]

Experimental Evaluation: Protocols and Methodologies

The validation of biological activity requires robust and reproducible experimental protocols. The following section outlines key in vitro assays for assessing the anticancer properties of pyridinylpiperazinone compounds.

Experimental_Workflow Start Synthesized Compound PrimaryScreen Primary Screen: MTT Assay (NCI-60 Panel) Start->PrimaryScreen ActiveHit Active Hit (GI50 < 10 µM) PrimaryScreen->ActiveHit Potent? Inactive Inactive PrimaryScreen->Inactive Not Potent Mechanism Mechanism of Action Studies ActiveHit->Mechanism Kinase Kinase Panel Screening Mechanism->Kinase CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Annexin V) Mechanism->Apoptosis InVivo In Vivo Studies (Xenograft Model) Kinase->InVivo Confirmed Mechanism CellCycle->InVivo Confirmed Mechanism Apoptosis->InVivo Confirmed Mechanism

Caption: A typical workflow for in vitro anticancer drug discovery.

In Vitro Anticancer Assays

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by metabolically active cells to form insoluble purple formazan crystals, which are then solubilized for quantification.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.[25]

  • Compound Treatment: Prepare serial dilutions of the pyridinylpiperazinone compound in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (or GI₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.[29]

This protocol determines the effect of a compound on cell cycle progression.

Principle: Cells are stained with a fluorescent dye (e.g., Propidium Iodide, PI) that intercalates into DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Step-by-Step Protocol:

  • Treatment: Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.

  • Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples using a flow cytometer.

  • Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase. A significant accumulation of cells in a particular phase indicates cell cycle arrest.[13]

Data Presentation: Comparative Anticancer Activity

The following table summarizes the reported inhibitory concentrations (IC₅₀/GI₅₀) for representative pyridinylpiperazinone and related compounds against various cancer cell lines.

Compound Class/NameCancer Cell LineActivity (IC₅₀/GI₅₀ in µM)Reference
3,6-diunsaturated 2,5-DKP (Cmpd 11)A549 (Lung)1.2[25]
3,6-diunsaturated 2,5-DKP (Cmpd 11)HeLa (Cervical)0.7[25]
Piperazinylpyrimidine (Cmpd 15)MDA-MB-468 (Breast)Potent Growth Inhibitor[5]
Vindoline-Piperazine (Cmpd 23)MDA-MB-468 (Breast)1.00[1]
Pyridine-urea (Cmpd 8e)MCF-7 (Breast)0.11 (72h)[22]
Piperazine-TSC (Cmpd L³)HCT116 (Colon)0.12[13]

Future Directions and Therapeutic Potential

The pyridinylpiperazinone scaffold is a validated platform for the development of novel therapeutics. Future research should focus on several key areas:

  • Enhancing Selectivity: A major challenge in kinase inhibitor development is achieving selectivity to minimize off-target effects and associated toxicities.[5] Future design strategies should leverage detailed structural biology to create compounds that target specific kinases or even mutant isoforms driving resistant cancers.

  • Developing Dual-Function Agents: The discovery of compounds with both anticancer and antimicrobial properties opens a new therapeutic avenue, particularly for treating vulnerable cancer patients.[8]

  • Optimizing Pharmacokinetics: Early assessment of pharmacokinetic (PK) and pharmacodynamic (PD) properties is crucial to ensure that potent compounds have suitable absorption, distribution, metabolism, and excretion (ADME) profiles for clinical success.[30][31]

References

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An In-depth Technical Guide to 4-(Pyridin-4-YL)piperazin-2-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of 4-(pyridin-4-yl)piperazin-2-one derivatives and their analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge and offers practical insights into the exploration of this promising chemical scaffold.

Introduction: The Significance of the this compound Scaffold

The this compound core represents a privileged structure in medicinal chemistry, combining the favorable pharmacokinetic properties of the piperazine moiety with the versatile biological activities associated with the pyridine ring.[1][2] Piperazine and its derivatives are integral components of numerous FDA-approved drugs, valued for their ability to enhance water solubility, oral bioavailability, and target affinity.[1][3][4] The pyridine motif is also a cornerstone in pharmacologically active compounds, known to participate in various biological interactions.[2] The fusion of these two pharmacophores in the this compound scaffold has given rise to a class of molecules with significant potential across diverse therapeutic areas, most notably in oncology as kinase inhibitors.

Synthetic Methodologies: Constructing the Core and its Analogs

The synthesis of this compound derivatives can be approached through several strategic routes, primarily focusing on the formation of the piperazin-2-one ring and the subsequent or concurrent introduction of the pyridin-4-yl group.

General Synthetic Strategy

A common and effective method for the synthesis of the 4-(aryl)piperazin-2-one core involves the reaction of an N-aryl-ethylenediamine with a suitable two-carbon electrophile, such as chloroacetyl chloride or a related derivative. The pyridin-4-yl moiety can be introduced either at the beginning of the synthetic sequence or in the final steps.

A plausible and adaptable synthetic route is outlined below:

Step 1: Synthesis of 1-(Pyridin-4-yl)ethane-1,2-diamine

The initial step involves the synthesis of the key intermediate, 1-(pyridin-4-yl)ethane-1,2-diamine. This can be achieved through the reaction of 4-chloropyridine with an excess of ethylenediamine. The use of a large excess of ethylenediamine is crucial to minimize the formation of bis-alkylated products.

Step 2: Cyclization to form this compound

The resulting 1-(pyridin-4-yl)ethane-1,2-diamine is then cyclized to form the piperazin-2-one ring. This is typically accomplished by reacting the diamine with an α-haloacetylating agent, such as chloroacetyl chloride, in the presence of a base to neutralize the hydrogen chloride byproduct. The reaction proceeds via an initial acylation of the more nucleophilic primary amine, followed by an intramolecular nucleophilic substitution to close the ring.

Experimental Protocol: Synthesis of this compound

  • Materials: 4-chloropyridine hydrochloride, ethylenediamine, chloroacetyl chloride, triethylamine, dichloromethane (DCM), sodium bicarbonate, magnesium sulfate, silica gel for column chromatography.

  • Step 1: Synthesis of N1-(pyridin-4-yl)ethane-1,2-diamine.

    • In a round-bottom flask, dissolve 4-chloropyridine hydrochloride in an excess of ethylenediamine.

    • Heat the mixture under reflux for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and remove the excess ethylenediamine under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain N1-(pyridin-4-yl)ethane-1,2-diamine.

  • Step 2: Synthesis of this compound.

    • Dissolve N1-(pyridin-4-yl)ethane-1,2-diamine and triethylamine (2 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of chloroacetyl chloride (1.1 equivalents) in DCM dropwise to the cooled solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Diversification of the Scaffold

Further diversification of the this compound scaffold can be achieved by introducing substituents on the pyridine ring, the piperazinone ring, or by modifying the exocyclic carbonyl group. For instance, substituted 4-chloropyridines can be used in the initial step to generate analogs with modified pyridine rings. The piperazinone ring can be further functionalized at the N1 position if a suitable protecting group strategy is employed during the synthesis.

G cluster_0 Starting Materials cluster_1 Key Intermediate Synthesis cluster_2 Core Scaffold Formation cluster_3 Analog Synthesis 4-Chloropyridine 4-Chloropyridine N1-(pyridin-4-yl)ethane-1,2-diamine N1-(pyridin-4-yl)ethane-1,2-diamine 4-Chloropyridine->N1-(pyridin-4-yl)ethane-1,2-diamine Nucleophilic Aromatic Substitution Ethylenediamine Ethylenediamine Ethylenediamine->N1-(pyridin-4-yl)ethane-1,2-diamine Chloroacetyl chloride Chloroacetyl chloride This compound This compound Chloroacetyl chloride->this compound N1-(pyridin-4-yl)ethane-1,2-diamine->this compound Cyclization Substituted Derivatives Substituted Derivatives This compound->Substituted Derivatives Further Functionalization

Caption: Synthetic workflow for this compound derivatives.

Biological Targets and Mechanism of Action

Derivatives of the this compound scaffold have shown promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[5][6][7] While direct evidence for the specific targets of this compound derivatives is emerging, related structures have demonstrated potent inhibitory activity against key kinases in the PI3K/Akt/mTOR and JAK/STAT signaling pathways.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central signaling cascade that controls cell growth, proliferation, and survival.[8] Hyperactivation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[8] Several piperazine-containing compounds have been developed as potent inhibitors of PI3K, Akt, and mTOR kinases.[5][8][9][10][11][12][13][14] It is hypothesized that this compound derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of these kinases and preventing the phosphorylation of their downstream substrates.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt P Downstream Effectors Downstream Effectors mTORC1->Downstream Effectors Cell Growth, Proliferation, Survival Cell Growth, Proliferation, Survival Downstream Effectors->Cell Growth, Proliferation, Survival Inhibitor 4-(Pyridin-4-YL) piperazin-2-one Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Other Potential Kinase Targets

In addition to the PI3K/Akt/mTOR pathway, other kinase families are also potential targets for this compound derivatives. For instance, related pyridyl-piperazine and pyridyl-pyrimidine structures have shown inhibitory activity against Janus kinases (JAKs) and FMS-like tyrosine kinase 3 (FLT3), which are key players in hematological malignancies.[6]

Structure-Activity Relationships (SAR)

While a comprehensive SAR table for this compound derivatives is not yet available in the public domain, we can infer potential SAR trends from related series of kinase inhibitors.

R1 (on Pyridine)R2 (on Piperazinone)Target KinaseIC50 (nM)Notes
HHPI3Kδ1.3Potent and selective inhibition.[12]
H3-methylPI3Kδ0.7Increased potency with small alkyl substitution.[12]
6-aminoHmTOR0.25Aminopyridine enhances mTOR inhibition.[7]
H4-propionylmTORLow nMAcyl group at N1 position of piperazine enhances potency.[8]
HHJAK227Balanced dual inhibition.[6]
HHFLT330Balanced dual inhibition.[6]

Key SAR Insights (Inferred):

  • Substitution on the Pyridine Ring: The electronic and steric properties of substituents on the pyridine ring are likely to play a crucial role in modulating kinase selectivity and potency. Electron-donating groups, such as an amino group at the 6-position, have been shown to enhance mTOR inhibition in related scaffolds.[7]

  • Substitution on the Piperazinone Ring: Modifications at the N1 position of the piperazinone ring can significantly impact activity. Acyl groups, for example, have been shown to increase the potency of mTOR inhibitors.[8] Small alkyl groups at other positions on the ring can also influence potency.[12]

  • Overall Conformation: The rigidity of the piperazin-2-one ring helps to lock the molecule in a specific conformation, which can be advantageous for binding to the active site of a target kinase.

In Vitro and In Vivo Evaluation Protocols

The biological evaluation of this compound derivatives typically involves a tiered approach, starting with in vitro enzymatic and cellular assays, followed by in vivo studies in animal models.

In Vitro Assays

Protocol: In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Materials: Recombinant kinase, substrate peptide, ATP, test compound, assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well or 384-well plate, add the kinase, substrate peptide, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol: Cell Viability (MTT) Assay

  • Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.[15][16][17]

  • Materials: Cancer cell lines, culture medium, test compound, MTT solution, DMSO.[15][16]

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.[16]

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).[15]

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[15]

    • Dissolve the formazan crystals in DMSO and measure the absorbance at 570 nm.[16]

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Assays

Protocol: Tumor Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

  • Materials: Immunocompromised mice, cancer cell line, test compound formulated for in vivo administration.

  • Procedure:

    • Implant cancer cells subcutaneously into the flank of the mice.

    • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the test compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The synthetic accessibility of this core structure, combined with the potential for diverse biological activities, makes it an attractive area for further investigation. Future research should focus on:

  • Elucidation of Specific Kinase Targets: A comprehensive kinase profiling of a library of this compound derivatives is needed to identify their primary biological targets.

  • Systematic SAR Studies: A detailed investigation of the structure-activity relationships will guide the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

  • Exploration of Other Therapeutic Areas: Given the broad range of biological activities associated with piperazine and pyridine derivatives, the therapeutic potential of this scaffold beyond cancer should be explored.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of this exciting class of molecules. The insights and protocols presented herein are intended to facilitate the design and execution of experiments that will ultimately unlock the full therapeutic potential of this compound derivatives and their analogs.

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Unveiling the Therapeutic Potential of 4-(Pyridin-4-YL)piperazin-2-one: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The compound 4-(Pyridin-4-YL)piperazin-2-one stands as a molecule of significant interest within the drug discovery landscape. Its chemical architecture, featuring a synergistic fusion of a pyridine ring and a piperazin-2-one core, positions it as a promising scaffold for the development of novel therapeutics. The pyridine moiety, a ubiquitous heterocycle in numerous FDA-approved drugs, is known to impart a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and central nervous system (CNS) effects.[1][2][3][4][5] Concurrently, the piperazine and piperazin-2-one scaffolds are recognized as "privileged structures" in medicinal chemistry, frequently serving as the backbone for agents targeting a diverse array of biological pathways.[6][7][8] This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound, offering a strategic roadmap for researchers and drug development professionals. By dissecting the pharmacology of structurally related compounds and outlining robust experimental validation workflows, this document aims to accelerate the translation of this promising molecule from a chemical entity to a potential therapeutic reality.

Introduction: Deconstructing the Pharmacophore

The therapeutic potential of this compound is intrinsically linked to the pharmacophoric contributions of its two core components: the pyridine ring and the piperazin-2-one nucleus.

  • The Pyridine Ring: This aromatic heterocycle is a cornerstone of modern medicinal chemistry. Its ability to engage in hydrogen bonding, pi-stacking, and dipole-dipole interactions allows it to bind to a wide variety of protein targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the compound's pharmacokinetic and pharmacodynamic properties.[2] Its presence in numerous clinically successful drugs underscores its versatility in modulating biological activity.[3][4]

  • The Piperazin-2-one Scaffold: The piperazine ring is a common motif in centrally acting agents, often conferring affinity for neurotransmitter receptors.[6] The addition of a carbonyl group to form the piperazin-2-one structure introduces a lactam functionality. This feature can alter the compound's conformational flexibility and introduce an additional hydrogen bond acceptor, potentially refining its target binding profile and metabolic stability. Piperazinone derivatives have been investigated for a range of activities, including antiviral and anticancer properties.[8]

The combination of these two pharmacophores in this compound suggests a high probability of interaction with one or more classes of therapeutically relevant proteins. This guide will focus on three primary target classes: G-Protein Coupled Receptors (GPCRs), Protein Kinases, and Ion Channels.

Potential Therapeutic Target Classes

Based on the extensive body of literature surrounding pyridine and piperazine-containing compounds, we can logically deduce the most probable therapeutic target classes for this compound.

G-Protein Coupled Receptors (GPCRs): Modulating Cellular Signaling

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs.[9][10] The arylpiperazine motif is a well-established pharmacophore for aminergic GPCRs, which include serotonin, dopamine, and adrenergic receptors.[11][12]

The structural resemblance of this compound to known aminergic GPCR ligands is striking. The basic nitrogen of the piperazine ring can mimic the endogenous monoamine neurotransmitters, while the pyridinyl group can engage in interactions within the receptor's binding pocket.

  • Serotonin (5-HT) Receptors: Arylpiperazines are classic ligands for various 5-HT receptor subtypes.[13][14] For instance, compounds with a phenylpiperazine core are known to exhibit high affinity for 5-HT1A and 5-HT2A receptors.[11][15] Derivatives of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one have been synthesized and evaluated as potential selective serotonin reuptake inhibitors (SSRIs).[16][17] The activity of this compound at these receptors could have implications for treating depression, anxiety, and other neuropsychiatric disorders.

  • Dopamine (D) Receptors: Phenylpiperazine derivatives are also known to interact with dopamine receptors, particularly the D2 subtype.[11][16] Atypical antipsychotics often derive their clinical efficacy from a combination of D2 and 5-HT2A receptor antagonism. The potential for this compound to modulate these receptors suggests its possible utility in treating psychosis and other dopamine-related disorders.

  • Adrenergic Receptors: Pyridinylpiperazine derivatives have been identified as potent and selective antagonists of α2-adrenergic receptors.[2][3] Furthermore, arylpiperazines, in general, are a well-studied class of molecules with affinity for α1-adrenoceptors.[4] This suggests that this compound could have applications in cardiovascular diseases or other conditions modulated by the adrenergic system.

A systematic approach is required to determine the GPCR binding profile of this compound.

GPCR Target Validation Workflow

Protocol 1: Radioligand Binding Assays

  • Objective: To determine the binding affinity of this compound to a broad panel of GPCRs.

  • Materials:

    • Membrane preparations from cells expressing the target GPCRs.

    • Radiolabeled ligands specific for each receptor (e.g., [3H]prazosin for α1-adrenergic receptors, [3H]clonidine for α2-adrenergic receptors).[2]

    • This compound (test compound).

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Incubate the membrane preparations with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioligand using liquid scintillation counting.

    • Calculate the Ki (inhibition constant) value for the test compound, which represents its binding affinity.

Protocol 2: Functional Assays (cAMP Assay Example)

  • Objective: To determine if this compound acts as an agonist or antagonist at a specific GPCR (e.g., a Gs or Gi-coupled receptor).

  • Materials:

    • Cells stably expressing the target GPCR.

    • A known agonist for the receptor.

    • cAMP assay kit (e.g., HTRF, ELISA).

  • Procedure (Antagonist Mode):

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of the known agonist.

    • Lyse the cells and measure the intracellular cAMP levels using the assay kit.

    • A decrease in the agonist-induced cAMP response indicates antagonistic activity.

  • Procedure (Agonist Mode):

    • Incubate the cells with varying concentrations of this compound alone.

    • Measure the intracellular cAMP levels.

    • An increase (for Gs) or decrease (for Gi) in cAMP levels indicates agonistic activity.

Potential GPCR Target Rationale based on Structural Analogs Therapeutic Area
Serotonin Receptors (5-HT1A, 5-HT2A) Arylpiperazines are well-known ligands.[13][14]Depression, Anxiety, Schizophrenia
Dopamine D2 Receptor Phenylpiperazine derivatives show high affinity.[11][16]Schizophrenia, Parkinson's Disease
Adrenergic Receptors (α1, α2) Pyridinylpiperazines are potent antagonists.[2][3][4]Hypertension, Benign Prostatic Hyperplasia
Protein Kinases: Inhibiting Key Cellular Processes

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyridine and piperazine moieties are present in numerous kinase inhibitors.[18][19]

The this compound scaffold has features that suggest it could bind to the ATP-binding pocket of protein kinases. The pyridine ring can form hydrogen bonds with the hinge region of the kinase, a common interaction for many kinase inhibitors. The piperazinone core can project substituents into solvent-exposed regions, allowing for modifications to improve potency and selectivity.

  • Epidermal Growth Factor Receptor (EGFR): Phenylpiperazine derivatives have been developed as potent EGFR tyrosine kinase inhibitors.[7] The 4-anilinoquinazoline scaffold, which is structurally related to the pyridinylpiperazine core, is a well-known EGFR inhibitor pharmacophore.[7]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer. Several inhibitors of this pathway incorporate piperazine and pyridine-like heterocycles.[8][18][20][21] For example, GDC-0941, a potent pan-PI3K inhibitor, contains a piperazine moiety.[22]

  • Other Kinases: The versatility of the pyridinylpiperazine scaffold suggests potential activity against a broader range of kinases. For instance, imidazo[4,5-b]pyridine-based compounds with a piperazine substituent have been identified as dual FLT3/Aurora kinase inhibitors.[23]

Kinase Target Validation Workflow

Protocol 3: In Vitro Kinase Inhibition Assay

  • Objective: To determine the inhibitory activity of this compound against a panel of purified protein kinases.

  • Materials:

    • Recombinant protein kinases.

    • Substrate for each kinase (peptide or protein).

    • ATP (often radiolabeled, e.g., [γ-33P]ATP).

    • This compound.

  • Procedure:

    • Incubate the kinase, substrate, and varying concentrations of the test compound in a reaction buffer.

    • Initiate the reaction by adding ATP.

    • After a defined time, stop the reaction and quantify the amount of phosphorylated substrate. This can be done by measuring radioactivity or using phosphorylation-specific antibodies.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Protocol 4: Cellular Phosphorylation Assay (Western Blot)

  • Objective: To confirm that this compound inhibits the activity of a target kinase within a cellular context.

  • Materials:

    • Cancer cell line known to have an activated target kinase pathway.

    • Antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.

  • Procedure:

    • Treat the cells with varying concentrations of this compound for a specified time.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with the specific antibodies.

    • A dose-dependent decrease in the level of the phosphorylated protein indicates on-target inhibition.

Potential Kinase Target Family Rationale based on Structural Analogs Therapeutic Area
Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2) Phenylpiperazine derivatives are known inhibitors.[7][24]Cancer
PI3K/Akt/mTOR Pathway Piperazine-containing compounds are potent inhibitors.[8][18][20][21]Cancer, Neurological Disorders
Aurora Kinases Imidazo[4,5-b]pyridine-piperazine compounds show activity.[23]Cancer
Ion Channels: Regulating Ion Flux

Ion channels are pore-forming proteins that control the flow of ions across cell membranes and are important drug targets.[25][26] While the direct evidence for this compound as an ion channel modulator is less established than for GPCRs and kinases, the constituent scaffolds have been implicated in ion channel modulation.

  • Pyridine Derivatives: Pyridine-containing compounds have been shown to modulate the activity of various ion channels, including potassium and calcium channels.[2]

  • Piperazine Derivatives: Certain piperazine derivatives have been found to act on voltage-gated calcium channels.[27]

Sources

The Pyridinylpiperazinone Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocycle

The pyridinylpiperazinone core, a fused heterocyclic system integrating pyridine and piperazinone rings, has garnered significant attention in medicinal chemistry. This scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. Its unique three-dimensional architecture and electronic properties allow for facile modification and optimization of drug-like properties, making it a valuable building block in the design of novel therapeutics. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of pyridinylpiperazinone derivatives, offering insights for the development of next-generation drug candidates.

I. Synthetic Strategies for the Pyridinylpiperazinone Core

The construction of the pyridinylpiperazinone scaffold can be achieved through several synthetic routes, primarily involving the cyclization of appropriately substituted pyridine and piperazine precursors. A common and effective strategy involves the reaction of 2-halopyridines with piperazinones or their precursors.

General Synthetic Protocol: Nucleophilic Aromatic Substitution and Cyclization

A prevalent method for synthesizing pyridinylpiperazinone derivatives involves a two-step process starting with a nucleophilic aromatic substitution followed by an intramolecular cyclization.

Step 1: Synthesis of 1-(Pyridin-2-yl)piperazine Intermediate

The initial step typically involves the reaction of a substituted 2-chloropyridine with an excess of piperazine. The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack by the piperazine nitrogen.

  • Reagents and Conditions:

    • 2-chloropyridine derivative (1 equivalent)

    • Piperazine (excess, acts as both reactant and base)

    • Solvent: Acetonitrile or a similar polar aprotic solvent

    • Temperature: Reflux

    • Reaction Time: 12-24 hours

Step 2: Formation of the Piperazinone Ring

The resulting 1-(pyridin-2-yl)piperazine is then reacted with a suitable reagent to form the piperazinone ring. This can be achieved through various methods, including reaction with α-haloacetyl halides or related synthons.

  • Reagents and Conditions:

    • 1-(pyridin-2-yl)piperazine derivative

    • Chloroacetyl chloride or bromoacetyl bromide

    • Base: A non-nucleophilic base such as triethylamine or potassium carbonate

    • Solvent: Dichloromethane or acetonitrile

    • Temperature: 0 °C to room temperature

This sequence provides a versatile entry point to a wide range of pyridinylpiperazinone analogs, allowing for the introduction of various substituents on both the pyridine and piperazinone rings to explore structure-activity relationships.

II. Structure-Activity Relationships (SAR): Tuning Potency and Selectivity

The pharmacological activity of pyridinylpiperazinone derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic core. Systematic modifications of the scaffold have led to the identification of key structural features that govern potency and selectivity for various biological targets.

Key Modification Points:
  • Pyridine Ring Substitution: Introduction of electron-donating or electron-withdrawing groups on the pyridine ring can modulate the electronic properties of the entire molecule, affecting target binding and pharmacokinetic properties.

  • Piperazinone Ring Substitution: Alkylation or arylation at the nitrogen atoms of the piperazinone ring can influence lipophilicity and steric interactions within the binding pocket of the target protein.

  • Fused Ring System Modifications: Altering the fusion pattern of the pyridine and piperazinone rings (e.g., pyrido[1,2-a]pyrazin-1(2H)-one versus other isomers) can drastically change the overall geometry of the molecule and its interaction with biological targets.

Compound IDR1 (Pyridine)R2 (Piperazinone)TargetIC50 (nM)Reference
1a HHKinase A50Fictional Example
1b 4-ClHKinase A15Fictional Example
1c 4-OMeHKinase A85Fictional Example
2a HMeKinase B120Fictional Example
2b HPhKinase B30Fictional Example

This table is a representative example to illustrate SAR trends and does not represent actual data.

III. Therapeutic Applications of Pyridinylpiperazinone Derivatives

The versatility of the pyridinylpiperazinone scaffold has led to its exploration in a multitude of therapeutic areas, with promising results in oncology, neurodegenerative diseases, and infectious diseases.

A. Anticancer Activity

Pyridinylpiperazinone derivatives have emerged as potent inhibitors of various protein kinases implicated in cancer progression.[1] Their ability to fit into the ATP-binding pocket of kinases makes them attractive candidates for the development of targeted cancer therapies.

Mechanism of Action: Kinase Inhibition

Many pyridinylpiperazinone-based anticancer agents function by inhibiting key signaling pathways that are constitutively active in cancer cells. For example, derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, as well as downstream kinases like those in the MAPK and PI3K/Akt pathways.[1] By blocking these signaling cascades, these compounds can induce apoptosis, inhibit cell proliferation, and prevent metastasis.

Signaling Pathway of a Representative Pyridinylpiperazinone Kinase Inhibitor

G Pyridinylpiperazinone Pyridinylpiperazinone RTK Receptor Tyrosine Kinase (e.g., EGFR) Pyridinylpiperazinone->RTK Inhibition PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by a pyridinylpiperazinone derivative.

B. Neuroprotective Effects

The pyridinylpiperazinone scaffold has also shown promise in the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Certain derivatives have been found to modulate targets involved in neuronal survival and synaptic plasticity.

Mechanism of Action: Modulation of Neuronal Signaling

One of the mechanisms by which pyridinylpiperazinone derivatives may exert their neuroprotective effects is through the modulation of ion channels and receptors that play a crucial role in neuronal function. For instance, some compounds have been shown to interact with serotonin or dopamine receptors, which are implicated in the pathophysiology of various neurological disorders.

C. Urease Inhibition

Derivatives of pyridylpiperazine have been identified as potent inhibitors of urease, an enzyme that plays a key role in the pathogenesis of infections caused by Helicobacter pylori.[2][3][4] By inhibiting this enzyme, these compounds can disrupt the survival of the bacteria in the acidic environment of the stomach.

Mechanism of Action: Active Site Binding

Pyridylpiperazine-based urease inhibitors are thought to bind to the nickel ions in the active site of the enzyme, thereby preventing the hydrolysis of urea.[2][4] This mode of action makes them attractive candidates for the development of new anti-ulcer drugs.

IV. Experimental Protocols

A. General Procedure for the Synthesis of 1-(3-nitropyridin-2-yl)piperazine derivatives

This protocol describes a common method for the synthesis of pyridylpiperazine intermediates, which can be further elaborated to form the piperazinone ring.[4]

  • Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in acetonitrile, add an excess of piperazine (5.0 eq).

  • Reflux: Heat the reaction mixture to reflux and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in water and extract with an organic solvent such as chloroform or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired 1-(3-nitropyridin-2-yl)piperazine.

B. In Vitro Urease Inhibition Assay

This assay is used to evaluate the inhibitory potential of synthesized compounds against the urease enzyme.[3][4]

  • Enzyme and Substrate Preparation: Prepare a solution of Jack bean urease in phosphate buffer. Prepare a solution of urea (substrate) in the same buffer.

  • Inhibitor Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the urease solution, buffer, and the test compound at various concentrations.

    • Pre-incubate the mixture at a specified temperature (e.g., 37 °C) for a set time (e.g., 15 minutes).

    • Initiate the reaction by adding the urea solution.

    • Incubate the reaction mixture for a defined period.

    • Stop the reaction and measure the amount of ammonia produced using a suitable colorimetric method (e.g., the indophenol method).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Experimental Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 2-Chloropyridine + Piperazine Reaction1 Nucleophilic Aromatic Substitution Start->Reaction1 Intermediate Pyridinylpiperazine Reaction1->Intermediate Reaction2 Piperazinone Ring Formation Intermediate->Reaction2 Product Pyridinylpiperazinone Derivative Reaction2->Product Assay In Vitro Assay (e.g., Kinase Inhibition) Product->Assay Data IC50 Determination Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR

Caption: A generalized workflow for the synthesis and biological evaluation of pyridinylpiperazinone derivatives.

V. Conclusion and Future Perspectives

The pyridinylpiperazinone core represents a highly versatile and promising scaffold in medicinal chemistry. Its synthetic tractability and the ability to modulate its biological activity through targeted substitutions have led to the discovery of potent compounds with diverse therapeutic potential. Future research in this area will likely focus on the development of more selective and potent inhibitors for specific biological targets, as well as the optimization of pharmacokinetic and pharmacodynamic properties to advance lead compounds into clinical development. The continued exploration of the chemical space around the pyridinylpiperazinone nucleus holds great promise for the discovery of novel and effective treatments for a range of human diseases.

VI. References

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central.

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. ResearchGate.

  • Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. National Institutes of Health.

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed.

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers.

  • Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation. Frontiers.

  • Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents. PubMed.

  • Anticancer activity of some known pyrazolopyridine derivatives. ResearchGate.

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.

  • Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. PubMed.

  • Synthesis of Novel Pyrido[4,3-e][1][2][3]triazino[3,2-c][1][2][3]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. MDPI.

  • Neuroprotective effect of pyridoxine hydrochloride in models of mononeuropathy in rats. ResearchGate.

  • Synthesis and Neurotropic Activity of New Heterocyclic Systems: Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, Pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines and Pyridofuro[3′,2′:4,5]pyrimido[1,2-. MDPI.

  • Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. PubMed Central.

  • Pyrido[2,3-e]-1,2,4-triazolo[4,3-a]pyrazin-1-one as a new scaffold to develop potent and selective human A3 adenosine receptor antagonists. Synthesis, pharmacological evaluation, and ligand-receptor modeling studies. PubMed.

  • Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

  • (PDF) Pyridoxine Administration Improves Behavioral and Anatomical Outcome after Unilateral Contusion Injury in the Rat. ResearchGate.

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI.

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed.

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.

  • Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. PubMed.

  • Pyrido[1,2-a]pyrimidine scaffold containing Drugs. ResearchGate.

  • Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][1][2][3]triazine derivatives. ResearchGate.

  • Proposed mechanism for the synthesis of tetrahydropyrido[2,3-d]pyrimidines. ResearchGate.

  • (PDF) ChemInform Abstract: Synthesis of Some New 1,2,3,4-Tetrahydropyrimidine-2-thione and Their Thiazolo[3,2-a]pyrimidine, Thiazino and Benzothiazepine Derivatives. ResearchGate.

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. National Institutes of Health.

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc.olo Hantzsch dihydropyridine. Arkivoc.

Sources

A Researcher's Comprehensive Guide to Sourcing and Quality Control of 4-(Pyridin-4-YL)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-4-YL)piperazin-2-one, a heterocyclic compound featuring a pyridine ring linked to a piperazin-2-one moiety, represents a scaffold of significant interest in medicinal chemistry and drug discovery. The piperazine ring is a well-established "privileged scaffold" due to its favorable physicochemical properties and its presence in a multitude of clinically approved drugs.[1] Similarly, the pyridine nucleus is a cornerstone in pharmaceutical development, valued for its ability to engage in various biological interactions.[2] The combination of these two pharmacophoric elements in this compound makes it a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the commercial sourcing, quality evaluation, and handling of this compound (CAS Number: 166953-18-0). Navigating the landscape of chemical suppliers and ensuring the quality of starting materials are critical first steps in any research endeavor, directly impacting the reliability and reproducibility of experimental outcomes. This document provides a curated overview of commercial suppliers, a detailed framework for quality control, and practical guidance on the safe handling of this compound.

The Supplier Landscape: Navigating Your Sourcing Options

The procurement of specialty chemicals like this compound involves a global marketplace of manufacturers and distributors. These suppliers range from large, well-established chemical companies to smaller, niche providers. For researchers, the primary considerations when selecting a supplier are reliability, product quality and documentation, and availability.

Several commercial suppliers list this compound in their catalogs. These include companies that specialize in providing building blocks and screening compounds for research and development. While a comprehensive list is dynamic, prominent suppliers identified include:

  • BLDpharm: A supplier of research chemicals with a catalog of over 600,000 products.[3]

  • Alfa Chemistry: A provider of a wide range of chemicals for R&D, including building blocks and custom synthesis services.

  • Ambeed: Specializes in building blocks, advanced intermediates, and other specialty chemicals for the life sciences sector.

  • Chemdiv: Offers a large collection of screening compounds and building blocks for drug discovery.[4]

It is important to note that the availability and listed purity of this compound can vary between suppliers. Therefore, direct inquiry and a thorough evaluation of the product specifications from each potential vendor are essential.

Procurement and Quality Control: A Framework for Ensuring Scientific Integrity

The quality of a starting material is paramount in research. Impurities can lead to misleading biological data, failed reactions, and a significant loss of time and resources. This section outlines a systematic approach to the procurement and in-house quality control of this compound.

Understanding Supplier Specifications

Before placing an order, carefully review the product specifications provided by the supplier. Key parameters to consider include:

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. For most research applications, a purity of ≥95% is acceptable, though more sensitive assays may require higher purity.

  • Appearance: While a simple descriptor, it can be an initial indicator of quality. Any significant deviation from the expected appearance (e.g., color change) should be noted.

  • Solubility: Information on solubility in common laboratory solvents is crucial for experimental design.

  • Identification Data: The supplier should provide data confirming the structure of the compound, such as NMR and Mass Spectrometry (MS) data.

The Critical Role of the Certificate of Analysis (CoA)

A Certificate of Analysis is a formal document from the supplier that provides lot-specific data on the quality and purity of the compound. It is a crucial piece of documentation for any research chemical.

A representative CoA for a research chemical will typically include:

ParameterSpecificationResultMethod
Appearance White to off-white solidConformsVisual
Identity (¹H-NMR) Conforms to structureConforms¹H-NMR
Identity (MS) Conforms to structureConformsMS
Purity (HPLC) ≥95%97.2%HPLC

It is imperative to request and review the CoA for the specific lot you are purchasing. This document serves as a baseline for your own in-house quality control.

Incoming Quality Control: A Self-Validating System

Upon receipt of this compound, it is best practice to perform your own analytical verification to confirm its identity and purity. This not only validates the supplier's data but also ensures the integrity of your experiments.

A variety of analytical methods can be employed for the characterization of piperazine-containing compounds.[5] For routine QC, HPLC and NMR are the most informative.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound by separating it from any impurities.

Generic HPLC Protocol for Purity Assessment:

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (or a wavelength appropriate for the chromophore).

  • Sample Preparation:

    • Prepare a stock solution of the received this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Analysis:

    • Inject the sample solution into the HPLC system.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is an indispensable tool for confirming the chemical structure of a molecule. The proton signals and their integrations should be consistent with the expected structure of this compound.

Generic ¹H-NMR Protocol for Identity Confirmation:

  • Instrumentation: 400 MHz or higher NMR Spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Analysis:

    • Acquire the ¹H-NMR spectrum.

    • Compare the observed chemical shifts, splitting patterns, and integrations with the expected spectrum for this compound.

Synthesis and Potential Applications in Research

While specific, published synthetic routes and applications for this compound are not extensively documented in readily available literature, its structural motifs suggest potential areas of investigation. The synthesis of piperazin-2-one derivatives can be achieved through various synthetic strategies, often involving cyclization reactions.[6] The pyridyl-piperazine scaffold is a common feature in compounds targeting the central nervous system, and derivatives have been explored as potential antidepressants and anxiolytics.[7][8] Furthermore, piperazine derivatives have been investigated for a wide range of biological activities, including as urease inhibitors and for their role in combating bacterial multidrug resistance.[1][9]

Given this context, this compound serves as a valuable starting material or intermediate for the synthesis of compound libraries aimed at discovering novel therapeutic agents.

Safe Handling and Storage

As with any chemical, proper handling and storage procedures are essential for safety. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for piperazine derivatives should be followed.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[10][11][12]

  • Storage: Store in a tightly closed container in a cool, dry place.[10]

It is highly recommended to obtain the SDS from your chosen supplier before handling the compound.

Conclusion

This compound is a chemical building block with significant potential for the development of novel compounds in drug discovery and medicinal chemistry. The successful outcome of research utilizing this compound is fundamentally dependent on the quality of the starting material. By carefully selecting a reputable supplier, critically evaluating the provided documentation, and implementing a robust in-house quality control program, researchers can ensure the integrity and reliability of their work. This guide provides a foundational framework for these critical steps, empowering scientists to proceed with confidence in their experimental endeavors.

Diagrams

Supplier_Evaluation_Workflow Supplier Evaluation Workflow start Identify Potential Suppliers review_specs Review Product Specifications (Purity, etc.) start->review_specs request_docs Request Certificate of Analysis (CoA) review_specs->request_docs evaluate_docs Evaluate CoA for Lot-Specific Data request_docs->evaluate_docs evaluate_docs->start Data Unacceptable place_order Place Order with Selected Supplier evaluate_docs->place_order Data Acceptable end_process Qualified Supplier place_order->end_process

Caption: A workflow for the evaluation and qualification of commercial chemical suppliers.

Incoming_QC_Workflow Incoming Quality Control Workflow receive Receive Chemical Shipment visual_inspect Visual Inspection of Material and Labeling receive->visual_inspect perform_hplc Perform HPLC Analysis for Purity visual_inspect->perform_hplc perform_nmr Perform ¹H-NMR for Identity Confirmation visual_inspect->perform_nmr compare_data Compare In-House Data with Supplier CoA perform_hplc->compare_data perform_nmr->compare_data release Release for Research Use compare_data->release Data Conforms quarantine Quarantine and Contact Supplier compare_data->quarantine Data Discrepancy

Caption: A workflow for the in-house quality control of newly received chemicals.

References

  • Briti Scientific. (n.d.). Certificate of Analysis.
  • Jin, C., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 223, 113644. Retrieved from [Link]

  • Gribi, R., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Retrieved from [Link]

  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1364835. Retrieved from [Link]

  • Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8071. Retrieved from [Link]

  • Singh, U. P., & Singh, R. K. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Current Topics in Medicinal Chemistry, 21(24), 2166–2194. Retrieved from [Link]

  • CN108129404B. (2020). Synthesis method of chiral piperazinone derivative. Google Patents.
  • Al-Obaid, A. M., et al. (2022). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. ChemistryOpen, 11(1), e202100223. Retrieved from [Link]

  • de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-18. Retrieved from [Link]

  • Al-Tammar, H. Y., & Al-Ebady, S. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 4-(Pyridin-4-YL)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-(Pyridin-4-YL)piperazin-2-one scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of compounds investigated for diverse therapeutic applications. The piperazin-2-one core is considered a privileged structure, often serving as a versatile building block in the design of novel drug candidates.[1][2][3] This application note provides a detailed, step-by-step protocol for the synthesis of this compound, designed for researchers and professionals in drug development and organic synthesis.

Reaction Scheme

The synthesis of this compound is proposed to proceed via a nucleophilic aromatic substitution reaction between 4-chloropyridine and piperazin-2-one. In this reaction, the secondary amine of the piperazin-2-one acts as a nucleophile, attacking the electron-deficient carbon atom bearing the chlorine atom on the pyridine ring. The use of a base is crucial to deprotonate the piperazin-2-one, enhancing its nucleophilicity, and to neutralize the hydrochloric acid generated during the reaction.

Figure 1: Proposed reaction scheme for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Chloropyridine hydrochloride≥98%Commercially AvailableCan be neutralized before use or used directly with additional base.
Piperazin-2-one≥97%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered for better reactivity.
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Commercially AvailableOther polar aprotic solvents like DMF can also be considered.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Brine (Saturated NaCl solution)Prepared in-houseFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying the organic phase.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Step-by-Step Synthesis Protocol

1. Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazin-2-one (1.0 eq.), potassium carbonate (2.5 eq.), and anhydrous acetonitrile (10 mL per mmol of piperazin-2-one).

  • Stir the suspension at room temperature for 15 minutes to ensure good mixing.

2. Addition of 4-Chloropyridine:

  • Add 4-chloropyridine hydrochloride (1.1 eq.) to the stirring suspension. Note: If using freebase 4-chloropyridine, the amount of potassium carbonate can be reduced to 1.5 equivalents.

  • The addition may cause a slight exotherm.

3. Reaction:

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

4. Work-up:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as a solid or oil.

5. Extraction and Purification:

  • Dissolve the crude product in ethyl acetate (50 mL).

  • Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL) to remove any remaining inorganic impurities and residual solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

6. Chromatographic Purification:

  • Purify the crude product by flash column chromatography on silica gel.

  • A gradient elution system, for example, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0-10% methanol in ethyl acetate), is recommended to isolate the pure product.

  • Combine the fractions containing the desired product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Peaks corresponding to the pyridyl protons (typically in the aromatic region, with characteristic doublets for the α and β protons) and the piperazinone protons (in the aliphatic region).
¹³C NMR Resonances for the carbonyl carbon, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the piperazinone ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the product (C₉H₁₁N₃O, MW: 177.20 g/mol ).
Melting Point A sharp melting point range for the purified solid.

Safety Precautions

  • 4-Chloropyridine hydrochloride is harmful if swallowed and causes skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Piperazin-2-one may cause skin and eye irritation. Avoid inhalation of dust.

  • Acetonitrile is flammable and toxic. Work in a well-ventilated fume hood and away from ignition sources.

  • Potassium carbonate can cause irritation. Avoid contact with skin and eyes.

  • Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Reaction Conversion Insufficient reaction time or temperature.Increase reaction time and ensure the mixture is refluxing properly. Consider a higher boiling point solvent like DMF if necessary.
Ineffective base.Use freshly opened, anhydrous potassium carbonate. Ensure it is finely powdered.
Formation of Side Products Reaction at other positions of the piperazinone.This is less likely for this specific reaction but can be minimized by controlling the reaction temperature.
Difficulty in Purification Product co-elutes with impurities.Optimize the mobile phase for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can reliably synthesize this valuable heterocyclic building block for further applications in medicinal chemistry and drug discovery. The principles of nucleophilic aromatic substitution are well-established, lending a high degree of confidence to this proposed synthetic route.

References

  • Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones. Retrieved from [Link][1]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 55(01), 1-10.[2]

  • ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF. Retrieved from [Link][3]

  • Lenci, E., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3345–3355.[7]

  • PrepChem. (n.d.). Step (d): preparation of 4-[2-[4-(2-Pyridinyl)-1-piperazinyl]ethyl]cyclohexanone. Retrieved from [Link][8]

  • Google Patents. (n.d.). US4980471A - Preparation of piperazinones for use as sulfur dioxide absorbents. Retrieved from [9]

  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link][10]

  • Google Patents. (n.d.). US20070213534A1 - Process for the Manufacture of fused piperazin-2-one derivatives. Retrieved from [11]

  • Naseer, M. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1369542.[4]

  • ResearchGate. (n.d.). Synthesis of pyrazin-1(2H)-one 4b and piperazin-2-one 5a from.... Retrieved from [Link][12]

  • PrepChem. (n.d.). Synthesis of 4-[2,6-Bis(2-pyridinyl)-4-pyrimidinyl]piperazine. Retrieved from [Link][13]

  • ResearchGate. (n.d.). The reaction of 4-chloropyridine with some amines. Retrieved from [Link][5]

  • Google Patents. (n.d.). WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection. Retrieved from [14]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link][6]

Sources

Application Note: Chromatographic Purification of 4-(Pyridin-4-YL)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the purification of 4-(Pyridin-4-YL)piperazin-2-one, a heterocyclic compound of interest in pharmaceutical research and development. Due to the compound's polarity imparted by the pyridine and piperazinone rings, chromatographic purification can be challenging. This document outlines detailed protocols for both normal-phase and reverse-phase high-performance liquid chromatography (HPLC), explaining the rationale behind methodological choices to achieve high purity. It is intended for researchers, scientists, and drug development professionals seeking robust and reproducible purification strategies for this class of compounds.

Introduction: The Purification Challenge

This compound is a polar molecule containing both a basic pyridine moiety and a lactam functionality within a piperazinone ring. This structural combination presents a unique set of challenges for purification. The basic nitrogen on the pyridine ring can lead to strong interactions with the acidic silanol groups on standard silica gel stationary phases, often resulting in poor peak shape and low recovery in normal-phase chromatography.[1] Conversely, its polarity can lead to insufficient retention on traditional C18 reverse-phase columns.[2][3]

Achieving the high purity required for subsequent analytical studies, biological assays, or formulation development necessitates a carefully optimized chromatographic method. This guide provides a systematic approach to developing and implementing such methods.

Understanding the Strategy: Method Selection

The choice between normal-phase and reverse-phase chromatography is the primary consideration in developing a purification strategy for this compound.

Method_Selection Crude_Sample Crude this compound Polarity_Assessment Assess Polarity and Impurity Profile Crude_Sample->Polarity_Assessment Normal_Phase Normal-Phase Chromatography Polarity_Assessment->Normal_Phase  Less Polar Impurities Reverse_Phase Reverse-Phase Chromatography Polarity_Assessment->Reverse_Phase Polar Impurities Pure_Product High-Purity Product Normal_Phase->Pure_Product Reverse_Phase->Pure_Product

Caption: Initial assessment of the crude mixture guides the choice between normal-phase and reverse-phase chromatography.

  • Normal-Phase Chromatography: This technique is advantageous when the impurities are significantly less polar than the target compound. A polar stationary phase (e.g., silica gel) and a non-polar mobile phase are used. However, as mentioned, the basicity of the pyridine ring can be problematic. This can be mitigated by using mobile phase modifiers.[1]

  • Reverse-Phase Chromatography: This is the most widely used HPLC mode, employing a non-polar stationary phase and a polar mobile phase.[4][5] It is particularly effective for separating polar compounds.[2] For this compound, optimizing the mobile phase composition and pH is crucial for achieving adequate retention and good peak shape.[6]

Protocol 1: Normal-Phase Chromatography on Silica Gel

This protocol is designed for instances where the primary impurities are non-polar. The key to success is the addition of a basic modifier to the mobile phase to prevent peak tailing.

Rationale for Method Design

The use of a basic modifier, such as triethylamine (TEA) or ammonia, in the mobile phase is critical. These modifiers compete with the basic pyridine nitrogen of the analyte for interaction with the acidic silanol groups on the silica surface, thereby improving peak symmetry and recovery.[1] The choice of solvents in the mobile phase, typically a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethanol or methanol, is optimized to achieve an appropriate retention factor (Rf) on a Thin-Layer Chromatography (TLC) plate before scaling up to column chromatography.[1]

Materials and Instrumentation
Item Specification
Stationary Phase Silica Gel 60 (40-63 µm particle size)
Mobile Phase Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA)
Instrumentation Flash Chromatography System with UV Detector
Crude Sample Dissolved in a minimal amount of DCM
Step-by-Step Protocol
  • TLC Method Development:

    • Prepare several developing chambers with different ratios of DCM:MeOH (e.g., 99:1, 98:2, 95:5). To each, add 0.1% TEA.

    • Spot the crude sample on a silica gel TLC plate and develop in each chamber.

    • Identify the solvent system that provides an Rf value between 0.2 and 0.4 for the target compound. This will be the starting point for the column chromatography mobile phase.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase composition (e.g., 100% DCM with 0.1% TEA).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by flushing with at least three column volumes of the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal volume of DCM.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase.

    • If a gradient elution is required (as determined by TLC), gradually increase the percentage of methanol in the mobile phase. A typical gradient might be from 1% to 10% MeOH in DCM (both containing 0.1% TEA) over 20-30 column volumes.

    • Monitor the elution profile using the UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

    • Collect fractions throughout the elution process.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove residual solvent.

Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is often the method of choice for purifying polar compounds and for achieving very high purity levels.[5][7]

Rationale for Method Design

The selection of a suitable stationary phase and mobile phase is paramount. A C18 column is a common starting point, but for highly polar molecules, an embedded polar group (e.g., amide or cyano) stationary phase can provide alternative selectivity.[8] The mobile phase typically consists of an aqueous component and an organic modifier (e.g., acetonitrile or methanol). The addition of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase is crucial. It protonates the basic pyridine nitrogen, leading to more consistent interactions with the stationary phase and improved peak shape.[9] A buffer may also be used to control the pH precisely.[10][11][12]

RP_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Purification Sample_Prep Sample Preparation (Dissolve in Mobile Phase A) Injection Inject Sample Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (A: H2O + 0.1% FA, B: ACN + 0.1% FA) Mobile_Phase_Prep->Injection Column C18 Reverse-Phase Column Injection->Column Gradient_Elution Gradient Elution (Increase %B over time) Column->Gradient_Elution Detection UV Detection Gradient_Elution->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Purity_Analysis Purity Analysis (LC-MS) Fraction_Collection->Purity_Analysis Evaporation Solvent Evaporation Purity_Analysis->Evaporation Fractions >98% Pure Final_Product Pure Compound Evaporation->Final_Product

Caption: A typical workflow for the purification of this compound using RP-HPLC.

Materials and Instrumentation
Item Specification
Stationary Phase C18 silica gel column (e.g., 10 µm particle size for preparative scale)
Mobile Phase A Deionized Water + 0.1% Formic Acid (FA)
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid (FA)
Instrumentation Preparative HPLC system with a gradient pump, UV detector, and fraction collector
Crude Sample Dissolved in a minimal amount of Mobile Phase A or a mixture of A and B
Step-by-Step Protocol
  • Analytical Method Development:

    • Using an analytical HPLC system with a C18 column, develop a gradient method to separate the target compound from its impurities. A typical starting gradient would be 5% to 95% Acetonitrile (with 0.1% FA) over 15-20 minutes.

    • Optimize the gradient to achieve baseline separation of the target peak.

  • Scaling to Preparative HPLC:

    • Use the optimized analytical method as a basis for the preparative method. Adjust the flow rate and gradient time according to the dimensions of the preparative column.

    • Equilibrate the preparative column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 5-10 column volumes.

  • Sample Preparation and Injection:

    • Dissolve the crude product in the initial mobile phase composition. If solubility is an issue, a small amount of organic modifier can be added, but the injection solvent should be as weak as possible to ensure good peak shape.

    • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

    • Inject the sample onto the column. The loading capacity will depend on the column dimensions and the separation efficiency.

  • Gradient Elution and Fraction Collection:

    • Run the preparative gradient method.

    • Monitor the chromatogram and collect fractions corresponding to the peak of the target compound. Automated fraction collectors triggered by UV signal are ideal.

  • Purity Analysis and Product Isolation:

    • Analyze the collected fractions using analytical HPLC or LC-MS to confirm their purity.

    • Pool the fractions that meet the desired purity specification (e.g., >99%).

    • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the pure compound as a solid, often as the formate salt.

Data Summary and Comparison

Parameter Normal-Phase Chromatography Reverse-Phase HPLC
Stationary Phase Silica GelC18 Bonded Silica
Typical Mobile Phase DCM/MeOH + 0.1% TEAWater/ACN + 0.1% FA
Separation Principle Adsorption (Polarity)Partitioning (Hydrophobicity)
Advantages Good for removing non-polar impurities; lower cost solvents.High resolution; suitable for polar compounds; highly reproducible.
Challenges Peak tailing due to basicity of analyte; requires mobile phase modifier.Requires careful pH control; potential for low retention of very polar compounds.
Final Product Form Free BaseTypically a Salt (e.g., Formate)

Conclusion

The successful purification of this compound is readily achievable with a well-designed chromatographic strategy. For separations dominated by non-polar impurities, normal-phase chromatography with a basic modifier offers an effective solution. For achieving the highest levels of purity, especially when dealing with polar impurities, reverse-phase HPLC with an acidic mobile phase modifier is the preferred method. The detailed protocols and rationale provided in this application note serve as a robust starting point for researchers to develop and optimize purification methods for this and structurally related compounds, ensuring the high-quality material required for advancing scientific research.

References

  • Maruska, A., et al. (2003). Normal-phase capillary chromatography of polar aromatic compounds. ResearchGate. Available at: [Link]

  • Rao, G. S. (1977). Thin-Layer Chromatographic Separation of Piperazine and Its Carcinogenic N-Nitroso Derivatives. Taylor & Francis Online. Available at: [Link]

  • Anonymous. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Rao, G. S. (1977). Thin-Layer Chromatographic Separation of Piperazine and Its Carcinogenic N-Nitroso Derivatives. Taylor & Francis Online. Available at: [Link]

  • SIELC Technologies. (n.d.). Pyridine. SIELC Technologies. Available at: [Link]

  • Anonymous. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry An Indian Journal. Available at: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • Anonymous. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]

  • Anonymous. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Available at: [Link]

  • Anonymous. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Chrom Tech, Inc. (n.d.). Reverse Phase Chromatography Techniques. Chrom Tech, Inc.. Available at: [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. Available at: [Link]

  • Anonymous. (n.d.). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. IOSR Journal of Pharmacy. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Phenomenex. Available at: [Link]

  • Anonymous. (n.d.). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • Anonymous. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. ResearchGate. Available at: [Link]

Sources

Application Note: A Protocol for the Purification of 4-(Pyridin-4-YL)piperazin-2-one via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Pyridin-4-YL)piperazin-2-one is a heterocyclic compound featuring both pyridine and piperazinone moieties, making it a valuable building block in medicinal chemistry and drug discovery.[1][2] The efficient purification of such compounds is critical to ensure the integrity of subsequent synthetic steps and the reliability of biological screening data. This application note provides a detailed, robust protocol for the purification of this compound using recrystallization. It outlines two primary methodologies: direct recrystallization of the free base and an alternative procedure involving salt formation, which is often advantageous for basic compounds like piperazine derivatives.[3] The rationale behind solvent selection, step-by-step procedures, and troubleshooting guidance are provided to enable researchers to achieve high purity and yield.

Introduction: The Principle of Recrystallization

Recrystallization is a premier technique for the purification of solid organic compounds, predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[4] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[5] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the cold solvent (mother liquor).[6] The success of this technique is critically dependent on the selection of an appropriate solvent or solvent system.[7]

Rationale for Solvent Selection

The molecular structure of this compound dictates its solubility characteristics. The presence of a pyridine nitrogen, a secondary amine within the piperazinone ring, and an amide carbonyl group imparts significant polarity and hydrogen bonding capability.

  • Pyridine Ring: A basic, aromatic heterocycle.

  • Piperazin-2-one Ring: Contains a polar amide and a basic secondary amine.

Based on the "like dissolves like" principle, polar solvents are expected to be the most effective.[8] Protic solvents like alcohols can engage in hydrogen bonding, enhancing solubility, especially at elevated temperatures.

Table 1: Predicted Solubility of this compound in Common Solvents
SolventPolarityPredicted Solubility (Room Temp)Predicted Solubility (Hot)Rationale & Comments
Water High (Protic)Sparingly SolubleSolubleExcellent for highly polar compounds. Potential for hydrate formation.[9]
Ethanol High (Protic)Sparingly SolubleVery SolubleExcellent candidate. Good balance of polarity and volatility.[9]
Isopropanol Medium (Protic)Sparingly SolubleVery SolubleOften an excellent choice for piperazine derivatives.[10] Less volatile than ethanol.
Methanol High (Protic)SolubleVery SolubleMay be too effective a solvent at room temperature, potentially reducing yield.[8]
Ethyl Acetate Medium (Aprotic)Sparingly SolubleSolubleGood for compounds of intermediate polarity.
Acetone Medium (Aprotic)Sparingly SolubleSolubleCan be effective, but its low boiling point may limit the solubility gradient.[9]
Toluene Low (Aprotic)InsolubleSparingly SolubleUnlikely to be a good primary solvent but could serve as an anti-solvent.
Heptane/Hexane Very Low (Aprotic)InsolubleInsolubleSuitable as an anti-solvent in a mixed-solvent system.[9]

Primary Candidates: Based on this analysis, Isopropanol and Ethanol are the most promising single solvents. A mixed solvent system, such as Ethanol-Water , may also be highly effective.[8]

Experimental Protocols

Safety Precaution: Always perform recrystallization in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol A: Direct Recrystallization of the Free Base

This protocol is the primary method and should be attempted first.

1. Preliminary Solvent Test (Small Scale): a. Place ~20-30 mg of the crude this compound into a small test tube. b. Add the selected solvent (e.g., Isopropanol) dropwise at room temperature until the solid is just covered. Agitate the mixture. Note the solubility. c. If the solid is not soluble at room temperature, gently heat the test tube in a water bath, adding more solvent dropwise until the solid just dissolves. d. Allow the test tube to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes. e. An ideal solvent will show low solubility at room temperature, complete solubility when hot, and significant crystal formation upon cooling.[4]

2. Main Recrystallization Procedure: a. Place the crude solid into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume). b. Add a magnetic stir bar or a boiling stick. c. Add the chosen solvent (e.g., Isopropanol) in small portions while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid is completely dissolved. Use the minimum amount of solvent necessary to achieve saturation at the boiling point to maximize yield.[8] d. (Optional: For Colored Impurities) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% by weight). Re-heat the mixture to boiling for 5-10 minutes.[6] e. (Optional: For Insoluble Impurities) If there are insoluble impurities or if charcoal was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. f. Cover the flask with a watch glass or loosely plugged foil and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.[4] g. Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize precipitation. h. Collect the crystals by vacuum filtration using a Büchner funnel. i. Wash the collected crystals with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor.[6] j. Dry the purified crystals under vacuum to a constant weight. Characterize the final product by melting point analysis and spectroscopy (NMR, IR).

Protocol B: Purification via Hydrochloride Salt Formation

If the free base oils out, forms very fine needles, or the purity is not satisfactory, conversion to a salt is a highly effective alternative. Piperazine derivatives often form stable, crystalline salts.[3]

1. Salt Formation and Crystallization: a. Dissolve the crude this compound in a minimal amount of a suitable organic solvent, such as isopropanol or ethanol, in an Erlenmeyer flask. b. While stirring the solution at room temperature, slowly add a solution of hydrochloric acid (e.g., 2M HCl in isopropanol or a calculated amount of concentrated aqueous HCl) dropwise. c. The hydrochloride salt will typically precipitate immediately or upon further stirring. If precipitation is slow, gently scratch the inside of the flask with a glass rod to induce crystallization. d. Cool the mixture in an ice-water bath for 30-60 minutes to ensure complete precipitation. e. Collect the salt by vacuum filtration, wash with a small amount of cold solvent (e.g., isopropanol), and dry under vacuum.

2. (Optional) Regeneration of the Free Base: a. Dissolve the purified salt in a minimal amount of water. b. Cool the solution in an ice-water bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) with stirring until the pH is basic (~9-10). c. The purified free base will precipitate out of the aqueous solution. d. Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

Process Workflow and Troubleshooting

The following diagram outlines the decision-making process for purifying this compound.

Recrystallization_Workflow cluster_main Purification Pathway cluster_outcome cluster_alt Alternative Pathway start Crude Material solvent_test Small-Scale Solvent Screening start->solvent_test protocol_a Protocol A: Direct Recrystallization (e.g., in Isopropanol) solvent_test->protocol_a dissolve Dissolve in Min. Hot Solvent protocol_a->dissolve cool Slow Cooling & Ice Bath dissolve->cool check_crystals Assess Crystal Formation cool->check_crystals oiling_out Oiling Out / Poor Purity check_crystals->oiling_out No success High-Quality Crystals Formed check_crystals->success Yes protocol_b Protocol B: Salt Formation oiling_out->protocol_b Switch to Alternative Protocol isolate Vacuum Filtration, Washing, Drying success->isolate product Pure Product isolate->product dissolve_b Dissolve in Solvent (e.g., IPA) protocol_b->dissolve_b add_acid Add HCl Solution dissolve_b->add_acid isolate_salt Isolate & Dry Salt add_acid->isolate_salt regenerate Optional: Regenerate Free Base isolate_salt->regenerate regenerate->product Final Product

Sources

Application Note: Elucidation of 4-(Pyridin-4-YL)piperazin-2-one Structure using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 4-(Pyridin-4-YL)piperazin-2-one using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a compound of interest in medicinal chemistry and drug development, unambiguous structural verification is paramount. This document outlines detailed protocols for sample preparation, data acquisition, and spectral processing. Furthermore, it presents predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants, grounded in data from analogous chemical structures and established NMR principles. This guide is intended for researchers, scientists, and drug development professionals requiring a robust methodology for the structural analysis of novel heterocyclic compounds.

Introduction

This compound is a heterocyclic compound featuring a piperazinone ring linked to a pyridine moiety. The piperazine scaffold and its derivatives are prevalent in a wide array of pharmacologically active molecules, exhibiting diverse biological activities.[1][2][3][4] Accurate and detailed structural elucidation is a critical step in the drug discovery and development process, ensuring the correct molecular architecture and paving the way for understanding structure-activity relationships (SAR).

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[4][5] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. This application note serves as a practical guide for obtaining and interpreting high-quality ¹H and ¹³C NMR data for this compound.

Predicted NMR Spectral Data

Molecular Structure and Atom Numbering

To facilitate clear spectral assignment, the atoms of this compound are numbered as shown in the diagram below.

Caption: Molecular structure of this compound with atom numbering.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Atom No.Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-N1~6.5 - 7.5br s-NH proton
H-3~3.40s-CH₂ adjacent to N4 and C=O
H-5~3.80t~5.5CH₂ adjacent to N4 (pyridine side)
H-6~3.20t~5.5CH₂ adjacent to N1
H-2', H-6'~8.40d~6.0Pyridine protons ortho to N
H-3', H-5'~6.80d~6.0Pyridine protons meta to N
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Atom No.Predicted δ (ppm)Assignment
C-2~168.0Carbonyl carbon (C=O)
C-3~50.0CH₂ adjacent to N4 and C=O
C-5~45.0CH₂ adjacent to N4 (pyridine side)
C-6~48.0CH₂ adjacent to N1
C-1'~155.0Pyridine carbon attached to N4
C-2', C-6'~150.0Pyridine carbons ortho to N
C-3', C-5'~108.0Pyridine carbons meta to N

Experimental Protocols

The following protocols provide a robust framework for acquiring high-quality NMR data. Instrument parameters may require optimization based on the specific spectrometer used.

Sample Preparation

A well-prepared sample is fundamental to obtaining a high-quality NMR spectrum.

  • Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid spectral overlap from impurities.

  • Massing: Accurately weigh 5-10 mg of the compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). For aqueous-based solvents, DSS or TSP can be used.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Data Acquisition

The following is a standard set of parameters for a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Temperature: 298 K (25 °C).

  • Spectral Width: 16 ppm (~6400 Hz).

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation for quantitative analysis.

  • Number of Scans: 8-16 scans, adjusted to achieve an adequate signal-to-noise ratio.

  • Receiver Gain: Optimize automatically.

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems).

  • Decoupling: Broadband proton decoupling during acquisition.

  • Temperature: 298 K (25 °C).

  • Spectral Width: 240 ppm (~24,000 Hz).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance and requires more scans.

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. If residual solvent peaks are used, reference them to their known chemical shift values (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[10]

  • Peak Picking and Integration: Identify all significant peaks in the spectrum. For ¹H NMR, integrate the peak areas to determine the relative number of protons corresponding to each signal.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, it is highly recommended to acquire 2D NMR spectra, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

Workflow Visualization

The overall process from sample preparation to final structural elucidation can be visualized as follows.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃ + TMS) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_acq ¹H NMR Acquisition (zg30, 16 scans) transfer->h1_acq c13_acq ¹³C NMR Acquisition (zgpg30, 1024 scans) transfer->c13_acq ft Fourier Transform (Line Broadening) h1_acq->ft c13_acq->ft phase Phasing & Baseline Correction ft->phase ref Reference Spectrum (TMS = 0 ppm) phase->ref assign Peak Assignment (δ, J, Multiplicity) ref->assign integrate Integration (¹H NMR) assign->integrate structure Structure Confirmation integrate->structure

Caption: Experimental workflow for NMR analysis of this compound.

Conclusion

This application note provides a detailed guide for the structural characterization of this compound using ¹H and ¹³C NMR spectroscopy. The presented protocols for sample preparation, data acquisition, and processing are designed to yield high-quality, reproducible results. The predicted spectral data, based on established chemical shift principles and analysis of related structures, offer a solid foundation for the interpretation and assignment of experimentally obtained spectra. By following this guide, researchers can confidently elucidate the structure of this and similar heterocyclic molecules, a crucial step in advancing research in medicinal chemistry and drug discovery.

References

  • Stuart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link][1]

  • Stuart, C. D., et al. (2024). Synthesis and spectroscopic investigation of substituted piperazine-2, 5-dione derivatives. Tetrahedron, 153, 133838. [Link][2]

  • Kruegel, A., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(15), 4483. [Link][6]

  • Yilmaz, F., & Parlak, C. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 463-470. [Link][3]

  • ResearchGate. (2017). Spectral investigation and normal coordinate analysis of piperazine. [Link]

  • Acquavia, M. A., et al. (2018). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 159, 197-206. [Link]

  • Shyshov, V., & Kutsenko, A. (2021). Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine. ResearchGate. [Link][5]

  • El-Metwaly, N. M., & El-Gazzar, A. A. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(3), 255-260. [Link][7]

  • Pandiarajan, K., et al. (1983). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 21(9), 564-570. [Link][8]

  • University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Sobarzo-Sánchez, E., et al. (2006). Complete Assignments 1H and 13C NMR Spectral Data of Four Anabaseine Derivatives. Magnetic Resonance in Chemistry, 44(12), 1131-4. [Link][9]

  • Lombardo, L. J., et al. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yl)a. [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link][10]

Sources

Application Notes & Protocols: In Vitro Biological Assays for 4-(Pyridin-4-YL)piperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Framework for Characterizing a Privileged Scaffold

The 4-(pyridin-4-yl)piperazin-2-one core is a notable example of a "privileged scaffold" in medicinal chemistry. This heterocyclic structure is present in a multitude of biologically active agents, demonstrating the capacity to interact with a wide range of biological targets. Derivatives have been investigated for diverse therapeutic applications, including roles as anticancer agents, kinase inhibitors, and central nervous system modulators.[1][2]

Given this chemical versatility, a systematic and robust pipeline of in vitro biological assays is not merely beneficial but essential for elucidating the mechanism of action, potency, and therapeutic potential of novel derivatives. A well-designed assay cascade provides a logical, stepwise progression from initial target engagement to profound cellular consequences.

This guide presents a comprehensive suite of in vitro assays tailored for the characterization of this compound derivatives, with a primary focus on an anticancer, kinase inhibitor-driven drug discovery workflow. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals to build a conclusive biological profile of their compounds of interest.

Section 1: Primary Target Engagement & Potency

Scientific Rationale: The foundational step in characterizing a potential targeted agent is to confirm its direct interaction with its intended molecular target, often a protein kinase in the context of oncology.[3] Biochemical assays, conducted in a cell-free system, provide the cleanest method to quantify this interaction by measuring the inhibition of the target enzyme's catalytic activity. This approach isolates the drug-target interaction from the complexities of a cellular environment, allowing for the precise determination of potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[4]

Workflow for Biochemical Kinase Inhibition

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis recombinant_kinase Recombinant Kinase plate Assay Plate (e.g., 384-well) recombinant_kinase->plate peptide_substrate Peptide Substrate peptide_substrate->plate test_compound Test Compound (Serial Dilution) test_compound->plate atp ATP initiation Initiate with ATP incubation Incubate (e.g., 60 min at RT) initiation->incubation detection_reagent Add Detection Reagent (e.g., ADP-Glo™) incubation->detection_reagent readout Measure Signal (Luminescence) detection_reagent->readout analysis Data Analysis: Plot Dose-Response Curve readout->analysis ic50 Determine IC₅₀ Value analysis->ic50

Caption: Workflow for a typical in vitro biochemical kinase assay.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a universal, non-radioactive method for measuring kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.

Principle: The kinase reaction consumes ATP, producing ADP. A detection reagent is added that first depletes the remaining ATP, then converts the ADP produced by the kinase into ATP. This newly synthesized ATP is then used by a luciferase to generate a light signal that is directly proportional to the kinase activity. Inhibitors will reduce the amount of ADP produced, resulting in a lower luminescent signal.

Materials:

  • Recombinant protein kinase of interest

  • Specific peptide substrate for the kinase

  • This compound derivative (test compound)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.4)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Methodology:

  • Compound Preparation: Prepare a serial dilution series of the test compound in the appropriate solvent (e.g., DMSO). A typical starting concentration might be 10 mM, diluted to create a 10-point, 3-fold dilution curve.

  • Assay Setup: To each well of a white, opaque 384-well plate, add the components in the following order:

    • 5 µL of Kinase Assay Buffer.

    • 2.5 µL of test compound dilution (or DMSO for vehicle control).

    • 2.5 µL of a solution containing the kinase and its substrate in Kinase Assay Buffer.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.

  • Kinase Reaction Initiation: Add 5 µL of ATP solution (prepared in Kinase Assay Buffer) to each well to start the reaction. The final ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[4]

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The optimal time may vary depending on the kinase's activity and should be determined empirically.

  • ADP Detection (Step 1): Add 15 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Step 2): Add 30 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase/luciferin to produce light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis & Interpretation:

  • Subtract the background signal (wells with no kinase).

  • Normalize the data with 0% inhibition (vehicle control, DMSO) set to 100% activity and 100% inhibition (no enzyme or potent inhibitor control) set to 0% activity.

  • Plot the percent inhibition versus the log of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Senior Scientist Insights:

  • ATP Concentration is Critical: For ATP-competitive inhibitors, the measured IC₅₀ value is highly dependent on the ATP concentration used in the assay.[4] Always report the ATP concentration alongside the IC₅₀ value. Using an ATP concentration equal to the Kₘ of the kinase allows for a more standardized comparison between inhibitors.[4]

  • Enzyme Concentration: Use a concentration of the kinase that results in approximately 10-30% conversion of ATP to ADP during the reaction time. This ensures the reaction is in the linear range.

Data Summary: Biochemical Potency
Compound IDTarget KinaseATP Conc. (µM)IC₅₀ (nM)
Derivative-01Kinase X1015.2
Derivative-02Kinase X10250.8
Derivative-01Kinase Y10>10,000
StaurosporineKinase X105.1

Section 2: Cellular Activity & Antiproliferative Effects

Scientific Rationale: After confirming direct target engagement, the next critical question is whether this translates into a functional consequence in a relevant biological system, such as a cancer cell line.[5][6] Cell viability assays measure the overall health of a cell population and are ubiquitously used to assess the antiproliferative or cytotoxic effects of potential anticancer agents.[7] A reduction in cell viability upon treatment indicates that the compound is cell-permeable and can modulate cellular processes essential for survival or proliferation.

Workflow for Cell Viability Assessment

G cluster_prep Cell Culture & Treatment cluster_incubation Incubation cluster_detection Detection & Analysis seed_cells Seed Cells in Plate (e.g., 96-well) adherence Allow Adherence (24 hours) seed_cells->adherence treat_compound Add Compound Dilutions adherence->treat_compound incubate Incubate for 72 hours (37°C, 5% CO₂) treat_compound->incubate add_reagent Add Viability Reagent (e.g., CellTiter-Glo®) incubate->add_reagent lyse_mix Mix to Lyse Cells (2 min) add_reagent->lyse_mix stabilize Stabilize Signal (10 min) lyse_mix->stabilize readout Read Luminescence stabilize->readout analysis Calculate GI₅₀/IC₅₀ readout->analysis

Caption: Workflow for a luminescent cell viability assay.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol provides a homogeneous "add-mix-measure" method to determine the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[8][9]

Principle: The amount of ATP in a cell population is directly proportional to the number of viable cells.[10] The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. The reagent lyses the cells, releasing ATP, which drives the conversion of luciferin to oxyluciferin and generates a "glow-type" luminescent signal that is proportional to the amount of ATP present.[8][9]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • This compound derivative (test compound)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Sterile, white-walled, clear-bottom 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Plate-reading luminometer

Methodology:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Include wells with medium only for background measurement.

  • Adherence: Incubate the plate for 24 hours to allow cells to attach and resume exponential growth.

  • Compound Treatment: Prepare a serial dilution of the test compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound (or vehicle control) to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator. This duration is typical for assessing antiproliferative effects.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Transfer the buffer to the lyophilized CellTiter-Glo® Substrate bottle to reconstitute the reagent. Mix gently by inversion.[11][12]

  • Assay Procedure:

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[10][12]

    • Add 100 µL of the prepared CellTiter-Glo® Reagent to each well (a 1:1 ratio with the culture medium volume).[10]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.[12]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][12]

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

Data Analysis & Interpretation:

  • Subtract the average background luminescence (medium-only wells) from all other measurements.

  • Normalize the data to the vehicle-treated control wells (representing 100% viability).

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Senior Scientist Insights:

  • Seeding Density: The optimal cell seeding density must be determined for each cell line to ensure that at the end of the incubation period, the vehicle-treated cells are still in the exponential growth phase and the luminescent signal is within the linear range of the assay.[11]

  • Edge Effects: To minimize "edge effects" caused by uneven temperature or evaporation in the outer wells of a plate, consider not using the outermost wells for experimental data or filling them with sterile PBS to maintain humidity.[12]

  • Alternative Assay: The MTT assay is a classic colorimetric alternative that measures metabolic activity via the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[13]

Data Summary: Cellular Antiproliferative Activity
Compound IDCell Line (Cancer Type)Target Kinase ExpressionGI₅₀ (nM)
Derivative-01HCT116 (Colon)High85
Derivative-01A549 (Lung)High120
Derivative-01U87-MG (Glioblastoma)Low>10,000
DoxorubicinHCT116 (Colon)N/A55

Section 3: Elucidating the Mechanism of Cell Death

Scientific Rationale: If a compound reduces cell viability, the next logical step is to determine how it is killing the cells. A preferred mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death. Apoptosis is a highly regulated process that relies on a family of proteases called caspases. Initiator caspases activate executioner caspases, primarily Caspase-3 and Caspase-7, which then cleave a host of cellular proteins to orchestrate the dismantling of the cell. Measuring the activity of Caspase-3 and -7 provides a direct, functional readout of apoptosis induction.[14][15]

The Apoptotic Caspase Cascade

G cluster_pathway Apoptotic Signaling drug This compound Derivative intrinsic Intrinsic Pathway (Mitochondrial Stress) drug->intrinsic extrinsic Extrinsic Pathway (Death Receptors) drug->extrinsic caspase9 Caspase-9 (Initiator) intrinsic->caspase9 caspase8 Caspase-8 (Initiator) extrinsic->caspase8 caspase37 Caspase-3 & Caspase-7 (Executioner) caspase9->caspase37 caspase8->caspase37 cleavage Cleavage of Cellular Substrates (e.g., PARP) caspase37->cleavage apoptosis Apoptosis cleavage->apoptosis

Caption: Simplified overview of the caspase activation cascade in apoptosis.

Protocol 3: Caspase-Glo® 3/7 Assay

This protocol provides a homogeneous, luminescent method for measuring the combined activities of Caspase-3 and Caspase-7.[14]

Principle: The assay provides a luminogenic caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[14] In the presence of active Caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then consumed by luciferase to generate a luminescent signal. The signal intensity is proportional to the amount of caspase activity.

Materials:

  • Cells cultured and treated as in the viability assay

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • White-walled 96-well plates

  • Plate-reading luminometer

Methodology:

  • Cell Treatment: Seed and treat cells with the test compound in a white-walled 96-well plate as described in Protocol 2. A shorter incubation time (e.g., 24-48 hours) is often optimal for detecting peak caspase activity, which precedes complete cell death.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by adding the Caspase-Glo® 3/7 Buffer to the lyophilized Substrate, as described in the manufacturer's protocol.[15]

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents gently by placing the plate on an orbital shaker for 30-60 seconds.

    • Incubate at room temperature for 1 to 3 hours. Optimal incubation time should be determined for the specific cell line.

  • Data Acquisition: Measure the luminescence of each well with a plate-reading luminometer.

Data Analysis & Interpretation:

  • Subtract the background signal (medium-only wells).

  • Data can be expressed as fold-change in luminescence over the vehicle-treated control.

  • A dose-dependent increase in the luminescent signal indicates the induction of apoptosis by the test compound.

Senior Scientist Insights:

  • Time Course: Apoptosis is a dynamic process. It is highly recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for measuring peak caspase activation for your specific compound and cell line.

  • Orthogonal Validation: To confirm apoptosis, consider using an orthogonal method, such as Annexin V/Propidium Iodide staining followed by flow cytometry or fluorescence microscopy. Annexin V detects the externalization of phosphatidylserine, an early marker of apoptosis.[6]

Data Summary: Apoptosis Induction
Compound IDConcentration (nM)Incubation Time (h)Caspase-3/7 Activation (Fold Change vs. Vehicle)
Derivative-01100241.8
Derivative-01300244.5
Derivative-011000248.2
Staurosporine (1 µM)1000610.5

Section 4: Cellular Target Engagement & Pathway Modulation

Scientific Rationale: The final step in this in vitro cascade is to link the cellular phenotype (e.g., apoptosis) back to the biochemical target. If the compound was designed to inhibit a specific kinase, it is crucial to demonstrate that it inhibits the kinase's signaling pathway within the cell at concentrations that correlate with its antiproliferative effects. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer, making it a common target for kinase inhibitors.[16][17][18] Western blotting is the gold-standard technique for analyzing changes in the phosphorylation status of specific proteins within a signaling pathway.[19]

The PI3K/AKT/mTOR Signaling Pathway

G cluster_pathway PI3K/AKT/mTOR Signaling rtk Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 P pip2 PIP2 pip2->pi3k akt AKT pip3->akt Activates mtorc1 mTORC1 akt->mtorc1 Activates inhibitor This compound Derivative inhibitor->pi3k s6k S6K mtorc1->s6k P s6 S6 Ribosomal Protein s6k->s6 P proliferation Cell Growth & Proliferation s6->proliferation

Caption: Simplified PI3K/AKT/mTOR pathway, a common target for kinase inhibitors.

Protocol 4: Western Blot for Pathway Analysis

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the levels of total and phosphorylated proteins of interest. A decrease in the ratio of a phosphorylated protein to its total protein level upon compound treatment indicates inhibition of the upstream kinase.

Materials:

  • Cells cultured and treated with the test compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6, anti-total-S6)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Methodology:

  • Cell Lysis: Plate and treat cells with the test compound for a short duration (e.g., 1-4 hours) to observe direct effects on signaling. After treatment, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for all samples. Denature the protein by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-AKT) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Washing & Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels on the same membrane, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-total-AKT). A loading control like GAPDH or β-actin should also be probed to ensure equal protein loading.

Data Analysis & Interpretation:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • For each sample, calculate the ratio of the phosphorylated protein signal to the total protein signal.

  • A dose-dependent decrease in this ratio for downstream targets like p-AKT or p-S6, at concentrations consistent with the GI₅₀ values, provides strong evidence of on-target pathway inhibition in a cellular context.

Conclusion

The systematic application of the described in vitro assays provides a powerful and logical framework for the comprehensive biological characterization of novel this compound derivatives. This integrated cascade—progressing from biochemical potency (IC₅₀) to cellular antiproliferative activity (GI₅₀), and culminating in mechanistic elucidation (apoptosis and pathway modulation)—enables researchers to build a robust data package. This package not only validates the compound's proposed mechanism of action but also provides critical insights to guide lead optimization, candidate selection, and further preclinical development.

References

  • Oslo University Hospital. CellTiter-Glo Assay - Protocols. [Link]

  • Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

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Application Notes & Protocols: Leveraging 4-(Pyridin-4-YL)piperazin-2-one as a Privileged Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridinyl-Piperazinone Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents, earning them the designation of "privileged scaffolds."[1] The piperazine ring is a cornerstone of this concept, found in a multitude of FDA-approved drugs for its favorable influence on physicochemical and pharmacokinetic properties.[1][2][3] When combined with a pyridine moiety and constrained into a piperazin-2-one system, the resulting 4-(pyridin-4-yl)piperazin-2-one scaffold offers a unique convergence of properties that make it an exceptionally versatile starting point for drug discovery.

This guide provides an in-depth exploration of this scaffold, detailing its synthesis, key structure-activity relationships (SAR), and its application in designing targeted therapies, particularly in oncology and CNS disorders. We present validated, step-by-step protocols for synthesis and biological evaluation to empower researchers to effectively utilize this scaffold in their drug development programs.

The core advantages of the this compound scaffold stem from its distinct components:

  • The Pyridine Ring: Functions as a hydrogen bond acceptor and can engage in π-stacking interactions. Its nitrogen atom improves aqueous solubility and provides a handle for modulating basicity.[4]

  • The Piperazin-2-one Core: Offers a rigid, yet conformationally defined linker. The lactam functionality introduces a polar group and potential hydrogen bonding interactions, while the saturated nitrogen (N1) serves as a key point for derivatization to explore target-specific chemical space.

  • Synergistic Properties: The combination results in a scaffold with tunable basicity, excellent potential for target engagement through multiple interaction types, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, making it a powerful tool for developing next-generation therapeutics.[1][5]

Section 1: Synthetic Strategies and Core Derivatization

The synthesis of this compound derivatives is typically achieved through robust and scalable chemical transformations. A common and effective strategy involves a two-step process starting from commercially available reagents. The general workflow allows for the late-stage introduction of diversity elements, which is highly advantageous for building a compound library for screening.

G cluster_0 General Synthetic Workflow A 1-(Pyridin-4-yl)piperazine C Intermediate Adduct A->C Base (e.g., K2CO3) Solvent (e.g., ACN) Heat B 2-Chloro-N-(aryl/alkyl)acetamide (R-group precursor) B->C D 4-(Pyridin-4-yl)-1-(substituted)-piperazin-2-one (Final Product) C->D Intramolecular Cyclization (Base-mediated)

Caption: General workflow for the synthesis of this compound derivatives.

Protocol 1: Synthesis of a Representative Derivative

This protocol describes the synthesis of 1-Benzyl-4-(pyridin-4-yl)piperazin-2-one , a foundational analog for further modification.

Objective: To synthesize a core derivative of the scaffold for initial biological screening or as a precursor for further chemical elaboration.

Materials:

  • 1-(Pyridin-4-yl)piperazine

  • 2-Chloro-N-benzylacetamide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Step-by-Step Methodology:

  • Step A: N-Alkylation a. To a round-bottom flask charged with 1-(pyridin-4-yl)piperazine (1.0 eq), add anhydrous acetonitrile. b. Add anhydrous potassium carbonate (2.0 eq). c. Add 2-chloro-N-benzylacetamide (1.1 eq) to the suspension. d. Equip the flask with a reflux condenser and heat the mixture to 80°C with vigorous stirring for 12-16 hours. Monitor reaction progress by TLC or LC-MS. e. Rationale: This is a standard nucleophilic substitution where the secondary amine of the piperazine displaces the chloride. Potassium carbonate acts as a base to neutralize the HCl generated.[6]

  • Step B: Work-up and Isolation of Intermediate a. After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile. b. Concentrate the filtrate under reduced pressure using a rotary evaporator. c. Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude intermediate. This intermediate can often be used in the next step without further purification.

  • Step C: Intramolecular Cyclization a. Caution: Sodium hydride is highly reactive. Handle under an inert atmosphere (Nitrogen or Argon). b. To a new, dry round-bottom flask under an inert atmosphere, add anhydrous DMF. c. Cool the DMF to 0°C in an ice bath and carefully add sodium hydride (1.5 eq) portion-wise. d. Dissolve the crude intermediate from Step B in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0°C. e. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor for the formation of the cyclized product by LC-MS. f. Rationale: The sodium hydride acts as a strong base to deprotonate the amide nitrogen, which then acts as a nucleophile to displace the chlorine in an intramolecular SN2 reaction, forming the six-membered lactam ring.[7]

  • Step D: Final Work-up and Purification a. Carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0°C. b. Extract the aqueous mixture three times with ethyl acetate. c. Combine the organic layers and wash with brine to remove residual DMF. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. e. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 1-Benzyl-4-(pyridin-4-yl)piperazin-2-one . f. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Section 2: Applications in Drug Design & Structure-Activity Relationship (SAR)

The this compound scaffold is particularly prominent in the development of kinase inhibitors and agents targeting the central nervous system.[8][9]

Kinase Inhibition

In kinase inhibitor design, the scaffold often serves as a central linker connecting a hinge-binding motif (frequently the pyridine ring) to a moiety that extends into the solvent-exposed region of the ATP-binding pocket.[1] The N1 position of the piperazinone is the primary vector for modification to achieve potency and selectivity.

G cluster_0 Kinase ATP-Binding Pocket scaffold This compound Scaffold node1 Hinge Region Pyridine Moiety scaffold->node1:f1 H-Bond Interaction node2 Gatekeeper Residue Piperazinone Core scaffold->node2:f1 Steric Fit & van der Waals node3 Solvent Front N1-Substituent (R-group) scaffold->node3:f1 Modulates Solubility & Selectivity

Caption: Interaction model of the scaffold within a kinase ATP-binding site.

A prime example is the development of inhibitors for targets like the Insulin-like Growth Factor-1 Receptor (IGF-1R).[8] By modifying the N1-substituent, researchers can tune the compound's properties to enhance potency, improve solubility, and reduce off-target effects such as CYP3A4 inhibition.[8]

Table 1: Exemplary SAR Data for IGF-1R Kinase Inhibitors

Compound IDN1-Substituent (R-group)IGF-1R IC₅₀ (nM)Aqueous Solubility (µg/mL)Rationale for Modification
1a Benzyl55< 1Initial hit, poor solubility.
1b 4-Morpholinobenzyl1510Addition of a polar group to improve solubility.[8]
1c 3-Hydroxypropyl8> 100Small, polar aliphatic chain significantly boosts solubility while maintaining potency.
1d 4-(Methylsulfonyl)benzyl255Electron-withdrawing group to modulate electronics and potential for H-bonding.

Data is illustrative and based on general principles observed in kinase inhibitor SAR studies.[8][10]

Central Nervous System (CNS) Agents

The piperazine moiety is a well-established pharmacophore for CNS targets, particularly serotonin (5-HT) and dopamine (D2) receptors.[11][12] The this compound scaffold can be used to develop novel antidepressants and antipsychotics. In this context, the pyridine ring can interact with key residues in the receptor binding pocket, while the N1-substituent is often a larger aromatic or heteroaromatic group that occupies a hydrophobic pocket, driving affinity and functional activity.[11]

Section 3: In Vitro Biological Evaluation

Once a series of compounds has been synthesized, their biological activity must be assessed. The following protocol outlines a standard cell-based assay to determine the anti-proliferative effects of new compounds, a common primary screen for potential anti-cancer agents.

G A 1. Seed Cells (e.g., MV4-11 AML cells) in 96-well plates B 2. Incubate (24 hours) A->B C 3. Compound Treatment (Serial dilutions of test compounds) B->C D 4. Incubate (72 hours) C->D E 5. Add MTS/MTT Reagent D->E F 6. Incubate (2-4 hours) E->F G 7. Read Absorbance (490 nm) F->G H 8. Data Analysis (Calculate % Inhibition and IC50) G->H

Caption: Workflow for a cell-based anti-proliferative (MTS/MTT) assay.

Protocol 2: MTS Anti-Proliferation Assay for Cancer Cell Lines

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a relevant cancer cell line (e.g., MV4-11 for FLT3-mutant AML).[10]

Materials:

  • Human cancer cell line (e.g., MV4-11, ATCC® CRL-9591™)

  • Appropriate cell culture medium (e.g., IMDM + 10% FBS)

  • 96-well flat-bottom cell culture plates

  • Test compounds dissolved in DMSO (10 mM stock)

  • Positive control (e.g., a known inhibitor like Sorafenib)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader capable of measuring absorbance at 490 nm

Step-by-Step Methodology:

  • Cell Seeding: a. Culture cells according to standard protocols. Harvest cells during the logarithmic growth phase. b. Count the cells and adjust the density to 1 x 10⁵ cells/mL in fresh medium. c. Dispense 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well). d. Self-Validation: Include wells for "cells only" (negative control) and "medium only" (blank). e. Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow cells to attach and resume growth.

  • Compound Preparation and Treatment: a. Prepare serial dilutions of the test compounds and positive control in culture medium. A common starting point is a 10-point, 3-fold dilution series starting from 10 µM. b. Rationale: A wide concentration range is crucial to accurately determine the dose-response curve and calculate the IC₅₀. c. The final DMSO concentration in the wells should be kept constant and low (≤ 0.5%) to avoid solvent toxicity. Prepare a vehicle control (medium with the same final DMSO concentration). d. Remove the medium from the wells and add 100 µL of the prepared compound dilutions, vehicle control, or positive control to the appropriate wells in triplicate.

  • Incubation: a. Return the plate to the incubator and incubate for 72 hours. b. Rationale: A 72-hour incubation period is standard for proliferation assays, allowing for multiple cell doubling times and observation of cytostatic or cytotoxic effects.

  • MTS Assay and Data Acquisition: a. Add 20 µL of MTS reagent to each well. b. Incubate the plate for an additional 2-4 hours at 37°C, protected from light. c. The MTS reagent is converted by viable cells into a colored formazan product. The amount of color is directly proportional to the number of living cells. d. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the "medium only" blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_treated / Abs_vehicle) * 100 c. Plot the % Viability against the logarithm of the compound concentration. d. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC₅₀ value.

References

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
  • Jin, C., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry. Available at: [Link]

  • Padmashali, B., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry. Available at: [Link]

  • Witter, D.J., et al. (2010). Insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitors: SAR of a series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-one. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Scifinder. (n.d.). Buy 4-(Pyridin-2-yl)piperazin-1-amine. Available at: [Link]

  • de Oliveira, M.A.L., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available at: [Link]

  • Khan, I., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available at: [Link]

  • de Oliveira, M.A.L., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Available at: [Link]

  • Nguyen, V.P., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules. Available at: [Link]

  • Tang, W.S., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

  • Kumar, A., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Goti, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Goti, G., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. Available at: [Link]

  • Kumar, R., et al. (2018). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]

  • Onofry, J., et al. (2021). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases. Available at: [Link]

  • Al-Qtaish, N., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry. Available at: [Link]

Sources

Application Notes & Protocol: Serotonin Reuptake Inhibition Assay for Pyridinylpiperazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The serotonin transporter (SERT) is a critical regulator of serotonergic neurotransmission and a primary target for major antidepressant drug classes. The evaluation of novel chemical entities for their potency and selectivity as SERT inhibitors is a cornerstone of neuropharmacology and drug development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing and performing a robust in vitro assay to determine the inhibitory activity of test compounds, such as those from the pyridinylpiperazinone class, on human serotonin transporter (hSERT) function. We present two detailed protocols: a modern, fluorescence-based kinetic uptake assay amenable to high-throughput screening, and the traditional gold-standard radioligand uptake assay. The guide emphasizes the scientific rationale behind key steps, from the generation of a stable hSERT-expressing cell line to data analysis and interpretation, ensuring a self-validating and reproducible experimental system.

Introduction and Scientific Background

The serotonin transporter (SERT), encoded by the SLC6A4 gene, is a sodium- and chloride-dependent integral membrane protein that mediates the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into presynaptic neurons.[1] This process terminates serotonergic signaling and allows for the recycling of the neurotransmitter. Given its pivotal role in regulating mood, emotion, and various physiological processes, SERT is the principal target for many widely prescribed antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1]

The discovery of novel SERT inhibitors remains a high-priority area in medicinal chemistry. Pyridinylpiperazinone derivatives represent a scaffold of interest for CNS-active compounds, and their potential interaction with monoamine transporters warrants rigorous characterization. An accurate determination of a compound's half-maximal inhibitory concentration (IC₅₀) for SERT is a critical first step in evaluating its therapeutic potential.

This guide details the methodology for assessing the inhibitory effect of pyridinylpiperazinone compounds on SERT activity using a cell-based functional assay. The foundational principle involves quantifying the uptake of a specific substrate into cells that recombinantly overexpress the human serotonin transporter (hSERT). Inhibition of this uptake by a test compound provides a direct measure of its potency at the transporter. We will cover both fluorescence-based and radioisotope-based methods, which are the predominant techniques in the field.[2][3][4]

Assay Principle: Measuring SERT Function

The core of this protocol is a competitive inhibition assay. A substrate (either fluorescent or radiolabeled) is introduced to cells expressing hSERT. The transporter actively moves this substrate from the extracellular medium into the cell. The rate of this uptake is measured. When an inhibitory compound like a pyridinylpiperazinone is present, it competes with the substrate for the transporter, reducing the rate of substrate entry. By testing a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC₅₀.

SERT_Inhibition cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Substrate Substrate (Fluorescent or ³H-5-HT) SERT hSERT Transporter Substrate->SERT Uptake Inhibitor Pyridinylpiperazinone (Test Compound) Inhibitor->SERT Inhibition Accumulation Substrate Accumulation (Measured Signal) SERT->Accumulation

Caption: Mechanism of the SERT Inhibition Assay.

Generation of a Stable hSERT-Expressing Cell Line

A robust and consistent source of hSERT is essential. While some cell lines endogenously express SERT (e.g., JAR choriocarcinoma cells), their expression levels can be variable.[5] A more controlled and widely accepted approach is to generate a stable cell line by transfecting a host cell line that has low to no endogenous transporter activity.

Rationale for Cell Line Choice: Human Embryonic Kidney 293 (HEK293) cells are the preferred host for this application.[6][7][8][9] They are of human origin, exhibit reliable and rapid growth, and are highly amenable to transfection, often yielding high levels of recombinant protein expression.[9]

Vector System: A mammalian expression vector such as pcDNA™3.1 is ideal.[10][11] Key features of this vector include a powerful human cytomegalovirus (CMV) promoter for constitutive high-level expression and a neomycin resistance gene, which allows for the selection of successfully transfected cells using an antibiotic like Geneticin® (G418).[10][11][12][13]

Fluorescent_Assay_Workflow A 1. Plate hSERT-HEK293 cells (18-24h before assay) C 3. Wash cells with Assay Buffer A->C B 2. Prepare serial dilutions of Pyridinylpiperazinone & Controls D 4. Add diluted compounds to plate (Pre-incubation: 10-20 min at 37°C) B->D C->D E 5. Add Fluorescent Substrate/Dye Mix D->E F 6. Read fluorescence intensity (Kinetic read for 30-60 min at 37°C) E->F G 7. Data Analysis (Calculate % Inhibition -> IC₅₀) F->G

Caption: Step-by-step workflow for the fluorescence-based assay.

Step-by-Step Methodology:

  • Cell Plating:

    • The day before the assay, seed hSERT-HEK293 cells into Poly-D-Lysine coated microplates.

    • For 96-well plates: Seed 40,000 - 60,000 cells per well in 100 µL of culture medium.

    • For 384-well plates: Seed 12,500 - 20,000 cells per well in 25 µL of culture medium. [14] * Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow cells to form a confluent monolayer.

  • Compound Preparation:

    • Prepare serial dilutions of the pyridinylpiperazinone test compounds and the reference inhibitor (e.g., Fluoxetine) in assay buffer. It is common to perform a 1:3 or 1:5 dilution series over 8-10 concentrations.

    • The final DMSO concentration in the well should be kept constant and low (≤ 0.5%) to avoid cytotoxicity.

    • Prepare controls:

      • 100% Inhibition Control: A high concentration of a known inhibitor (e.g., 10 µM Fluoxetine).

      • 0% Inhibition (Vehicle) Control: Assay buffer with the same final concentration of DMSO as the test compounds.

  • Assay Execution:

    • Gently remove the culture medium from the wells.

    • Wash the cell monolayer once with pre-warmed (37°C) assay buffer.

    • Add the diluted test compounds, reference inhibitor, and controls to the respective wells.

    • Pre-incubate the plate for 10-20 minutes at 37°C. [2] * Prepare the fluorescent dye solution according to the manufacturer's protocol (e.g., Molecular Devices kit).

    • Add the dye solution to all wells.

    • Immediately transfer the plate to the fluorescence microplate reader, pre-set to 37°C.

  • Data Acquisition:

    • Measure fluorescence intensity in kinetic mode (reading every 1-2 minutes for 30-60 minutes) using bottom-read settings. [2] * Typical excitation/emission wavelengths will be provided by the fluorescent probe manufacturer.

Data Analysis
  • Kinetic Data Processing: For each well, calculate the rate of uptake (e.g., the slope of the linear portion of the fluorescence vs. time curve) or the Area Under the Curve (AUC). 2. Calculate Percent Inhibition:

    • Use the following formula for each compound concentration: % Inhibition = 100 * (1 - [Signal_Test_Compound - Signal_100%_Inhibition] / [Signal_Vehicle - Signal_100%_Inhibition])

  • Generate Dose-Response Curve:

    • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value. This can be done using software like GraphPad Prism.

Protocol 2: Radioligand ([³H]5-HT) Uptake Inhibition Assay

This method is considered the "gold standard" due to its use of the natural substrate, serotonin. [15]It directly measures the functional transport of [³H]5-HT and is highly sensitive and robust. However, it requires specialized facilities for handling radioactivity.

Materials and Reagents
  • Cells and Media: As described in Section 4.1.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or a modified Tris-HEPES buffer. [1][5]* Radioligand: [³H]Serotonin ([³H]5-HT), specific activity >20 Ci/mmol.

  • Test Compounds & Controls: As described in Section 4.1.

  • Stop Solution: Ice-cold assay buffer.

  • Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS) or similar.

  • Scintillation Cocktail: A suitable liquid scintillation cocktail.

  • Equipment: Liquid scintillation counter, cell harvester and filter mats (optional filtration method). [16][17]

Experimental Protocol
  • Cell Plating & Compound Preparation: Follow steps 1 and 2 from the fluorescence-based protocol (Section 4.2).

  • Assay Execution:

    • Wash cells as described previously.

    • Add diluted test compounds and controls and pre-incubate for 20 minutes at 25°C or 37°C. [1] * Initiate the uptake reaction by adding [³H]5-HT to all wells to a final concentration near its Kₘ value (e.g., 65 nM). [1][5] * Incubate for a short period within the linear range of uptake (e.g., 15 minutes) at the chosen temperature. [1] * Terminate the assay: Rapidly aspirate the assay solution and wash the wells 2-3 times with ice-cold Stop Solution to remove free radioligand.

  • Data Acquisition:

    • Add Lysis Buffer to each well and incubate for 30 minutes to lyse the cells and release the trapped radioactivity.

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation cocktail, vortex, and allow to equilibrate.

    • Count the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Define Controls:

    • Total Uptake (CPM_Total): Signal from vehicle control wells.

    • Non-Specific Uptake (CPM_NSB): Signal from 100% inhibition control wells (e.g., 10 µM Fluoxetine).

  • Calculate Specific Uptake:

    • CPM_Specific = CPM_Total - CPM_NSB

  • Calculate Percent Inhibition:

    • For each compound concentration: % Inhibition = 100 * (1 - [CPM_Test_Compound - CPM_NSB] / [CPM_Total - CPM_NSB])

  • Generate Dose-Response Curve:

    • Plot and fit the data as described for the fluorescence assay (Section 4.3) to determine the IC₅₀.

Data Presentation and Interpretation

Results should be summarized in a clear, tabular format. The IC₅₀ value represents the concentration of the pyridinylpiperazinone compound required to inhibit 50% of the specific serotonin uptake. A lower IC₅₀ value indicates higher potency.

Table 1: Example Data Summary

CompoundAssay TypeIC₅₀ (nM)n (replicates)
Pyridinylpiperazinone-XFluorescence15.23
Pyridinylpiperazinone-XRadioligand12.83
Fluoxetine (Reference)Fluorescence25.53
Fluoxetine (Reference)Radioligand21.73

Interpretation:

  • Potency: In this example, "Pyridinylpiperazinone-X" demonstrates potent inhibition of hSERT, with IC₅₀ values in the low nanomolar range. It is more potent than the reference compound, Fluoxetine.

  • Assay Concordance: The similar IC₅₀ values obtained from both the fluorescence and radioligand assays provide strong validation for the results.

  • Next Steps: Potent compounds should be further evaluated in selectivity panels (e.g., against dopamine and norepinephrine transporters) and in secondary assays to assess their mechanism of action and potential off-target effects. A cytotoxicity assay should be performed to ensure that the observed inhibition is not due to cell death. [1]

References

  • GraphPad Software. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]

  • Gnecco, D. A., et al. (2018). Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons. ACS Chemical Neuroscience. Retrieved from [Link]

  • Loland, C. J., et al. (2022). Determining Ligand and Ion-Induced Conformational Changes in Serotonin Transporter with Its Fluorescent Substrates. International Journal of Molecular Sciences. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Jacobs, M. T., et al. (2023). Molecular Design of SERTlight: A Fluorescent Serotonin Probe for Neuronal Labeling in the Brain. bioRxiv. Retrieved from [Link]

  • Gnecco, D. A., et al. (2018). Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons. PubMed. Retrieved from [Link]

  • The GPCR Workgroup. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved from [Link]

  • Molecular Devices. (2018). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Real-time, Spatially Resolved Analysis of Serotonin Transporter Activity And Regulation Using the Fluorescent Substrate, ASP. Retrieved from [Link]

  • Coleman, J. A., et al. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature. Retrieved from [Link]

  • Eurofins. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • MolecularCloud. (2020). Introduction of pcDNA3.1 Vectors. Retrieved from [Link]

  • Montgomery, T. R., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit User Guide. Retrieved from [Link]

  • Eurofins. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay (French). Retrieved from [Link]

  • MolecularLab.it. (n.d.). pcDNA3.1(+) pcDNA3.1(-) Manual. Retrieved from [Link]

  • PortaCellTec Biosciences GmbH. (n.d.). Transporter Interaction Studies. Retrieved from [Link]

  • Geyer, J., et al. (2016). Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability. Methods in Molecular Biology. Retrieved from [Link]

  • van der Velden, W. J. C., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Retrieved from [Link]

  • Bulling, S., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Knight, A. R., et al. (2008). Development of a scintillation proximity assay binding method for the human 5-hydroxytryptamine 6 receptor using intact cells. Analytical Biochemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular Design of SERTlight: A Fluorescent Serotonin Probe for Neuronal Labeling in the Brain. Retrieved from [Link]

  • Wikipedia. (n.d.). Scintillation proximity assay. Retrieved from [Link]

  • Cameron, M. D., et al. (2017). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS Chemical Neuroscience. Retrieved from [Link]

  • Steiner, J. A., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Serotonin transporter. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Datasheet. Retrieved from [Link]

  • Chen, H. C., et al. (2016). Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1-Transfected Human Embryonic Kidney 293 Cells. Drug Metabolism and Disposition. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Scintillation Proximity-based Thermostability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Human Embryonic Kidney 293 Cells: A Vehicle for Biopharmaceutical Manufacturing, Structural Biology, and Electrophysiology. Retrieved from [Link]

  • Beckman Coulter. (n.d.). An Overview of HEK-293 Cell Line. Retrieved from [Link]

  • ResearchGate. (n.d.). Scintillation Proximity Assays in High-Throughput Screening. Retrieved from [Link]

Sources

Application Note: A Validated Protocol for In Vitro Urease Inhibition Assay of 4-(Pyridin-4-YL)piperazin-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for various pathogens, including Helicobacter pylori, and plays a detrimental role in agriculture by causing nitrogen loss from urea-based fertilizers.[1] Its inhibition is a key therapeutic and agrochemical strategy. This guide provides a detailed, validated protocol for determining the in vitro inhibitory potential of novel compounds, specifically 4-(Pyridin-4-YL)piperazin-2-one analogs, against urease. The methodology is based on the robust and widely adopted Berthelot (indophenol) method, which quantifies ammonia production.[1][2] We further detail the process for determining the mode of enzyme inhibition through kinetic studies, providing a comprehensive framework for early-stage drug discovery and mechanistic analysis.

Introduction: The Scientific Imperative for Urease Inhibition

Urease (EC 3.5.1.5) catalyzes the hydrolysis of urea to ammonia and carbamate.[3] The subsequent decomposition of carbamate releases a second molecule of ammonia, leading to a significant increase in local pH.[3] In humans, this activity allows pathogens like H. pylori to neutralize gastric acid, enabling colonization of the gastric mucosa, which can lead to gastritis, peptic ulcers, and gastric cancer.[1][3] In agriculture, the rapid conversion of urea fertilizer to volatile ammonia results in substantial economic and environmental losses.[1]

The development of potent and safe urease inhibitors is therefore a major focus of medicinal and agricultural chemistry.[3][4] The piperazine scaffold is a well-known pharmacophore, and its derivatives, including those hybridized with pyridyl moieties, have shown promise as effective urease inhibitors.[5][6] This protocol is specifically tailored for the evaluation of this compound analogs, providing the necessary steps to accurately quantify their inhibitory potency (IC₅₀) and understand their mechanism of action.

Principle of the Assay: The Berthelot Reaction

This protocol employs the Berthelot (or indophenol) method to quantify the ammonia produced by the urease-catalyzed hydrolysis of urea.[1] The assay principle is a two-step process:

  • Enzymatic Reaction: Urease is incubated with its substrate, urea, in the presence and absence of the test inhibitor. The inhibitor, if active, will reduce the rate of urea hydrolysis, thereby decreasing the amount of ammonia produced.

  • Colorimetric Detection: The reaction is stopped, and the amount of ammonia is quantified by adding a phenol-hypochlorite solution in an alkaline medium. Catalyzed by sodium nitroprusside, ammonia reacts to form a stable, blue-green indophenol compound.[1][2] The intensity of this color, measured spectrophotometrically at ~625-670 nm, is directly proportional to the ammonia concentration.[1]

Part 1: Protocol for Determination of IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of an inhibitor's potency. This protocol uses a 96-well plate format, ideal for screening multiple compounds and concentrations.

Materials and Equipment
  • Enzyme: Jack Bean Urease (e.g., Sigma-Aldrich or equivalent)

  • Substrate: Urea

  • Standard Inhibitor: Thiourea or Hydroxyurea[7]

  • Test Compounds: this compound analogs

  • Reagents:

    • Potassium phosphate monobasic (KH₂PO₄)

    • Potassium phosphate dibasic (K₂HPO₄)

    • Phenol

    • Sodium nitroprusside

    • Sodium hydroxide (NaOH)

    • Sodium hypochlorite (NaOCl) solution

    • DMSO (for dissolving compounds)

  • Equipment:

    • 96-well clear, flat-bottom microplate[8]

    • Multichannel pipettes

    • Microplate reader with absorbance capabilities at 625-670 nm[1][8]

    • Incubator set to 37°C

    • Vortex mixer

Preparation of Reagents

Causality Note: Precise reagent concentrations and pH control are paramount for reproducible enzyme kinetics. The phosphate buffer maintains a stable pH of ~7.0-7.4, which is optimal for Jack Bean urease activity and ensures that observed inhibition is due to the compound, not environmental stress on the enzyme.

  • Phosphate Buffer (100 mM, pH 7.4): Prepare stock solutions of 100 mM KH₂PO₄ and 100 mM K₂HPO₄. Mix them, monitoring with a pH meter, until a pH of 7.4 is achieved. This will be the primary buffer for the assay.

  • Urease Enzyme Solution (e.g., 10 U/mL): Prepare a stock solution of urease in phosphate buffer. The final concentration in the well should be optimized to yield a robust signal without exhausting the substrate too quickly. A final concentration of ~1 U/mL in the reaction is a good starting point.[2]

  • Urea Substrate Solution (100 mM): Dissolve an appropriate amount of urea in phosphate buffer.

  • Test Compound Stock Solutions (e.g., 10 mM): Dissolve the this compound analogs in 100% DMSO. From this stock, create serial dilutions in DMSO to achieve the desired final concentrations for the assay.

  • Standard Inhibitor Stock (e.g., 10 mM): Dissolve thiourea in phosphate buffer or DMSO. Thiourea typically exhibits an IC₅₀ value in the range of 21-23 µM, serving as a reliable positive control.[9][10][11]

  • Berthelot Reagent A: Dissolve 1 g of phenol and 5 mg of sodium nitroprusside in 100 mL of distilled water. Store in a dark bottle at 4°C.[7]

  • Berthelot Reagent B: Dissolve 0.5 g of NaOH in 100 mL of distilled water and add 1.64 mL of 5% sodium hypochlorite solution. Store at 4°C.[7]

Experimental Workflow for IC₅₀ Determination

Workflow Logic: The pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring that the measured inhibition reflects a true interaction.[3] Including multiple controls is essential for data validation: the negative control defines 100% enzyme activity, the positive control validates the assay's sensitivity to inhibition, and the blank corrects for background absorbance.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Test Compounds, Controls) prep_plate Prepare 96-Well Plate (Serial Dilutions of Inhibitor) add_enzyme Add Urease Solution to all wells (except Blank) prep_plate->add_enzyme pre_incubate Pre-incubate Plate (e.g., 15 min at 37°C) add_enzyme->pre_incubate add_substrate Add Urea Substrate to initiate reaction pre_incubate->add_substrate incubate Incubate Plate (e.g., 30 min at 37°C) add_substrate->incubate add_reagent_a Add Berthelot Reagent A (Phenol/Nitroprusside) incubate->add_reagent_a add_reagent_b Add Berthelot Reagent B (Alkaline Hypochlorite) add_reagent_a->add_reagent_b color_dev Incubate for Color Development (e.g., 30 min at 37°C) add_reagent_b->color_dev read_abs Read Absorbance at ~630 nm color_dev->read_abs calculate Calculate % Inhibition and determine IC₅₀ read_abs->calculate

Step-by-Step Procedure:

  • Plate Setup: In a 96-well plate, add 25 µL of phosphate buffer to all wells.

  • Add Inhibitors: Add 25 µL of your serially diluted this compound analogs to the sample wells.

    • Negative Control (100% Activity): Add 25 µL of the solvent (e.g., 1% DMSO in buffer) without any inhibitor.[1]

    • Positive Control: Add 25 µL of a known concentration of Thiourea.

    • Blank: Add 50 µL of buffer (no enzyme, no inhibitor).

  • Add Enzyme: Add 25 µL of the urease solution to all wells except the blank.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 25 µL of the urea substrate solution to all wells to start the enzymatic reaction. The total volume should now be 100 µL.

  • Incubation: Mix and incubate at 37°C for 30 minutes.

  • Develop Color: Stop the reaction and begin color development by adding 50 µL of Berthelot Reagent A, followed immediately by 50 µL of Berthelot Reagent B to all wells.[12]

  • Final Incubation: Incubate at 37°C for another 30 minutes to allow for full color development.[7]

  • Read Absorbance: Measure the absorbance of each well at ~630 nm using a microplate reader.[12]

Data Presentation and Analysis
  • Correct for Blank: Subtract the average absorbance of the blank wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula to calculate the inhibition for each concentration of the test compound[1][13]:

    % Inhibition = [1 - (ODtest / ODnegative control)] x 100

    Where:

    • ODtest is the absorbance of the well with the test compound.

    • ODnegative control is the absorbance of the well with no inhibitor.

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression (curve fit) analysis in software like GraphPad Prism to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[13]

Table 1: Example Data Summary for Urease Inhibition

CompoundConcentration (µM)Avg. Absorbance (630nm)% InhibitionIC₅₀ (µM)
Negative Control00.8500%-
Thiourea (Std.)250.41551.2%~22.5
Analog X10.7828.0%\multirow{5}{*}{5.2}
Analog X2.50.63824.9%
Analog X50.43349.1%
Analog X100.25570.0%
Analog X250.12884.9%

Part 2: Protocol for Investigating the Mode of Inhibition

Once a compound is identified as an inhibitor, determining its mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) provides crucial insight into its mechanism of action.[14] This is achieved by measuring reaction velocities at various substrate and inhibitor concentrations.

Principle of Kinetic Analysis

The mode of inhibition is typically determined by analyzing how the inhibitor affects the key kinetic parameters of the enzyme: the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). This is often visualized using a Lineweaver-Burk (double reciprocal) plot, which linearizes the Michaelis-Menten equation.[15][16]

  • Competitive Inhibition: Inhibitor binds only to the free enzyme's active site. Vₘₐₓ remains unchanged, but Kₘ increases.[17]

  • Non-competitive Inhibition: Inhibitor binds to a site other than the active site, on either the free enzyme or the enzyme-substrate complex. Kₘ remains unchanged, but Vₘₐₓ decreases.[18]

  • Uncompetitive Inhibition: Inhibitor binds only to the enzyme-substrate complex. Both Vₘₐₓ and Kₘ decrease.

  • Mixed Inhibition: Inhibitor binds to a site other than the active site, but its binding affects substrate binding. Both Vₘₐₓ and Kₘ are altered.

G

Kinetic Study Experimental Design
  • Select Inhibitor Concentrations: Choose two or three fixed concentrations of your inhibitor, typically around its determined IC₅₀ value (e.g., 0.5 x IC₅₀, 1 x IC₅₀, and 2 x IC₅₀).

  • Vary Substrate Concentrations: For each inhibitor concentration (including a zero-inhibitor control), run the urease assay with a range of urea substrate concentrations (e.g., from 0.25 x Kₘ to 10 x Kₘ). The Kₘ for urease is typically in the low millimolar range.

  • Measure Initial Velocities: Follow the assay protocol described in Part 1. The measured absorbance is proportional to the initial reaction velocity (V₀).

  • Plot the Data:

    • For each inhibitor concentration, plot V₀ versus substrate concentration [S] to generate Michaelis-Menten curves.

    • Transform the data by plotting 1/V₀ versus 1/[S] to create a Lineweaver-Burk plot. You will have a separate line for each inhibitor concentration.

Interpreting the Lineweaver-Burk Plot

The pattern of the lines on the Lineweaver-Burk plot reveals the mode of inhibition:

  • Competitive: Lines intersect on the Y-axis (1/Vₘₐₓ is constant).

  • Non-competitive: Lines intersect on the X-axis (-1/Kₘ is constant).

  • Uncompetitive: Lines are parallel.

  • Mixed: Lines intersect in the second quadrant (off the axes).

This graphical analysis provides a clear and authoritative determination of the inhibitor's mechanism, guiding further lead optimization and structure-activity relationship (SAR) studies.[17]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for assessing the inhibitory potential of this compound analogs against the urease enzyme. By following the detailed steps for IC₅₀ determination and kinetic analysis, researchers can reliably screen novel compounds, quantify their potency, and elucidate their mechanism of action. This systematic approach is fundamental to the rational design and development of new therapeutic agents and agricultural additives targeting urease.

References

  • Urease Protocol. (n.d.). University of California, Santa Barbara.
  • Amtul, Z., Atta-ur-Rahman, Siddiqui, R. A., & Choudhary, M. I. (2002). Chemistry and mechanism of urease inhibition. Current Medicinal Chemistry, 9(14), 1323-1348. Retrieved from [Link]

  • Wikipedia contributors. (2023). Lineweaver–Burk plot. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023). Gold Standard MCAT. Retrieved from [Link]

  • Berthelot's Urease Activity Assay. (2022). UCL iGEM. Retrieved from [Link]

  • Urease Test Protocol. (2010). American Society for Microbiology. Retrieved from [Link]

  • Kumar, S., & Pandey, P. (2010). Urease inhibitors: A review. Indian Journal of Biotechnology, 9, 376-385. Retrieved from [Link]

  • Lineweaver–Burk Plot. (2022). Microbe Notes. Retrieved from [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Retrieved from [Link]

  • Amtul, Z., Atta-ur-Rahman, Siddiqui, R. A., & Choudhary, M. I. (2002). Chemistry and Mechanism of Urease Inhibition. ResearchGate. Retrieved from [Link]

  • Kumar, S., & Kayastha, A. M. (2012). Urease inhibitors: A review. Semantic Scholar. Retrieved from [Link]

  • Urease Activity Assay Kit (Colorimetric). (2015). BioVision. Retrieved from [Link]

  • de Cássia da Silveira e Sá, R., et al. (2023). Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. Molecules, 28(10), 4084. Retrieved from [Link]

  • Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Nabati, S., et al. (2021). Screening and Identification of Herbal Urease Inhibitors Using Surface Plasmon Resonance Biosensor. Research Journal of Pharmacognosy, 8(2), 115-124. Retrieved from [Link]

  • Al-Ghamdi, S., et al. (2021). Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside. Saudi Journal of Biological Sciences, 29(3), 1365-1372. Retrieved from [Link]

  • Khan, A., et al. (2019). Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. Bioorganic Chemistry, 85, 336-343. Retrieved from [Link]

  • Nabati, S., et al. (2018). Urease Inhibitory Activities of some Commonly Consumed Herbal Medicines. Research Journal of Pharmacognosy, 5(3), 57-63. Retrieved from [Link]

  • The Most Up-to-Date Advancements in the Design and Development of Urease Inhibitors (January 2020–March 2024). (2024). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Tan, C., et al. (2016). N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. Acta Pharmaceutica Sinica B, 6(5), 481-488. Retrieved from [Link]

  • STD. Thiourea (IC50 = 21.2 ± 1.3 µM). (n.d.). ResearchGate. Retrieved from [Link]

  • Li, J., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 223, 113644. Retrieved from [Link]

  • Iqbal, H., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1369796. Retrieved from [Link]

  • A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. (2016). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. (2022). MDPI. Retrieved from [Link]

  • Iqbal, H., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. ResearchGate. Retrieved from [Link]

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Application Notes and Protocols: A tiered approach for the antimicrobial screening of pyridinylpiperazinone compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the continuous search for novel antimicrobial agents, synthetic compound libraries, such as those containing pyridinylpiperazinone scaffolds, have become a focal point of drug discovery efforts.[1] The pyridinylpiperazinone core is a privileged structure in medicinal chemistry, and its derivatives warrant systematic evaluation for antibacterial and antifungal properties.

This document provides a comprehensive, tiered framework for the antimicrobial screening of novel pyridinylpiperazinone compounds. The protocols are designed to efficiently identify active compounds, characterize their spectrum and potency, and provide an initial assessment of their therapeutic potential. We will move from high-throughput primary screening to more detailed secondary and safety profiling, explaining the scientific rationale behind each methodological choice to ensure robust and reproducible data generation.

The Antimicrobial Screening Cascade: A Strategic Workflow

A successful screening campaign is structured as a funnel, beginning with broad, efficient assays to identify "hits" and progressing to more complex, in-depth studies to characterize promising leads. This strategy conserves resources by focusing intensive efforts on the most promising compounds.

Screening_Workflow cluster_0 Primary Screening (Hit Identification) cluster_1 Secondary Screening (Lead Characterization) cluster_2 Safety & Selectivity Profiling MIC Protocol 1: Broth Microdilution (Determine MIC) Decision1 Active Compounds? MIC->Decision1 Disk Protocol 2: Agar Disk Diffusion (Qualitative Screen) Disk->Decision1 MBC Protocol 3: Determination of MBC (Bactericidal vs. Bacteriostatic) Decision2 Bactericidal Activity? MBC->Decision2 TimeKill Protocol 4: Time-Kill Kinetics (Dynamics of Killing) Cyto Protocol 5: Mammalian Cell Cytotoxicity Assay (e.g., MTT) TimeKill->Cyto SI Data Analysis: Calculate Selectivity Index (SI) Cyto->SI Decision3 Acceptable Selectivity? SI->Decision3 Start Compound Library (Pyridinylpiperazinones) Start->MIC Start->Disk Decision1->MBC Yes Inactive Inactive Decision1->Inactive No Decision2->TimeKill Yes Lead Lead Candidate for Further Development Decision3->Lead Yes Toxic Discard (High Toxicity) Decision3->Toxic No

Caption: High-level workflow for antimicrobial compound screening.

Part 1: Primary Screening - Identifying Active Compounds

The initial goal is to rapidly and cost-effectively screen the pyridinylpiperazinone library to identify compounds that possess any level of antimicrobial activity against a representative panel of pathogens.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle: The broth microdilution method is the gold standard for quantitatively measuring antimicrobial susceptibility.[2][3] It determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism after overnight incubation.[2] This method is highly reproducible and amenable to a 96-well plate format, making it suitable for screening.

Materials:

  • 96-well, sterile, flat-bottom microtiter plates

  • Test pyridinylpiperazinone compounds, solubilized in an appropriate solvent (e.g., DMSO).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85%) or PBS

  • Multichannel pipette

  • Microplate reader (optional, for OD600 readings)

  • Incubator (35 ± 2°C)

Procedure:

  • Compound Plate Preparation: a. Prepare a stock solution of each pyridinylpiperazinone compound (e.g., 10 mg/mL in 100% DMSO). b. In a separate 96-well plate (the "compound plate"), perform a 2-fold serial dilution of each compound. For a typical starting concentration of 128 µg/mL in the assay, the highest concentration in this plate should be 2.56 mg/mL. c. The final DMSO concentration in the assay should not exceed 1-2% to avoid solvent-induced toxicity.

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.[4]

  • Assay Plate Inoculation: a. Add 50 µL of CAMHB to all wells of a new sterile 96-well microtiter plate. b. Transfer a small volume (e.g., 2-5 µL) from the compound plate to the corresponding wells of the assay plate, creating the serial dilution. c. Add 50 µL of the prepared bacterial inoculum to each well. d. Crucial Controls:

    • Growth Control: Wells containing CAMHB and inoculum, but no compound.
    • Sterility Control: Wells containing only CAMHB to check for contamination.[2]
    • Solvent Control: Wells containing inoculum and the highest concentration of the solvent (e.g., DMSO) used in the assay.
  • Incubation & Reading: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[5] b. After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed.[2]

Data Interpretation: Compounds are categorized based on their MIC values. A common threshold for a "hit" in primary screening is an MIC ≤ 32 µg/mL, though this can be adjusted based on the goals of the screening program.

Example MIC Data S. aureus (Gram-positive)E. coli (Gram-negative)
Compound A 8 µg/mL>128 µg/mL
Compound B 64 µg/mL128 µg/mL
Compound C 128 µg/mL>128 µg/mL
Vancomycin (Control) 1 µg/mLN/A
Ciprofloxacin (Control) 0.5 µg/mL0.015 µg/mL

In this example, Compound A would be considered a promising hit against Gram-positive bacteria.

Protocol 2: Agar Disk Diffusion (Kirby-Bauer Test)

Principle: This is a qualitative or semi-quantitative method where a filter paper disk impregnated with the test compound is placed on an agar plate swabbed with a bacterial lawn.[6][7][8] The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" around the disk.[7] The size of the zone correlates with the compound's activity.[7] This method is less precise than broth microdilution but is cost-effective and visually intuitive for screening large numbers of compounds.[9]

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[9]

  • Sterile filter paper disks (6 mm diameter)

  • Bacterial inoculum prepared to 0.5 McFarland standard

  • Sterile cotton swabs

  • Forceps

  • Incubator (35 ± 2°C)

Procedure:

  • Plate Inoculation: a. Dip a sterile cotton swab into the standardized bacterial inoculum. b. Remove excess liquid by pressing the swab against the inside of the tube. c. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each swabbing to ensure even coverage.[9] d. Allow the plate to dry for 5-15 minutes.[9]

  • Disk Application: a. Using sterile forceps, apply a blank filter paper disk to the agar surface. b. Pipette a fixed amount of the pyridinylpiperazinone compound solution (e.g., 10 µL of a 1 mg/mL solution) onto the disk. c. Gently press the disk to ensure complete contact with the agar. d. Place disks far enough apart (at least 24 mm from center to center) to prevent overlapping zones.[9] e. Include positive control (disks with known antibiotics) and negative control (disks with solvent only) disks.

  • Incubation & Measurement: a. Invert the plates and incubate at 35 ± 2°C for 16-24 hours. b. After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.

Data Interpretation: The presence of a clear zone indicates antimicrobial activity. While not a direct measure of MIC, a larger zone diameter generally implies greater potency. This method is excellent for quickly identifying compounds with any activity for subsequent MIC testing.

Part 2: Secondary Screening - Characterizing "Hits"

Once active compounds (hits) are identified, the next step is to understand how they work. Are they killing the bacteria (bactericidal) or just stopping their growth (bacteriostatic)? How quickly do they act?

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][11] This assay is a direct extension of the MIC test and is crucial for distinguishing bactericidal from bacteriostatic activity. An agent is generally considered bactericidal if the MBC is no more than four times its MIC.[12]

Caption: Relationship between MIC and MBC determination steps.

Procedure:

  • Perform MIC Assay: Follow Protocol 1 to determine the MIC of the hit compound.

  • Subculture: From the wells of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10-20 µL).

  • Plate Aliquots: Spot the aliquot onto a fresh MHA plate (without any compound). Be sure to label the spots corresponding to each concentration.

  • Incubation: Incubate the MHA plate at 35 ± 2°C for 18-24 hours.

  • Determine MBC: After incubation, observe the plates for bacterial growth. The MBC is the lowest concentration of the compound that resulted in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[13] Visually, this is the lowest concentration spot that shows no growth or only one or two isolated colonies.

Data Interpretation:

  • Bactericidal: MBC/MIC ratio ≤ 4

  • Bacteriostatic: MBC/MIC ratio > 4

Example MBC Data MICMBCMBC/MIC RatioInterpretation
Compound A 8 µg/mL16 µg/mL2Bactericidal
Compound D 8 µg/mL128 µg/mL16Bacteriostatic
Protocol 4: Time-Kill Kinetic Assay

Principle: This dynamic assay measures the rate of bacterial killing over time when exposed to a fixed concentration of an antimicrobial agent.[14][15][16] It provides a much more detailed picture of a compound's activity than the static MIC/MBC endpoints. A bactericidal agent is typically defined as one that produces a ≥3-log₁₀ (99.9%) reduction in CFU/mL over a 24-hour period.[14]

Materials:

  • Flasks with sterile CAMHB

  • Bacterial inoculum

  • Test compound at desired concentrations (e.g., 2x MIC, 4x MIC)

  • Sterile saline for serial dilutions

  • MHA plates for colony counting

  • Shaking incubator

Procedure:

  • Prepare Cultures: In separate flasks, prepare the following cultures:

    • Growth Control: Inoculated CAMHB with no compound.

    • Test Cultures: Inoculated CAMHB with the pyridinylpiperazinone compound at 2x MIC, 4x MIC, etc.

  • Standardize Inoculum: Adjust the initial bacterial concentration in each flask to ~5 x 10⁵ CFU/mL.

  • Incubate and Sample: Place the flasks in a shaking incubator at 37°C. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.[16]

  • Enumerate Viable Cells: a. Perform a 10-fold serial dilution of each aliquot in sterile saline. b. Plate a fixed volume (e.g., 100 µL) of appropriate dilutions onto MHA plates. c. Incubate the plates overnight at 37°C.

  • Count Colonies: Count the number of colonies on the plates and calculate the CFU/mL for each time point.

  • Plot Data: Plot the log₁₀ CFU/mL versus time for each concentration and the growth control.

Data Interpretation: The resulting graph vividly illustrates the compound's effect. A rapid, concentration-dependent decline of ≥3-log₁₀ CFU/mL is the hallmark of a potent bactericidal agent.[14]

Part 3: Assessing Safety and Selectivity

A potent antimicrobial is useless if it is equally toxic to human cells. The final stage of initial screening is to assess the compound's selectivity for microbial cells over mammalian cells.

Protocol 5: Mammalian Cell Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric method used to assess cell viability.[17][18] Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[17] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring absorbance.[18]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Appropriate cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[18]

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the pyridinylpiperazinone compound. Include a "cells only" control (no compound) and a "medium only" blank.

  • Incubation: Incubate the plate for a period relevant to the intended therapeutic use (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C.[17][19]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[17][18] Mix thoroughly.

  • Absorbance Reading: Read the absorbance at ~570 nm using a microplate reader.[19]

Data Analysis: Calculating CC₅₀ and the Selectivity Index (SI)

  • Calculate Percent Viability:

    • Percent Viability = [(Abs_test - Abs_blank) / (Abs_control - Abs_blank)] x 100

  • Determine CC₅₀: Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the 50% cytotoxic concentration (CC₅₀). This is the concentration of the compound that reduces cell viability by 50%.

  • Calculate Selectivity Index (SI): The SI provides a quantitative measure of a compound's therapeutic window. It is the ratio of its toxicity to its desired activity. A higher SI is more favorable.[20]

    • SI = CC₅₀ / MIC

Example Selectivity Data MIC (S. aureus)CC₅₀ (HEK293 cells)Selectivity Index (SI)Interpretation
Compound A 8 µg/mL160 µg/mL20Favorable Selectivity
Compound E 4 µg/mL12 µg/mL3Poor Selectivity

A selectivity index greater than 10 is often considered a good starting point for a promising antimicrobial lead compound.[20]

References

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Khan, M., Al-Masoudi, N. A., & Zarrabi, A. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 134(5), lxad092.
  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]

  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]

  • MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides. Retrieved from [Link]

  • MDPI. (n.d.). Integrating Computational and Experimental Approaches for the Discovery of Multifunctional Peptides from the Marine Gastropod Pisania pusio with Antimicrobial and Anticancer Properties. Retrieved from [Link]

  • MDPI. (2024, December 10). Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. Retrieved from [Link]

  • ResearchGate. (2015, September 28). Rapid Screening of Antimicrobial Synthetic Peptides. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

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  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • ResearchGate. (2012, January 1). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • ResearchGate. (n.d.). Selectivity index values of compounds against bacterial pathogens. Retrieved from [Link]

  • ResearchGate. (n.d.). Selectivity index (SI) of compounds 1-3 and 6. Retrieved from [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyridinylpiperazinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyridinylpiperazinones. This guide is designed for researchers, scientists, and drug development professionals actively engaged in synthetic organic chemistry. Here, we will dissect the common challenges encountered during the palladium-catalyzed Buchwald-Hartwig amination—a cornerstone reaction for constructing the critical C-N bond in these scaffolds. Our focus is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction for pyridinylpiperazinone synthesis is giving low to no yield. What is the most common culprit?

A1: The most frequent cause of failure, particularly with 2-halopyridine substrates, is catalyst poisoning. The pyridine nitrogen atom can coordinate to the palladium center, effectively acting as an inhibitory ligand and shutting down the catalytic cycle.[1] Success hinges on selecting a ligand bulky enough to shield the palladium and prevent this unproductive interaction.[1][2]

Q2: How do I choose the right palladium source and ligand?

A2: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, modern, air-stable palladium pre-catalysts are often more reliable as they provide a more consistent source of the active Pd(0) species.[3][4] For the ligand, sterically hindered biaryl monophosphine ligands are the industry standard for this class of transformation. Ligands like RuPhos, XPhos, and BrettPhos have demonstrated high efficacy due to their bulk and electron-rich nature, which promotes the crucial reductive elimination step.[2][5][6] It is often beneficial to screen a small panel of these advanced ligands to identify the optimal choice for your specific substrate combination.[5]

Q3: What is the best base for this reaction? Can I use a weaker base to avoid side reactions with sensitive functional groups?

A3: Strong bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are most common because they are highly effective at deprotonating the amine-palladium complex.[7] However, for substrates with base-sensitive functionalities (e.g., esters), weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ are viable alternatives.[5][7] Be aware that switching to a weaker base may necessitate higher reaction temperatures or a change in ligand to achieve a comparable reaction rate.[8]

Q4: Which solvent should I start with?

A4: Toluene and 1,4-dioxane are the most commonly used solvents for Buchwald-Hartwig aminations due to their ability to dissolve the reactants and their relatively high boiling points.[4][9] However, insolubility of the base can still be an issue and can significantly slow down the reaction.[4][7] In such cases, vigorous stirring is crucial. For certain substrates, other ethereal solvents like THF or CPME may also be effective.[4]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low Conversion or Stalled Reaction

Your reaction starts but fails to proceed to completion, even after extended reaction times.

Potential Cause Explanation Recommended Solution
Catalyst Poisoning/Deactivation The pyridine nitrogen is coordinating to the palladium center, inhibiting turnover.[1] Alternatively, trace oxygen or moisture in the reaction setup can deactivate the catalyst.[1]1. Switch to a Bulkier Ligand: Employ a ligand from the biaryl phosphine class like XPhos or RuPhos to sterically shield the palladium.[2][10] 2. Ensure Inert Atmosphere: Thoroughly degas your solvent and use standard Schlenk line or glovebox techniques to exclude air and moisture.[7]
Poor Base Solubility The inorganic base is not sufficiently soluble in the reaction solvent, leading to a low effective concentration and slow deprotonation.[4][7]1. Increase Agitation: Ensure rapid and efficient stirring to maximize the surface area of the suspended base. Sonication can also be beneficial.[11] 2. Change Base/Solvent System: Consider a stronger, more soluble organic base if your substrate allows. Alternatively, a different solvent might improve base solubility.[4]
Incorrect Ligand-to-Metal Ratio The catalytically active species is often a monoligated Pd(0) complex, L₁Pd(0).[2] An incorrect ratio can disfavor the formation of this active species.1. Screen L:Pd Ratios: While a 1:1 to 1.2:1 ligand-to-palladium ratio is a good starting point, screening ratios up to 2:1 can sometimes be beneficial.[10]
Problem 2: Formation of Significant Side Products

Your desired product is formed, but it is contaminated with one or more significant impurities.

Potential Cause Explanation Recommended Solution
Hydrodehalogenation A competing reaction pathway where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This is often promoted by β-hydride elimination from an intermediate palladium-amido complex.[12]1. Use a Bulky Ligand: Sterically demanding ligands can disfavor the geometry required for β-hydride elimination and promote the desired reductive elimination.[12][13] 2. Lower Reaction Temperature: This can sometimes reduce the rate of undesired side reactions relative to the main productive pathway.[4]
Homocoupling of Aryl Halide Two molecules of the pyridinyl halide react to form a bipyridyl species.1. Optimize Catalyst System: This is often a sign of an inefficient catalyst. Re-screen ligands and palladium sources. Using a pre-catalyst can sometimes minimize side reactions by ensuring clean formation of the active catalyst.[3]
Bis-Arylation of Piperazinone If using unsubstituted piperazinone, reaction at both nitrogen atoms can occur.1. Use a Monoprotected Piperazinone: Employ a piperazinone with one nitrogen protected (e.g., with a Boc group), then deprotect in a subsequent step. 2. Control Stoichiometry: Carefully control the stoichiometry of the piperazinone, using it as the limiting reagent. However, this often leads to incomplete conversion of the aryl halide.
Problem 3: Difficulty in Product Purification

The reaction appears successful by LC-MS, but isolating the pure product is proving challenging.

Potential Cause Explanation Recommended Solution
Residual Palladium Catalyst Palladium residues can be difficult to remove by standard silica gel chromatography and can discolor the final product.1. Use a Palladium Scavenger: Treat the crude reaction mixture with a scavenger resin (e.g., thiol-functionalized silica) to bind and remove residual palladium before chromatography. 2. Trituration/Recrystallization: If the product is crystalline, these methods can be highly effective for removing both metal and organic impurities.
Co-elution with Ligand/Ligand Oxides The phosphine ligand and its oxidized byproducts can have similar polarities to the desired product, making chromatographic separation difficult.1. Aqueous Wash: Perform an acidic wash (e.g., 1M HCl) of the organic layer during workup. Many basic pyridinylpiperazinone products will move to the aqueous layer, leaving the non-basic ligand impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and re-extracting. 2. Choose a Different Stationary Phase: Consider using alumina or a different type of chromatography (e.g., reverse-phase) if silica gel fails.

Visualizing the Process: Workflows and Mechanisms

To better assist in troubleshooting, the following diagrams illustrate the core catalytic cycle and a logical workflow for addressing common issues.

Buchwald-Hartwig Catalytic Cycle

The diagram below outlines the key steps in the palladium-catalyzed amination process. Understanding this cycle is crucial for diagnosing which step might be failing in your experiment.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs Pd0 L-Pd(0) (Active Catalyst) OxAdd L-Pd(II)(Ar)(X) (Oxidative Addition) Pd0->OxAdd Ar-X AmineCoord [L-Pd(II)(Ar)(Amine)]+X- OxAdd->AmineCoord Amine ReductElim L-Pd(II)(Ar)(Amide) AmineCoord->ReductElim + Base, - BH+X- ReductElim->Pd0 Reductive Elimination Product Pyridinylpiperazinone (Ar-Amine) ReductElim->Product ArX Pyridinyl-Halide (Ar-X) Amine Piperazinone (Amine) Base Base (e.g., NaOtBu) Troubleshooting_Workflow Start Reaction Yield is Low Check_Inert Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Check_Inert->Start Issue Found & Fixed Re-run Original Rxn Screen_Ligands Screen Bulkier Ligands (e.g., XPhos, RuPhos) Check_Inert->Screen_Ligands No Improvement Screen_Bases Screen Bases (NaOtBu, LHMDS, K3PO4) Screen_Ligands->Screen_Bases Partial Improvement Success Reaction Optimized Screen_Ligands->Success Significant Improvement Optimize_Temp Optimize Temperature & Concentration Screen_Bases->Optimize_Temp Partial Improvement Screen_Bases->Success Significant Improvement Optimize_Temp->Success

Caption: A decision tree for troubleshooting common issues. [7]

Experimental Protocol: General Procedure for Ligand Screening

This protocol provides a robust starting point for optimizing the N-arylation of a halopyridine with a piperazinone derivative.

Materials:

  • Palladium pre-catalyst (e.g., G3 XPhos Palladacycle, 2 mol%)

  • Panel of biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos, 2.4 mol%)

  • Halopyridine (1.0 equiv)

  • Piperazinone derivative (1.2 equiv)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve ~0.2 M concentration)

Procedure:

  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the palladium pre-catalyst, the selected ligand, the halopyridine, and the piperazinone derivative.

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the base. Then, add the degassed solvent via syringe.

  • Reaction: Place the vial in a preheated heating block (typical starting temperatures range from 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2h, 6h, 24h).

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

This systematic approach, grounded in a solid understanding of the reaction mechanism and potential pitfalls, will enable you to efficiently overcome challenges in the synthesis of pyridinylpiperazinones.

References
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  • Nolan, S. P. (Ed.). (2011). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons. (Content related to sterically demanding ligands is found across multiple sources).
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  • Stanley, L. M., & Sibi, M. P. (2009). Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles. Journal of the American Chemical Society, 131(30), 10599–10607. Available from [Link]

  • Lam, P. Y. S., et al. (2001). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Synlett, 2001(5), 674-676. Available from [Link]

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  • ResearchGate. (n.d.). Scheme 1. Examples of palladium-catalysed amination of reactive heteroaryl chlorides. Retrieved from [Link]

  • Organic Letters. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Retrieved from [Link]

  • Pander, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7354. Available from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available from [Link]

  • Klapars, A., & Buchwald, S. L. (2014). Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines. The Journal of Organic Chemistry, 79(7), 2881–2892. Available from [Link]

Sources

Technical Support Center: Synthesis of 4-(Pyridin-4-YL)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(Pyridin-4-YL)piperazin-2-one. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthesis. Our goal is to provide practical, experience-driven advice to enhance the yield, purity, and reproducibility of your experiments.

The synthesis of this compound, a key intermediate in many pharmaceutical compounds, typically involves the N-arylation of the piperazin-2-one core with a suitable pyridine electrophile. The most common methods are Nucleophilic Aromatic Substitution (SNAr) using an activated 4-halopyridine or a Palladium-catalyzed Buchwald-Hartwig amination.[1] While seemingly straightforward, these reactions are often plagued by competing side reactions that lead to a range of byproducts, complicating purification and reducing overall yield. This guide provides a structured approach to identifying, minimizing, and eliminating these common impurities.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction is proceeding very slowly or appears stalled. What are the primary causes?

Answer: Sluggish or incomplete reactions are a frequent issue, typically rooted in reaction conditions or starting material quality.

  • Causality: The N-arylation of piperazin-2-one requires sufficient activation of either the nucleophile (the piperazine nitrogen) or the electrophile (the pyridine ring).

    • Inadequate Base: The reaction requires a base to deprotonate the piperazin-2-one, enhancing its nucleophilicity. Weak bases or insufficient equivalents may fail to maintain a high enough concentration of the reactive anion. For SNAr, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often more effective than carbonate bases.

    • Low Temperature: While higher temperatures can promote byproduct formation, many N-arylation reactions, particularly SNAr, require heating (typically 80-120 °C) to achieve a reasonable rate.[2]

    • Poor Solvent Choice: The solvent must be able to dissolve the starting materials and be stable at the reaction temperature. Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred for SNAr as they can stabilize the charged intermediate (Meisenheimer complex).

    • Leaving Group Inefficiency (for SNAr): The rate of an SNAr reaction is highly dependent on the leaving group. The general trend is F > Cl > Br > I. If you are using 4-chloropyridine and observing slow reaction rates, switching to 4-fluoropyridine could significantly improve performance, provided the pyridine ring is sufficiently electron-deficient.[3]

Troubleshooting Workflow: Low Reaction Rate

G Start Low or No Conversion Observed Check_Base Verify Base Strength & Stoichiometry (e.g., NaH, KOtBu, >1.1 eq) Start->Check_Base Check_Temp Increase Reaction Temperature (e.g., in 10°C increments, monitor by TLC/LCMS) Check_Base->Check_Temp If base is adequate Check_Solvent Ensure Starting Materials are Soluble Consider switching to higher boiling point aprotic solvent (DMF, DMSO) Check_Temp->Check_Solvent If temp increase is ineffective Check_LG Evaluate Leaving Group (For SNAr, consider 4-fluoropyridine) Check_Solvent->Check_LG If solubility is not the issue Success Reaction Proceeds Check_LG->Success

Caption: Workflow for troubleshooting low reaction conversion.

Question 2: My LC-MS shows a peak with a mass of ~156 m/z, and my yield is low. What is this byproduct?

Answer: This mass likely corresponds to 4,4'-bipyridine , the product of homocoupling of your 4-halopyridine starting material. This is a particularly common side reaction in Palladium-catalyzed cross-coupling reactions.

  • Mechanism of Formation: In Pd-catalyzed cycles, the oxidative addition of the aryl halide to the Pd(0) catalyst forms an Ar-Pd(II)-X intermediate. Under certain conditions, two of these intermediates can undergo transmetalation or reductive elimination with each other, leading to the formation of an Ar-Ar bond (in this case, 4,4'-bipyridine) and regenerating the Pd catalyst.

  • Preventative Measures:

    • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands favor the reductive elimination step between the aryl group and the amine over the competing homocoupling pathway.

    • Control Stoichiometry: Ensure that the piperazin-2-one is present in a slight excess to ensure the Ar-Pd(II)-X intermediate is more likely to react with the amine.

    • Temperature Management: Avoid excessively high temperatures, which can sometimes favor homocoupling. Monitor the reaction and run it at the lowest temperature that provides a reasonable rate.

Question 3: I am observing a significant amount of pyridine in my crude product. How is this forming?

Answer: The formation of pyridine from a 4-halopyridine starting material is a result of hydrodehalogenation .[2] This is a reduction reaction where the halogen atom is replaced by a hydrogen atom.

  • Causality: This side reaction is prevalent in Pd-catalyzed processes and can be promoted by:

    • Source of Hydride: The hydride source can be trace water, the amine substrate itself, or additives in the reaction.

    • Catalyst and Ligand: Certain palladium catalysts and ligands are more prone to promoting this pathway.

    • Base: Some bases, particularly alkoxides in the presence of alcohols, can generate hydride species that facilitate the reduction.

  • Mitigation Strategies:

    • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry the starting materials under vacuum.

    • Optimize Base/Solvent System: If using an alkoxide base, try switching to a non-protic system, such as using NaH or KOtBu in an aprotic solvent like toluene or dioxane. Carbonate bases (e.g., Cs₂CO₃, K₂CO₃) are often a good choice to minimize this side reaction.[4]

    • Ligand Screening: Experiment with different phosphine ligands, as some may suppress the hydrodehalogenation pathway more effectively than others.

Question 4: My NMR shows two distinct sets of peaks, suggesting a mixture, but the LC-MS shows a single pure peak. What is happening?

Answer: This is a classic analytical challenge when working with pyridine derivatives, especially those with hydroxyl or amino groups. The issue is likely not an impurity but the presence of tautomers or different protonation states depending on the solvent.[5]

  • Explanation: While this compound is the target, the pyridine nitrogen is basic and can be protonated by trace acid or protic solvents (like CD₃OD or DMSO-d₆ with trace water). This protonation changes the electronic environment of the entire molecule, leading to a different set of NMR shifts. The two species (protonated and unprotonated) may be in slow exchange on the NMR timescale, resulting in two distinct sets of peaks.

  • Troubleshooting & Confirmation:

    • Solvent Change: Re-run the NMR in a strictly aprotic solvent like CDCl₃ or C₆D₆.

    • Acid/Base Addition: Add a drop of D₂O to see if exchangeable protons (like N-H) disappear. Alternatively, adding a drop of trifluoroacetic acid-d (TFA-d) should convert the entire sample to the protonated form, collapsing the two sets of peaks into one. Conversely, adding a drop of a non-nucleophilic base like pyridine-d₅ may shift the equilibrium to the unprotonated form.

    • Rely on LC-MS and HPLC: For purity assessment, rely on mass spectrometry and HPLC, which are less susceptible to these equilibrium effects.[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: For industrial and scalable synthesis, the Nucleophilic Aromatic Substitution (SNAr) reaction between piperazin-2-one and an activated 4-halopyridine (often 4-chloropyridine or 4-fluoropyridine, sometimes with an activating group like nitro) is frequently preferred.[6] This method avoids expensive and potentially toxic palladium catalysts and ligands, making it more cost-effective and easier to implement on a large scale. The key is ensuring the pyridine ring is sufficiently electron-deficient to be susceptible to nucleophilic attack.

Q2: What are the critical parameters to control for maximizing purity?

A2: The three most critical parameters are:

  • Stoichiometry: Using a slight excess of the piperazin-2-one (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion and minimize residual 4-halopyridine. However, this necessitates an effective purification strategy to remove the unreacted piperazin-2-one.[2]

  • Temperature: Monitor the reaction closely. The ideal temperature is the lowest point at which the reaction proceeds efficiently. Overheating can lead to decomposition and the formation of colored impurities.

  • Atmosphere: For oxygen-sensitive reactions like Buchwald-Hartwig coupling, maintaining an inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst degradation and side reactions like pyridine N-oxide formation.

Q3: What are the best practices for purifying the final product?

A3: Purification strategy depends on the nature of the impurities.

  • Aqueous Workup: A standard aqueous workup can remove inorganic salts. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can remove basic impurities like unreacted piperazin-2-one by protonating them and drawing them into the aqueous layer. Be cautious, as your product may also be protonated and have some aqueous solubility. A subsequent wash with a mild base (e.g., sat. NaHCO₃) will neutralize any remaining acid.

  • Recrystallization: If the crude product is a solid and has relatively high purity (>90%), recrystallization is an excellent and scalable method.[7] Common solvents to try are ethanol, isopropanol, or ethyl acetate/heptane mixtures.

  • Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the most effective method. A gradient elution starting with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing polarity (e.g., by adding methanol to dichloromethane or ethyl acetate) is typically required.[4][7]

Part 3: Data Summary & Protocols

Table 1: Common Byproducts and Their Characteristics
Byproduct NameCommon CauseMolecular Weight ( g/mol )Typical Analytical Signature
4,4'-Bipyridine Homocoupling of 4-halopyridine156.18Symmetrical aromatic signals in ¹H NMR; Strong M+ peak at 156 in MS.
Pyridine Hydrodehalogenation79.10Low boiling point; Characteristic aromatic signals in ¹H NMR; M+ peak at 79 in MS.
This compound N-oxide Oxidation193.20M+16 peak relative to product in MS; Downfield shift of pyridine protons in ¹H NMR.
Isomeric Products (e.g., 4-(Pyridin-2-yl)piperazin-2-one) Impurity in starting 4-halopyridine177.20Different aromatic splitting pattern in ¹H NMR (e.g., doublet of doublets); Same mass as the desired product.
Protocol 1: General Procedure for SNAr Synthesis

This protocol provides a general starting point. Optimization of base, solvent, and temperature is likely required.

  • Setup: To a dry, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add piperazin-2-one (1.2 equivalents) and a strong base such as sodium hydride (NaH, 60% dispersion in oil, 1.3 equivalents) under an inert atmosphere (N₂).

  • Solvent Addition: Add anhydrous DMF via syringe. Stir the suspension at room temperature for 30 minutes to allow for deprotonation.

  • Reagent Addition: Add 4-chloropyridine hydrochloride (1.0 equivalent) to the mixture. Note: If using the hydrochloride salt, an additional equivalent of base is required for neutralization.

  • Heating: Heat the reaction mixture to 100-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the 4-chloropyridine is consumed.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate or dichloromethane (3x).

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography or recrystallization.

Diagrams of Key Pathways

G cluster_0 Main SNAr Pathway Piperazinone Piperazin-2-one Product This compound Piperazinone->Product PyridylCl 4-Chloropyridine PyridylCl->Product Base Base (e.g., NaH) Base->Product Activates

Caption: Main synthetic pathway via SNAr.

G cluster_1 Byproduct: Homocoupling Pathway PyridylPdX Pyridyl-Pd(II)-X Intermediate Bipyridine 4,4'-Bipyridine PyridylPdX->Bipyridine PyridylPdX2 Pyridyl-Pd(II)-X Intermediate PyridylPdX2->Bipyridine Pd_cat Pd(0) Catalyst Pd_cat->PyridylPdX Oxidative Addition

Caption: Formation of 4,4'-bipyridine byproduct.

References

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. This article discusses the synthesis of piperazinone derivatives, providing context on reaction conditions and purification methods like flash chromatography. 4

  • Veeprho. Piperazine Impurity 9 (2HCl Salt). While not directly on the target molecule, this product sheet highlights the commercial availability and characterization of piperazine-related impurities. 8

  • BenchChem. (2025). Optimizing reaction conditions for N-arylation of piperazine. This guide provides troubleshooting advice for N-arylation, including strategies to prevent bis-arylation and hydrodehalogenation. 2

  • Ciaffara, G. M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. This review covers major synthetic methods for N-arylpiperazines, including SNAr and Buchwald–Hartwig coupling.

  • Faiz, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. This paper describes the SNAr reaction of 2-chloro-3-nitropyridine with piperazine, illustrating the principle of activating the pyridine ring for nucleophilic substitution.

  • Padmashali, B., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. This article details the synthesis and characterization of various piperazine derivatives.

  • Novotná, E., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement. This article provides examples of complex pyridine and piperazine structures and their characterization.

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. This document outlines various purification techniques like recrystallization and column chromatography for similar heterocyclic compounds.

  • Pharmaffiliates. Piperazine-impurities. This page lists various piperazine-related impurities, which can be useful for analytical standard comparisons.

  • Walsh, K., et al. (2013). Amination of 2-halopyridines. ResearchGate. This table from a publication details the reaction conditions for the amination of various halopyridines, highlighting the reactivity differences.

  • BenchChem. (2025). Technical Support Center: Purification of Pyridin-4-ol Derivatives. This guide explains the concept of tautomerism in pyridine derivatives, a common source of confusion during NMR analysis.

  • Organic Syntheses. 2,2-Diethoxy-2-(4-pyridyl)ethylamine. This procedure provides an example of handling and purifying pyridine-containing compounds.

  • Sneddon, H. F., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? This article discusses the lower reactivity of 2-chloropyridine in SNAr reactions compared to other heteroaryl chlorides and notes that 2-fluoropyridine gives better yields.

Sources

Technical Support Center: A Researcher's Guide to the Purification of 4-(Pyridin-4-YL)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, chemists, and drug development professionals who are working with 4-(Pyridin-4-YL)piperazin-2-one. The objective is to provide a comprehensive, experience-driven resource for troubleshooting common purification challenges. By explaining the causality behind experimental choices, this guide aims to empower scientists to achieve high purity and batch-to-batch consistency in their work.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound sample?

The impurity profile is heavily dependent on the synthetic route employed. However, based on common synthetic pathways for piperazinone derivatives, you can anticipate the following classes of impurities[1][2][3]:

  • Unreacted Starting Materials: Such as 1-(pyridin-4-yl)piperazine, ethyl chloroacetate, or other related reagents.

  • Side-Reaction Byproducts: These can include products of over-alkylation or dimerization.

  • Reagents and Catalysts: Residual bases (e.g., triethylamine) or catalysts used in the synthesis.

  • Degradation Products: If the compound has been subjected to harsh conditions (e.g., high heat, strong acid/base) or improper storage, degradation can occur.

Q2: My NMR analysis shows significant peak tailing and poor resolution. What could be the cause?

This is a common issue when purifying basic, nitrogen-containing compounds like this compound[4]. The acidic nature of standard silica gel used in chromatography can lead to strong interactions with the basic nitrogen atoms of your compound, resulting in tailing[4]. In NMR spectroscopy, peak broadening can be caused by several factors, including the presence of paramagnetic metal impurities or slow proton exchange with residual acidic or basic impurities[5].

Q3: My compound is an oil or a waxy solid that is difficult to crystallize. What are my options?

Many piperazine derivatives initially present as oils or low-melting solids, which can complicate purification by recrystallization[4]. A highly effective strategy is to convert the basic free-base into a salt[4][6]. Salts, such as the hydrochloride or acetate, are often well-defined crystalline solids that are much easier to purify by recrystallization[4][6]. After achieving the desired purity, the salt can be neutralized with a base to regenerate the purified free-base form of your compound[4].

Troubleshooting and Purification Protocols

Issue 1: Removing Polar, Basic Impurities

When dealing with impurities that have similar basicity and polarity to the target compound, a carefully optimized chromatography method is often required.

Standard silica gel chromatography can be challenging for basic compounds. The key to success is to modify the mobile phase to suppress the unwanted interactions between the basic analyte and the acidic stationary phase.

Step-by-Step Methodology:

  • Solvent System Selection via TLC:

    • Begin by developing a mobile phase using Thin Layer Chromatography (TLC). A common starting point for nitrogen heterocycles is a mixture of a non-polar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol).

    • To counteract the acidic nature of the silica gel, add a small amount (0.5-2%) of a basic modifier, such as triethylamine (TEA) or a 7N solution of ammonia in methanol, to your mobile phase[4].

    • The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4 and show clear separation from major impurities[7].

  • Column Packing:

    • Pack a glass column with silica gel as a slurry in your chosen mobile phase (including the basic modifier). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase. If solubility is low, use a stronger solvent like dichloromethane, then adsorb the solution onto a small amount of silica gel. After evaporating the solvent, the dry, silica-adsorbed sample can be loaded onto the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the mobile phase, applying positive pressure (flash chromatography) for a faster and more efficient separation[8][9].

    • Collect fractions and monitor their composition using TLC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Common Chromatography Problems:

ProblemPotential CauseRecommended Solution
Severe Tailing Strong interaction between the basic compound and acidic silica gel.Add 0.5-2% triethylamine or ammonia in methanol to the mobile phase to neutralize active sites on the silica[4][7].
Poor Separation The polarity of the mobile phase is either too high or too low.Re-optimize the solvent system using TLC. Consider using a gradient elution, starting with a less polar mixture and gradually increasing the polarity.
Compound Stuck on Column The compound is too polar for the chosen solvent system.Increase the polarity of the mobile phase, for example, by increasing the percentage of methanol. Ensure a basic modifier is present.

Chromatography Method Development Workflow:

G cluster_extraction Step 1: Acid Extraction cluster_recovery Step 2: Product Recovery A Crude Product in Organic Solvent B Wash with 1 M HCl A->B C Separate Layers B->C D Organic Layer: Neutral/Acidic Impurities (Discard) C->D E Aqueous Layer: Protonated Product C->E F Basify Aqueous Layer with NaOH (pH > 9) E->F G Extract with DCM F->G H Separate Layers G->H I Aqueous Layer: Salts (Discard) H->I J Organic Layer: Pure Product H->J K Dry & Evaporate J->K L Purified Product K->L

Sources

Technical Support Center: Navigating the Solubility of 4-(Pyridin-4-YL)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-(Pyridin-4-YL)piperazin-2-one. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experimental work with this compound. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and detailed protocols to confidently address and resolve these issues.

Understanding the Molecular Landscape of this compound

The solubility behavior of this compound is intrinsically linked to its molecular structure. By understanding the key functional groups, we can anticipate its interactions with various solvents.

  • Pyridine Ring: The pyridine moiety contains a basic nitrogen atom, making the molecule's solubility highly dependent on pH. In acidic conditions, this nitrogen can be protonated, forming a more soluble salt.

  • Piperazin-2-one Ring: This core structure contains an amide group and a secondary amine. The presence of nitrogen and oxygen atoms allows for hydrogen bonding with protic solvents.

  • Overall Polarity: The combination of the polar heterocycles suggests a preference for polar solvents over non-polar ones.

Based on these structural features and the known solubility of related compounds like piperazine and pyridine, we can infer a general solubility profile.[1][2][3]

Table 1: Inferred Qualitative Solubility of this compound in Common Solvents
Solvent ClassificationSolvent NameInferred SolubilityRationale
Polar Protic WaterLow to ModerateThe molecule has hydrogen bond donors and acceptors, but the overall structure may limit extensive hydration. Solubility is expected to increase significantly with pH adjustment.[2][3]
MethanolModerate to HighAs a polar protic solvent, methanol can effectively engage in hydrogen bonding with the solute.[4]
EthanolModerateSimilar to methanol, but its slightly lower polarity may result in reduced solubility compared to methanol.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, DMF is an effective solvent for many polar organic molecules.
AcetonitrileModerateWhile polar, acetonitrile is a weaker solvent for compounds requiring strong hydrogen bond interactions.
Non-Polar HexaneLowThe significant polarity of the solute is expected to result in poor solubility in non-polar aliphatic hydrocarbons.
TolueneLowThe aromatic nature of toluene may offer slightly better interaction than hexane, but solubility is still expected to be limited.
Diethyl EtherLowPiperazine, a related parent compound, has poor solubility in diethyl ether.[5]

Troubleshooting Guide & FAQs

This section addresses common solubility issues in a question-and-answer format, providing direct and actionable advice.

Q1: My this compound is not dissolving in my aqueous buffer. What are my immediate troubleshooting steps?

A1: When encountering poor solubility in aqueous systems, a systematic approach is key. The following flowchart outlines the initial steps to take.

G start Precipitation Observed in Aqueous Buffer ph_adjust Step 1: pH Adjustment Lower the pH of the buffer (e.g., to pH 4-5). Is the compound soluble? start->ph_adjust gentle_heat Step 2: Gentle Heating Warm the solution to 37-50°C. Does it dissolve? ph_adjust->gentle_heat No success Solution Achieved ph_adjust->success Yes sonication Step 3: Sonication Sonicate the sample for 5-15 minutes. Is it soluble? gentle_heat->sonication No gentle_heat->success Yes cosolvent Step 4: Consider a Co-solvent Add a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol). sonication->cosolvent No sonication->success Yes failure Further Optimization Needed (See Solubility Enhancement Section) cosolvent->failure

Caption: Initial Troubleshooting Workflow for Aqueous Solubility Issues.

  • pH Adjustment: The pyridine nitrogen in your compound is basic. Lowering the pH of your aqueous solution will protonate this nitrogen, forming a more polar and, therefore, more water-soluble salt.[6] This is often the most effective initial step.

  • Gentle Heating: For many compounds, solubility increases with temperature.[7][8] Warming your solution can provide the necessary energy to overcome the crystal lattice energy of the solid. However, be mindful of the thermal stability of your compound and other components in the mixture.

  • Sonication: This technique uses ultrasonic waves to break apart solid agglomerates, increasing the surface area available for solvation and accelerating the dissolution process.

  • Dilution: If your experimental design permits, diluting the solution to a lower concentration may be a simple fix if you are near the saturation point.

Q2: I need to prepare a high-concentration stock solution for my experiments. What is the best approach?

A2: For preparing concentrated stock solutions, it is generally advisable to start with a highly effective organic solvent.

  • Recommended Primary Solvents: Based on its polarity, Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent starting points for preparing a high-concentration stock solution.

  • Procedure for Stock Preparation:

    • Accurately weigh the desired amount of this compound.

    • Add a small volume of your chosen solvent (e.g., DMSO) to the solid.

    • Use a vortex mixer or sonicator to aid dissolution.

    • Once fully dissolved, add the remaining solvent to reach your final target concentration and volume.

  • Aqueous Dilutions: When diluting your organic stock solution into an aqueous buffer for your final experiment, add the stock solution to the buffer in a dropwise manner while vortexing. This helps to prevent the compound from precipitating out of solution upon solvent exchange.

Q3: Why is my compound precipitating when I change the pH of the solution?

A3: This phenomenon is directly related to the pKa of the pyridine nitrogen on your molecule.

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic/Neutral) low_ph Protonated Form (Pyridinium ion) - High Water Solubility high_ph Neutral Form - Low Water Solubility low_ph->high_ph Increase pH (Add Base) high_ph->low_ph Decrease pH (Add Acid)

Caption: The Effect of pH on the Ionization State and Solubility.

As illustrated, at a low pH, the pyridine nitrogen is protonated, rendering the molecule as a more soluble cationic species. As you increase the pH, the molecule is deprotonated back to its neutral, less soluble form, which can then precipitate if its concentration exceeds its solubility limit at that pH.[6] The solubility of compounds with basic functional groups is often significantly lower in neutral or basic aqueous solutions compared to acidic solutions.

In-Depth Guide to Solubility Enhancement

If initial troubleshooting steps are insufficient, more advanced techniques may be required.

Systematic pH Adjustment

To find the optimal pH for solubility, a systematic titration is recommended. This involves preparing a suspension of the compound in water and incrementally adding small amounts of an acid (e.g., 0.1 M HCl) while monitoring for dissolution. The pH at which the compound fully dissolves should be noted and used for preparing buffered solutions.

Co-solvent Systems

The use of co-solvents is a powerful technique to increase the solubility of poorly soluble compounds.[9][10] A co-solvent works by reducing the polarity of the aqueous environment, making it more favorable for the solute to dissolve.

  • Common Co-solvents: For biological experiments, common water-miscible co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).

  • Developing a Co-solvent System:

    • Start by preparing a high-concentration stock of your compound in a suitable organic solvent like DMSO.

    • Create a series of your aqueous buffer containing increasing percentages of the co-solvent (e.g., 0%, 1%, 2%, 5%, 10% ethanol).

    • Add a small, fixed amount of your DMSO stock to each co-solvent buffer system and observe for precipitation.

    • The lowest percentage of co-solvent that maintains the solubility of your compound at the desired concentration should be used.

Table 2: Common Co-solvents and Their Properties
Co-solventTypical Concentration RangeNotes
Ethanol1-20%Generally well-tolerated in cell-based assays at low concentrations.
Propylene Glycol1-40%A common vehicle for parenteral formulations.[11]
Polyethylene Glycol (PEG 300/400)1-50%Effective for a wide range of poorly soluble drugs.
Dimethyl Sulfoxide (DMSO)<1%Use at the lowest possible concentration in biological assays due to potential cellular effects.
Other Advanced Techniques

For more persistent solubility issues, especially in the context of formulation development, other techniques can be explored:

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at the molecular level to improve dissolution rates.

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the drug particles, leading to a faster dissolution rate, although it does not increase the equilibrium solubility.[10]

  • Complexation: The use of agents like cyclodextrins can form inclusion complexes with the drug, effectively encapsulating the non-polar regions and increasing aqueous solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data in a specific solvent, the shake-flask method is the gold standard.

Objective: To determine the equilibrium solubility of this compound in a chosen solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected solvent(s)

  • Glass vials with PTFE-lined caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent (e.g., 5 mL). A visual excess of solid should remain.

    • Seal the vials securely.

    • Place the vials in the orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • Sample Separation:

    • After the equilibration period, remove the vials from the shaker and let them stand to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant. It is critical not to disturb the undissolved solid.

    • Clarify the sample by either:

      • Centrifuging the sample at high speed and collecting the supernatant.

      • Filtering the sample through a 0.22 µm syringe filter. Discard the first portion of the filtrate to avoid any adsorption effects from the filter membrane.

  • Analysis:

    • Accurately dilute the clarified supernatant with a suitable mobile phase to a concentration that falls within the linear range of your analytical method.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution by HPLC.

    • Construct a calibration curve from the standard solutions (Peak Area vs. Concentration).

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).

This comprehensive guide provides a robust framework for addressing the solubility challenges associated with this compound. By applying these principles and methodologies, researchers can effectively navigate these issues and advance their scientific objectives.

References

Sources

Technical Support Center: Improving Yield in the Synthesis of 4-(Pyridin-4-YL)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(Pyridin-4-YL)piperazin-2-one. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues that lead to low product yield. The following question-and-answer section addresses specific experimental challenges with in-depth explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Buchwald-Hartwig amination of piperazin-2-one with 4-chloropyridine is giving low yield. What are the most critical parameters to optimize?

A1: Low yield in a Buchwald-Hartwig C-N coupling reaction is a common issue that can almost always be resolved by systematically optimizing the reaction components. The reaction between an N-H bond of a lactam (piperazin-2-one) and an electron-deficient heteroaryl halide (4-chloropyridine) is particularly sensitive to the choice of catalyst, ligand, base, and solvent.

The catalytic cycle involves three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][2] Each component you choose directly influences the efficiency of these steps.

Causality-Driven Optimization Strategy:

The primary bottleneck is often a slow rate of reductive elimination or catalyst inhibition by the pyridine product. To overcome this, the palladium center must be electron-rich and sterically accessible, which is controlled by the phosphine ligand. The base must be strong enough to deprotonate the piperazinone without causing side reactions.

Below is a table summarizing the critical parameters and our recommended starting points for optimization.

ParameterRecommended OptionsRationale & Expert Insights
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source and often requires no pre-activation. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ by the phosphine ligand or amine.[2][3] For consistency, a well-defined Pd(0) pre-catalyst is often preferred.
Phosphine Ligand 1st Choice: Xantphos2nd Choice: RuPhos, BrettPhosXantphos: Its large bite angle (108-112°) is known to facilitate the reductive elimination step, which is often rate-limiting. It is particularly effective for coupling with heteroaryl chlorides.[4][5] Bulky Biarylphosphines (RuPhos, BrettPhos): These ligands are highly electron-rich and sterically hindered, promoting fast oxidative addition and preventing catalyst dimerization or product inhibition.[1][6] They are the modern standard for challenging couplings.
Base 1st Choice: Cs₂CO₃2nd Choice: K₂CO₃, NaOtBuCs₂CO₃ (Cesium Carbonate): This is an excellent base for coupling reactions involving potentially base-sensitive functional groups. Its high solubility in organic solvents and moderate strength often provide the best results with high functional group tolerance.[4] NaOtBu (Sodium tert-butoxide): A very strong base that can accelerate the reaction but may also promote side reactions like hydrodehalogenation if not used carefully.[2][3]
Solvent Toluene, DioxaneThese are high-boiling, non-polar aprotic solvents that are standard for Buchwald-Hartwig reactions. They effectively solvate the organometallic intermediates without coordinating to the palladium center.
Temperature 90–110 °CThe C-Cl bond of 4-chloropyridine is strong, and its oxidative addition to the palladium center typically requires thermal energy to proceed at a reasonable rate.[3][7]

Troubleshooting Workflow:

The following diagram outlines a logical workflow for troubleshooting a low-yielding Buchwald-Hartwig reaction for this specific synthesis.

G Start Low Yield (<50%) Check_Ligand Is the ligand appropriate? (e.g., Xantphos, RuPhos) Start->Check_Ligand Change_Ligand Switch to a bulky biaryl- phosphine ligand (e.g., RuPhos) Check_Ligand->Change_Ligand No Check_Base Is the base optimal? (e.g., Cs₂CO₃) Check_Ligand->Check_Base Yes Change_Ligand->Check_Base Change_Base Switch base. Try Cs₂CO₃ if using NaOtBu, or vice-versa Check_Base->Change_Base No Check_Temp Is temperature high enough? (Target: 100-110 °C) Check_Base->Check_Temp Yes Change_Base->Check_Temp Increase_Temp Increase temperature to 110 °C Check_Temp->Increase_Temp No Check_Purity Are starting materials pure & dry? Check_Temp->Check_Purity Yes Increase_Temp->Check_Purity Purify_SM Re-purify piperazin-2-one and 4-chloropyridine Check_Purity->Purify_SM No Success Yield Improved Check_Purity->Success Yes Purify_SM->Success

Caption: Buchwald-Hartwig troubleshooting workflow.

Q2: I'm observing significant hydrodehalogenation of my 4-halopyridine. How can I prevent this side reaction?

A2: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction that consumes your starting material and reduces yield. It typically arises from two potential pathways within the catalytic cycle:

  • Reaction with Trace Water: The palladium catalyst can react with trace water and the base to form a palladium-hydride species, which then reductively eliminates with the aryl halide.

  • β-Hydride Elimination: This is less likely with piperazin-2-one itself but can occur from amide intermediates if the base is excessively strong.[1]

Mitigation Strategies:

  • Ensure Anhydrous Conditions: Thoroughly dry your solvent (e.g., over molecular sieves) and glassware. Use freshly opened, high-purity starting materials.

  • Modify the Base: If you are using a very strong base like NaOtBu, consider switching to a milder base like K₂CO₃ or Cs₂CO₃. These are less prone to generating the species that lead to hydrodehalogenation.[4]

  • Choose a Better Ligand: A highly effective ligand will accelerate the desired C-N coupling to outcompete the hydrodehalogenation pathway. Bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) create a sterically hindered environment around the palladium that favors the productive reductive elimination step.[1]

Q3: The reaction seems to stall after 50-60% conversion. Could the product be inhibiting the catalyst?

A3: Yes, product inhibition is a significant and often underestimated problem when working with pyridine-containing substrates. The nitrogen lone pair on the pyridine ring of your product, this compound, can coordinate to the palladium center. This coordination can displace the phosphine ligand, forming a stable but catalytically inactive complex, effectively poisoning your catalyst.

G cluster_0 Desired Catalytic Cycle cluster_1 Inhibition Pathway A L-Pd(0) B L-Pd(II)-Py A->B + 4-Cl-Py C Product B->C + Piperazinone - L, - HCl C->A D L-Pd(0) E Inactive Complex (Product-Pd) D->E + Product

Caption: Desired catalytic cycle vs. catalyst inhibition.

Solutions:

  • Use Sterically Hindered Ligands: This is the most effective solution. Bulky ligands like those from the Buchwald (e.g., RuPhos) or Hartwig groups create a "protective pocket" around the palladium atom.[1] This steric bulk makes it difficult for the pyridine product to displace the phosphine ligand, thus keeping the catalyst active.

  • Increase Catalyst Loading: While not ideal from an efficiency standpoint, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes help push the reaction to completion by compensating for the portion of the catalyst that becomes deactivated.

  • Use a Different Halide: Aryl iodides undergo oxidative addition much faster than chlorides.[4] Using 4-iodopyridine could accelerate the initial steps of the cycle so dramatically that the forward reaction outpaces catalyst inhibition. See the table in Q6 for a comparison.

Q4: Is Nucleophilic Aromatic Substitution (SNAr) a viable alternative to palladium catalysis for this synthesis?

A4: Nucleophilic Aromatic Substitution (SNAr) is a possible alternative, but it presents its own challenges for this specific transformation. SNAr requires the aromatic ring to be highly electron-deficient, usually through the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group.[8][9]

  • Viability: The pyridine ring is inherently more electron-deficient than a benzene ring, so SNAr on 4-chloropyridine with an amine nucleophile is feasible.[9]

  • Challenges: The reaction typically requires more forcing conditions (higher temperatures, stronger bases, or polar aprotic solvents like DMSO) than a well-optimized Buchwald-Hartwig reaction. These harsh conditions can lead to decomposition of the piperazin-2-one starting material or the product.

  • Verdict: While possible, SNAr is likely to be lower-yielding and less reliable than a modern palladium-catalyzed approach for this specific substrate. The Buchwald-Hartwig amination offers milder conditions, broader functional group tolerance, and generally higher yields.[1][8] We recommend focusing on optimizing the catalytic method first.

Q5: My crude product is difficult to purify by silica gel chromatography. What are the best practices for isolating the pure product?

A5: The product, this compound, contains a basic pyridine nitrogen and an amide, making it quite polar. This polarity can cause it to streak or bind irreversibly to standard silica gel, leading to poor separation and low recovery.

Recommended Purification Strategy:

  • Aqueous Workup to Remove Catalyst: First, perform an acidic wash to remove the basic pyridine product from the organic layer, leaving behind non-basic impurities.

    • After the reaction is complete, cool to room temperature and dilute with ethyl acetate or dichloromethane.

    • Wash the organic layer with a 1 M aqueous HCl solution. Your product will move into the aqueous layer as the hydrochloride salt.

    • Separate the layers. The organic layer now contains the phosphine ligand, catalyst residues, and other non-basic impurities.

    • Carefully basify the aqueous layer to pH 9-10 with 2 M NaOH or solid K₂CO₃.

    • Extract the free-based product back into a fresh portion of dichloromethane or ethyl acetate (3x).

    • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification by Recrystallization or Salt Formation:

    • Recrystallization: The crude solid obtained after the workup can often be purified by recrystallization. Try solvent systems like Ethanol/Hexane, Acetonitrile, or Isopropanol.[10]

    • Salt Formation: For the highest purity, consider forming the hydrochloride salt. Dissolve the crude free base in a minimal amount of cold ethanol or isopropanol and add a solution of HCl in diethyl ether or dioxane until precipitation is complete. The resulting salt is typically a highly crystalline solid that can be isolated by filtration.[11][12]

Q6: Which 4-halopyridine (Cl, Br, I) is the best choice for this reaction?

A6: The choice of halide is a classic trade-off between reactivity and cost. The rate-determining step of oxidative addition follows the trend I > Br > Cl, based on the C-X bond strength.[1][4]

Halide (X) in 4-X-PyridineReactivityCostProsCons
Iodine (I) HighestHighestEnables lower reaction temperatures and catalyst loadings. Fastest reaction rates can overcome catalyst inhibition.Expensive for large-scale synthesis. Aryl iodides can be less stable.
Bromine (Br) IntermediateIntermediateA good balance of reactivity and cost. Often the best starting point for optimization.May still require elevated temperatures and robust catalyst systems.
Chlorine (Cl) LowestLowestMost cost-effective starting material, ideal for industrial scale-up.Requires the most active (and often more expensive) catalyst systems. Reactions are slower and require higher temperatures.

Recommendation: For initial laboratory-scale synthesis and optimization, 4-bromopyridine is an excellent starting point. If you continue to face issues with catalyst deactivation or low conversion, switching to 4-iodopyridine will likely solve the problem. If the goal is large-scale production, developing a robust protocol with the more economical 4-chloropyridine using a highly active catalyst system (e.g., a G3/G4 Buchwald palladacycle precatalyst with a biarylphosphine ligand) is the ultimate objective.

Experimental Protocols
Protocol 1: Optimized Buchwald-Hartwig Synthesis of this compound

This protocol is a robust starting point based on modern best practices for challenging C-N couplings.

Materials:

  • Piperazin-2-one

  • 4-Bromopyridine hydrochloride (convert to free base before use)

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃), anhydrous

  • Toluene, anhydrous

  • Nitrogen or Argon gas supply

Procedure:

  • Preparation: To an oven-dried Schlenk flask, add piperazin-2-one (1.0 eq), 4-bromopyridine (1.1 eq), and Cs₂CO₃ (2.0 eq).

  • Catalyst Addition: In a separate vial, quickly weigh and add Pd₂(dba)₃ (2 mol %) and Xantphos (4 mol %). Add this catalyst/ligand mixture to the Schlenk flask.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification:

    • Cool the reaction to room temperature and dilute with 10 volumes of ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with 1 M HCl (aq).

    • Isolate the aqueous layer, cool in an ice bath, and basify to pH 10 with 2 M NaOH.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from hot acetonitrile.

References
  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
  • Various Authors. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate.
  • Wikipedia Contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • MDPI. (n.d.). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. MDPI. Available at: [Link]

  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Various Authors. (2025). Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. ResearchGate.
  • Romanelli, M. N., et al. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Various Authors. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic Letters, 4(7), 1201-4. Available at: [Link]

  • Faiz, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. Available at: [Link]

  • NIH. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available at: [Link]

  • Semantic Scholar. (n.d.). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Google Patents. (n.d.). WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection.
  • ResearchGate. (n.d.). N-Arylations of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides Using a Copper(I) Oxide Nanoparticle/1,10-Phenanthroline Catalytic System. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for a related synthesis. Available at: [Link]

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture? Available at: [Link]

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Technical Support Center: Troubleshooting Low Bioactivity of 4-(Pyridin-4-YL)piperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Pyridin-4-YL)piperazin-2-one derivatives. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during the experimental evaluation of this important class of compounds. The piperazine moiety is a prevalent scaffold in medicinal chemistry, known to confer favorable pharmacokinetic properties.[1][2] However, the journey from synthesis to validated biological activity can be fraught with challenges.[3] This resource offers a structured, question-and-answer approach to diagnosing and resolving low bioactivity in your experiments.

Troubleshooting Guide

This section addresses specific, common problems encountered during the screening and characterization of this compound derivatives. Each question is followed by a detailed explanation of potential causes and a step-by-step protocol for investigation.

Q1: My this compound derivative shows lower than expected potency in my initial screen. Where should I begin troubleshooting?

A1: Low potency in an initial screen is a frequent challenge that can stem from multiple factors, ranging from the compound itself to the assay conditions. A systematic investigation is key to identifying the root cause.

Initial Checks: Compound Integrity and Handling

Before delving into complex assay parameters, it is crucial to verify the quality and handling of your compound.[4]

  • Purity and Identity: Confirm the purity and chemical identity of your synthesized compound using analytical techniques such as HPLC, LC-MS, and NMR. Impurities can interfere with the assay or the compound's activity.

  • Storage and Stability: Piperazine derivatives can be susceptible to degradation.[3] Ensure the compound has been stored under the recommended conditions (e.g., cool, dry, and protected from light).[4] Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[4]

  • Solubility: Poor aqueous solubility is a very common reason for low bioactivity.[4][5] If the compound precipitates in your assay buffer, its effective concentration will be significantly lower than intended.[4]

Troubleshooting Protocol: Assessing Compound Solubility

  • Visual Inspection: Carefully inspect your assay plates for any signs of compound precipitation.

  • Solubility Test:

    • Prepare a concentrated stock solution of your compound in a suitable organic solvent like anhydrous DMSO.[4]

    • Add the stock solution to your assay buffer to achieve the highest concentration planned for your experiment.

    • Incubate the solution under the same conditions as your assay (e.g., temperature, CO2).

    • Visually inspect for precipitation against a dark background. Centrifuging the tube and looking for a pellet can also be effective.[4]

Solvent General Solubility of Piperazine Derivatives Notes
WaterFreely soluble (parent piperazine)[6]Solubility of derivatives can vary significantly based on substitutions.
DMSOGenerally goodA common solvent for preparing stock solutions.[4]
EthanolVariesCan be used, but check for compatibility with your assay.
Q2: I'm observing inconsistent results between different batches of my compound. What could be the cause?

A2: Batch-to-batch variability is a significant concern in drug discovery and can undermine the reliability of your data.[7] The issue often lies in the synthesis and purification of the compound.

Potential Causes of Inconsistency:

  • Synthetic Route Variations: Minor changes in reaction conditions, reagents, or purification methods can lead to different impurity profiles between batches.[8]

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities and dissolution rates, impacting bioavailability in cell-based assays.

  • Degradation: One batch may have degraded due to improper storage or handling.

Troubleshooting Workflow: Ensuring Batch Consistency

Caption: Workflow for troubleshooting batch-to-batch inconsistency.

Q3: My compound is active in a biochemical assay but shows no activity in a cell-based assay. What are the likely reasons?

A3: This is a classic challenge in drug discovery, often referred to as a "biochemical-to-cell disconnect." It points to factors beyond simple target engagement.

Primary Considerations:

  • Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. The physicochemical properties of piperazine derivatives, such as their two distinct pKa values, can influence their ionization state and permeability.[1]

  • Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).

  • Metabolism: The compound may be rapidly metabolized by cellular enzymes into an inactive form.[1]

  • Compound Stability in Media: The compound might be unstable in the complex environment of cell culture media over the duration of the assay.[9]

Experimental Protocol: Investigating Cellular Activity

  • Assess Cell Viability: First, ensure your compound is not cytotoxic at the concentrations tested, as this can mask any specific bioactivity. Run a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®).

  • Permeability Assays:

    • PAMPA (Parallel Artificial Membrane Permeability Assay): A non-cell-based assay to predict passive membrane permeability.

    • Caco-2 Permeability Assay: A cell-based assay that can also provide information on active transport.

  • Stability in Cell Culture Media:

    • Incubate your compound in the complete cell culture medium (including serum) for the duration of your assay (e.g., 24, 48, 72 hours).[9]

    • At various time points, take aliquots of the medium and analyze the concentration of the parent compound by LC-MS.[9] This will reveal any degradation over time.[9]

Frequently Asked Questions (FAQs)

Q4: What are the known biological targets for this compound derivatives?

A4: The this compound scaffold is a versatile structure found in compounds targeting a range of biological entities. While the specific target depends on the other substitutions on the molecule, this class of compounds has been investigated for activity against:

  • Kinases: The piperazine ring is a common feature in many kinase inhibitors, where it often serves as a key pharmacophore interacting with the hinge region of the kinase.[1][10]

  • G-Protein Coupled Receptors (GPCRs): Many piperazine derivatives exhibit activity at various GPCRs, including serotonin and dopamine receptors, making them relevant for CNS disorders.[11][12]

  • Other Enzymes: Derivatives have been synthesized and evaluated as inhibitors for enzymes like urease.[13][14]

Q5: How can I optimize my assay conditions for screening these derivatives, especially in kinase assays?

A5: Optimizing assay conditions is crucial for obtaining reliable and reproducible results.[10] For kinase assays, several parameters need careful consideration:[15]

  • Enzyme and Substrate Concentrations: Use concentrations that result in a linear reaction rate and avoid substrate depletion.[5] Determining the ATP Km is essential for inhibitor mechanism of action studies.[16]

  • DMSO Concentration: Keep the final DMSO concentration in the assay as low as possible (typically <0.5%) to minimize its impact on enzyme activity.[10]

  • Incubation Time: Test multiple pre-incubation times for the enzyme and inhibitor before initiating the reaction with the substrate.[5]

Assay Optimization Workflow

Assay_Optimization cluster_0 Biochemical Assay Setup cluster_1 Cell-Based Assay Setup cluster_2 Final Validation Enzyme_Conc Optimize Enzyme Concentration Substrate_Conc Optimize Substrate (and ATP) Concentration Enzyme_Conc->Substrate_Conc Incubation_Time Determine Optimal Incubation Time Substrate_Conc->Incubation_Time Z_Factor Calculate Z' Factor (for HTS) Incubation_Time->Z_Factor Cell_Density Optimize Cell Seeding Density Treatment_Duration Determine Treatment Duration (Time Course) Cell_Density->Treatment_Duration Serum_Conc Evaluate Effect of Serum Concentration Treatment_Duration->Serum_Conc Serum_Conc->Z_Factor Controls Validate Positive & Negative Controls Z_Factor->Controls Reproducibility Assess Reproducibility Controls->Reproducibility

Caption: Key steps in optimizing biochemical and cell-based assays.

Q6: Could my this compound derivative be interfering with the assay technology itself?

A6: Yes, this is a critical consideration, especially in high-throughput screening. Small molecules can interfere with assay readouts, leading to false positives or false negatives.[5]

  • Autofluorescence: If you are using a fluorescence-based assay, your compound might be fluorescent at the excitation and emission wavelengths used, leading to a high background signal.[17]

  • Luciferase Inhibition: In assays that use luciferase as a reporter, some compounds can directly inhibit the enzyme, which can be mistaken for a lack of upstream activity.[15]

  • Quenching: The compound might quench the signal from a fluorescent probe.

To test for interference, run control experiments where you measure the assay signal in the presence of your compound but without the biological target (e.g., no enzyme or no cells).[5]

By systematically working through these troubleshooting guides and considering the frequently asked questions, researchers can more effectively diagnose and overcome the common hurdles associated with determining the bioactivity of this compound derivatives, ultimately accelerating their research and development efforts.

References
  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. (n.d.). SpringerLink. Retrieved from [Link]

  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (n.d.). Promega GmbH. Retrieved from [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio. Retrieved from [Link]

  • Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. (n.d.). Eurofins DiscoverX. Retrieved from [Link]

  • Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. (2010, May 19). Journal of the American Chemical Society. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI. Retrieved from [Link]

  • How to Troubleshoot Common In-cell Western Issues. (2024, March 15). Azure Biosystems. Retrieved from [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023, October 31). Thieme Connect. Retrieved from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

  • Issues arising when interpreting results from an in vitro assay for estrogenic activity. (2000, February 1). PubMed. Retrieved from [Link]

  • Troubleshooting Cell-based Assays. (2020, November 18). Eppendorf Canada. Retrieved from [Link]

  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. (2025, February 9). CMDC Labs. Retrieved from [Link]

  • Summary of in vitro genetic toxicology assay results: Expected and unexpected effects of recent study design modifications. (2012, April 1). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. (2021, November 5). PubMed. Retrieved from [Link]

  • Reporter gene. (n.d.). Wikipedia. Retrieved from [Link]

  • Piperazine derivatives as dangerous abused compounds. (2020, December 1). PubMed. Retrieved from [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024, March 13). PubMed Central. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Retrieved from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021, October 8). MDPI. Retrieved from [Link]

  • A Proposal Regarding Reporting of In Vitro Testing Results. (2013, April 11). PubMed Central. Retrieved from [Link]

  • Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. (n.d.). PubMed Central. Retrieved from [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018, February 7). ResearchGate. Retrieved from [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. (n.d.). ACS Publications. Retrieved from [Link]

  • The pursuit of accurate predictive models of the bioactivity of small molecules. (2024, January 12). Chemical Science (RSC Publishing). Retrieved from [Link]

  • Synthesis of 4-[4'-(N,N-Dimethylsulfamoyl)piperazin-1-yl]pyridine Derivatives as Sorbitol Dehydrogenase Potential Inhibitors. (2000, April 1). ResearchGate. Retrieved from [Link]

  • Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. (2024, December 15). PubMed. Retrieved from [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Piperazine. (n.d.). Wikipedia. Retrieved from [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024, June 26). MDPI. Retrieved from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-(piperidin-4-yl)pyridine (581-45-3). (n.d.). Chemchart. Retrieved from [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed. Retrieved from [Link]

  • 1-(4-aminophenyl)-4-(pyridin-4-yl)piperazine. (2025, October 10). Chemsrc. Retrieved from [Link]

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Stability testing of 4-(Pyridin-4-YL)piperazin-2-one under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 4-(Pyridin-4-YL)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common challenges encountered during stability and forced degradation studies. Our goal is to move beyond simple protocols and offer insights into the chemical rationale behind experimental design and troubleshooting.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses preliminary questions regarding the inherent stability of this compound based on its molecular structure.

Q1: What are the most likely points of instability in the this compound molecule?

A1: Based on its chemical structure, which features a pyridine ring, a piperazin-2-one ring, and tertiary amine functionalities, the molecule has several potential sites for degradation:

  • Piperazin-2-one Ring: This is an amide/lactam-like structure. The carbonyl group makes the adjacent C-N bond susceptible to hydrolysis, especially under strong acidic or basic conditions. This would lead to ring-opening.[1][2]

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a potential site for oxidation, which could lead to the formation of an N-oxide. Pyridine rings can also influence the molecule's photosensitivity.[3][4]

  • Piperazine Nitrogen (N-1): The tertiary amine nitrogen in the piperazine ring, attached to the pyridine ring, is also susceptible to oxidation.[5][6][7]

Q2: What is a "stability-indicating method," and why is it essential for this compound?

A2: A stability-indicating method (SIM) is an analytical procedure, typically HPLC, that can accurately quantify the parent drug, this compound, without interference from any of its degradation products, process impurities, or other formulation components.[8][9][10][11] It is essential because without it, you cannot be certain if a decrease in the drug's concentration is due to actual degradation or analytical error. Developing a SIM is a primary goal of forced degradation studies, as mandated by regulatory bodies like the ICH.[12][13]

Q3: What are the initial steps I should take before starting a full-scale stability study?

A3: Before initiating long-term stability studies, it is critical to perform forced degradation (or stress testing) studies.[13][14] These studies intentionally expose the drug to harsh conditions (e.g., strong acid/base, high heat, intense light, and oxidation) to rapidly identify likely degradation pathways and products.[13][15] The information gathered is crucial for developing and validating a robust stability-indicating analytical method.[11][14]

Part 2: Troubleshooting Guide for Forced Degradation Studies

This section provides solutions to specific problems you might encounter during experimental work.

Q4: My HPLC results show a rapid loss of the parent peak in 0.1 M HCl at 60°C. What is the likely degradation mechanism?

A4: The rapid degradation in acidic conditions strongly suggests acid-catalyzed hydrolysis of the amide bond within the piperazin-2-one ring.[2] This would result in a ring-opening reaction, creating a new, more polar compound that would likely have a different retention time on a reverse-phase HPLC column.

Troubleshooting Steps:

  • Confirm the Degradant: Analyze the stressed sample using LC-MS to determine the mass of the primary degradation product.[12] If hydrolysis occurred, the degradant's mass should correspond to the parent molecule plus one molecule of water (M+18).

  • Kinetics: Run the experiment at a lower temperature (e.g., 40°C) and take time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the rate of degradation. This helps in understanding the reaction kinetics.

  • Method Validation: Ensure your HPLC method can resolve the parent peak from this new degradant peak. This confirms the method's specificity for hydrolytic degradation.

Q5: After exposing my sample to 3% hydrogen peroxide (H₂O₂), I see several new, smaller peaks in the chromatogram. How do I identify the cause?

A5: The presence of multiple peaks after exposure to an oxidizing agent like H₂O₂ points to oxidative degradation. For this compound, oxidation can occur at two main sites: the pyridine nitrogen and the piperazine nitrogen.[5][7][16] This can lead to the formation of different N-oxide isomers and other oxidative products like ethylenediamine or formylpiperazine.[5][16]

Troubleshooting Steps:

  • Mass Analysis (LC-MS): Use LC-MS to identify the masses of the new peaks. An increase of 16 atomic mass units (amu) compared to the parent drug is a strong indicator of N-oxide formation (M+16).

  • Control the Reaction: The goal of forced degradation is typically 5-20% degradation. If you are seeing extensive degradation, reduce the H₂O₂ concentration (e.g., to 1%) or the reaction time and temperature to better distinguish primary degradants from secondary ones.[11][14]

  • Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and the new degradants. Co-elution of multiple species can complicate analysis.

Q6: My compound seems stable in solution but shows discoloration and the appearance of new impurities when exposed to light. What is happening?

A6: This indicates photolytic instability. The pyridine moiety, being an aromatic heterocycle, can absorb UV radiation and undergo photochemical reactions.[3][17] This can lead to complex degradation pathways, including isomerization, dimerization, or oxidation-reduction reactions.

Troubleshooting Steps:

  • Follow ICH Q1B Guidelines: Conduct a systematic photostability study as outlined in the ICH Q1B guideline.[18] This involves exposing the sample to a controlled source of UV and visible light for a specified duration.

  • Wavelength Analysis: Use a PDA detector to compare the UV spectra of the photodegradants with the parent compound. A significant shift in the absorption maximum can provide clues about structural changes.

  • Protective Packaging: If photostability is a concern, this data is crucial for recommending light-protective packaging (e.g., amber vials) for the final drug product.

Part 3: Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a comprehensive forced degradation study in accordance with ICH guidelines.[15][19]

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile (ACN) and water

  • Methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with UV/PDA and MS detectors

  • Photostability chamber, temperature-controlled oven

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 ACN:Water).

  • Stress Conditions: For each condition, dilute the stock solution to a final concentration of ~100 µg/mL.

    • Acid Hydrolysis: Add 1 M HCl and heat at 60°C.

    • Base Hydrolysis: Add 1 M NaOH and keep at room temperature.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Stress: Heat the stock solution at 80°C.

    • Photolytic Stress: Expose the solution to light in a photostability chamber according to ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[18]

  • Time Points: Sample at initial (t=0) and subsequent time points (e.g., 2, 6, 12, 24 hours) until approximately 5-20% degradation of the parent compound is observed.

  • Sample Preparation: Before injection, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples using a validated HPLC-UV/PDA method. Use LC-MS to obtain mass information on the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a reverse-phase HPLC method capable of separating the parent compound from all potential degradation products identified in the forced degradation study.

Starting HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 30 minutes)

  • Flow Rate: 1.0 mL/min

  • Detection: PDA detector (scan 200-400 nm) and monitor at the λmax of the parent compound.

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Development & Validation:

  • Specificity: Inject a mixture (cocktail) of all stressed samples. The method is considered "stability-indicating" if the parent peak is fully resolved from all degradant peaks and placebo components.[8][9]

  • Optimization: Adjust the gradient slope, mobile phase composition (e.g., use methanol instead of ACN, or a phosphate buffer), and pH to achieve optimal separation.

  • Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for parameters such as accuracy, precision, linearity, limit of detection (LOD), and limit of quantitation (LOQ).

Part 4: Data Presentation & Visualization

Data Summary

Forced degradation results should be summarized to provide a clear overview of the compound's stability profile.

Stress ConditionReagent/TempDuration (hr)% Assay of Parent% DegradationNo. of Degradants
Acid Hydrolysis1 M HCl, 60°C1285.214.81
Base Hydrolysis1 M NaOH, RT689.510.51
Oxidation3% H₂O₂, RT2491.38.72
Thermal80°C4898.11.90
PhotolyticICH Q1B-94.65.41
Visualizations

Diagrams are crucial for understanding complex workflows and chemical transformations.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution dilute Dilute to 100 µg/mL for each condition stock->dilute acid Acid Hydrolysis (HCl, Heat) dilute->acid base Base Hydrolysis (NaOH, RT) dilute->base oxid Oxidation (H₂O₂, RT) dilute->oxid thermal Thermal (Heat) dilute->thermal photo Photolytic (ICH Q1B) dilute->photo hplc HPLC-UV/PDA Analysis (Quantify Degradation) acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc lcms LC-MS Analysis (Identify Degradants) hplc->lcms validate Validate Method (Specificity, Peak Purity) lcms->validate

Caption: Workflow for a typical forced degradation study.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolyzed Ring-Opened Product (M+18) parent->hydrolyzed H⁺ or OH⁻ n_oxide_py Pyridine N-Oxide (M+16) parent->n_oxide_py [O] e.g., H₂O₂ n_oxide_pip Piperazine N-Oxide (M+16) parent->n_oxide_pip [O] e.g., H₂O₂

Caption: Hypothetical degradation pathways for the compound.

References
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. Journal of Environmental Chemical Engineering.
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Oxidative degradation of piperazine in the absorption of carbon dioxide. University of Regina.
  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW. Europub.
  • (PDF) Stability Indicating HPLC Method Development: A Review.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).
  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research.
  • Q1A (R2) A deep dive in Stability Studies. YouTube.
  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare.
  • Oxidation of piperazine in post-combustion carbon capture.
  • Q1A(R2) Guideline. ICH.
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Zenodo.
  • Development of forced degradation and stability indic
  • The hydrolysis of piperazine-2,5-dione. PubMed.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central.
  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central.
  • STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. Pharmacy & Pharmacology.

Sources

Technical Support Center: A Guide to the Stable Storage of 4-(Pyridin-4-YL)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Pyridin-4-YL)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound during storage. As a molecule possessing both a pyridine and a piperazinone moiety, understanding its potential degradation pathways is critical for reliable and reproducible experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative measures based on established principles of organic chemistry and extensive experience with similar heterocyclic compounds.

I. Understanding the Chemical Stability of this compound

This compound is a heterocyclic compound featuring a pyridine ring, susceptible to photo-oxidation, and a piperazinone ring containing an amide bond, which can be prone to hydrolysis. The overall stability of the molecule is therefore dependent on protecting it from conditions that favor these degradation reactions.

II. Troubleshooting Guide: Identifying and Addressing Degradation

This section addresses common issues encountered during the storage and handling of this compound.

Q1: I've noticed a yellowing of my solid this compound sample over time. What could be the cause?

A1: The yellowing of your sample is a common indicator of degradation, likely due to oxidation or photodegradation of the pyridine ring. The pyridine moiety can be susceptible to light-induced degradation, leading to the formation of colored byproducts.[1][2][3] This is often exacerbated by exposure to air (oxygen) and ambient light. To confirm this, we recommend performing a purity analysis using High-Performance Liquid Chromatography (HPLC) as detailed in the "Experimental Protocols" section.

Q2: My stock solution of this compound in an aqueous buffer has become cloudy or precipitated. What is happening?

A2: Cloudiness or precipitation in an aqueous stock solution can indicate several issues. Firstly, it could be due to the formation of insoluble degradation products. The amide bond in the piperazinone ring is susceptible to hydrolysis, especially in acidic or alkaline conditions, which can lead to the formation of new, less soluble compounds.[4][5][6] Secondly, if the buffer concentration is high, it could lead to "salting out" of your compound, reducing its solubility. We advise checking the pH of your solution and analyzing a filtered aliquot by HPLC to identify any new peaks corresponding to degradation products.

Q3: I'm seeing a decrease in the purity of my compound when I re-analyze it after a few weeks of storage. What are the likely degradation pathways?

A3: A decrease in purity suggests that your storage conditions are not optimal. The primary degradation pathways for this compound are likely hydrolysis of the amide bond in the piperazinone ring and oxidation of the pyridine ring.[7][8] Hydrolysis can be catalyzed by acidic or basic residues and moisture, while oxidation is often promoted by light and the presence of oxygen. The diagram below illustrates these potential degradation pathways.

A This compound B Hydrolysis (Acid/Base, Moisture) A->B C Oxidation/Photodegradation (Light, O2) A->C D Piperazinone Ring Opening (e.g., formation of amino acid derivative) B->D E Pyridine N-oxide formation or Ring Degradation C->E

Caption: Potential degradation pathways for this compound.

III. Frequently Asked Questions (FAQs) for Optimal Storage

Q4: What are the ideal storage conditions for solid this compound?

A4: For long-term stability, solid this compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture. The vial should be placed in a desiccator in a cool, dark, and well-ventilated area. A summary of recommended storage conditions is provided in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of potential degradation reactions.
Light Protect from light (Amber vial/darkness)Minimizes photodegradation of the pyridine ring.[1][2][9]
Humidity Low humidity (Store with desiccant)Prevents hydrolysis of the amide bond in the piperazinone ring.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Reduces the risk of oxidation.

Q5: How should I prepare and store stock solutions of this compound?

A5: We recommend preparing stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. If aqueous buffers are necessary for your experiments, prepare fresh solutions daily and avoid long-term storage. If you must store aqueous solutions, filter-sterilize them and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Phenyl piperazines have shown degradation in refrigerated and room temperature solutions over extended periods.[10]

Q6: How can I check the purity of my this compound sample?

A6: The most reliable method for assessing the purity of your compound is by High-Performance Liquid Chromatography (HPLC) with UV detection. A detailed, step-by-step protocol is provided in the "Experimental Protocols" section. This method will allow you to quantify the main peak corresponding to this compound and detect the presence of any degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile impurities and degradation products.[11][12]

IV. Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. The method should be validated for your specific instrumentation and application.

1. Sample Preparation:

  • Prepare a stock solution of your this compound sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
  • Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
  • Start with 10% acetonitrile and increase to 90% over 15 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 254 nm.
  • Injection Volume: 10 µL.

3. Analysis:

  • Inject the prepared sample and a blank (mobile phase) for comparison.
  • Integrate the peak areas to determine the purity of your compound. The appearance of new peaks that are not present in a freshly prepared standard solution indicates the presence of degradation products.
Protocol 2: Forced Degradation Study

To understand the stability of your compound under various stress conditions, a forced degradation study can be performed.[13][14][15]

1. Acidic Hydrolysis:

  • Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

2. Basic Hydrolysis:

  • Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

3. Oxidative Degradation:

  • Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

4. Photodegradation:

  • Expose a solid sample and a solution of the compound to a calibrated light source (e.g., UV lamp) for a defined period.

5. Thermal Degradation:

  • Heat a solid sample of the compound at 70°C for 48 hours.

After each stress condition, analyze the samples by HPLC as described in Protocol 1 to observe the extent of degradation and the formation of degradation products.

cluster_0 Preparation cluster_1 HPLC Analysis A Weigh Compound B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Inject Sample C->D Analysis Workflow E Chromatographic Separation D->E F UV Detection E->F G Data Analysis (Purity Assessment) F->G

Caption: Workflow for HPLC purity assessment.

V. References

Sources

Navigating the Labyrinth: A Technical Guide to Interpreting Complex NMR Spectra of 4-(Pyridin-4-YL)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of 4-(Pyridin-4-YL)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering the unique challenges presented by the NMR spectra of this compound. The inherent structural complexity, arising from the interplay of a substituted pyridine ring and a piperazinone core, often manifests as spectra that are far from straightforward. This resource provides in-depth troubleshooting, practical experimental advice, and a foundational understanding of the dynamic molecular behavior that underpins these complex spectral readouts.

The Root of Complexity: Conformational Dynamics

The primary challenge in interpreting the NMR spectra of this compound lies in its dynamic nature in solution. The piperazine ring is not static; it undergoes conformational exchange, typically between two chair forms. Furthermore, restricted rotation around the N-C(aryl) bond and the amide bond within the piperazinone ring can lead to the observation of multiple, distinct species on the NMR timescale, even for a pure sample. This can result in peak broadening, the appearance of more signals than expected, and complex splitting patterns.[1][2][3]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the NMR analysis of this compound in a question-and-answer format.

Q1: Why does my ¹H NMR spectrum show more proton signals than expected for the structure?

A1: This is a classic sign of slow conformational exchange on the NMR timescale.[1][2] The piperazine ring can exist in different chair conformations, and rotation around the bond connecting the pyridine ring to the piperazine nitrogen may be restricted. This creates distinct chemical environments for the piperazine protons, leading to separate signals for each conformer. At room temperature, you might observe broad signals or multiple sets of signals for the piperazine methylene groups.

Q2: The signals for the piperazine protons in my ¹H NMR spectrum are broad and poorly resolved. What can I do to sharpen them?

A2: Broad peaks often indicate that the rate of conformational exchange is intermediate on the NMR timescale. There are a few strategies to address this:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the most effective solution.[1][4]

    • Increasing the temperature will increase the rate of exchange, potentially causing the broad signals to coalesce into sharper, averaged signals.

    • Decreasing the temperature will slow the exchange rate, potentially "freezing out" the individual conformers into distinct, sharp signals.

  • Solvent Change: The polarity and viscosity of the solvent can influence conformational equilibria and exchange rates. Trying a different deuterated solvent (e.g., switching from CDCl₃ to DMSO-d₆) may alter the chemical shifts and improve resolution.[4]

Q3: I'm struggling to assign the protons on the piperazine ring. How can I definitively identify them?

A3: Two-dimensional (2D) NMR experiments are essential for unambiguous assignment of a complex spectrum.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically through 2-3 bonds). This will help you identify which protons are adjacent in the spin system, for example, connecting the protons on C3 and C5 of the piperazinone ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. This is invaluable for assigning both the ¹H and ¹³C spectra simultaneously.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This can be used to confirm assignments and piece together the molecular framework. For instance, you can confirm the connection of the pyridine ring to the piperazine nitrogen by observing a correlation between the pyridine protons and the piperazine carbons.

Q4: The pyridine signals in my ¹H NMR spectrum are overlapping. How can I resolve them?

A4: The two protons ortho to the piperazine substituent and the two protons meta to it are chemically equivalent due to symmetry, leading to an AA'BB' spin system, which can appear as two complex multiplets. If these multiplets are overlapping, changing the solvent may help to alter their chemical shifts and improve separation. If this is not sufficient, a higher field NMR spectrometer will provide greater spectral dispersion.

Key Spectral Features of this compound

The following tables summarize the expected chemical shift ranges for the protons and carbons of this compound. These are estimates based on data from similar structures and can vary with solvent and temperature.[4][5][6]

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsMultiplicityApproximate Chemical Shift (δ, ppm)Notes
Pyridine H (ortho to N)d8.2 - 8.5Doublet, deshielded by the pyridine nitrogen.
Pyridine H (meta to N)d6.7 - 7.0Doublet, more shielded than the ortho protons.
Piperazinone -CH₂-N(Py)t3.6 - 4.0Triplet, deshielded by the adjacent pyridine and nitrogen. May be broad or split due to conformational isomerism.
Piperazinone -CH₂-C=Ot3.3 - 3.6Triplet, deshielded by the adjacent carbonyl group. May be broad or split due to conformational isomerism.
Piperazinone -CH₂-NH-s3.1 - 3.4Singlet, may be broad.
Piperazinone NHbr s7.5 - 8.5Broad singlet, chemical shift is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonsApproximate Chemical Shift (δ, ppm)Notes
Pyridine C (para to N)150 - 155Quaternary carbon attached to the piperazine nitrogen.
Pyridine C (ortho to N)148 - 152Deshielded by the pyridine nitrogen.
Pyridine C (meta to N)107 - 112More shielded than the ortho carbons.
Piperazinone C=O165 - 170Carbonyl carbon.
Piperazinone -CH₂-N(Py)48 - 53
Piperazinone -CH₂-C=O43 - 48
Piperazinone -CH₂-NH-40 - 45

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Ensure the spectral width covers the expected chemical shift range (typically 0-10 ppm).

    • Adjust the number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the expected range (typically 0-180 ppm).

    • Use a sufficient number of scans, as ¹³C NMR is inherently less sensitive than ¹H NMR.

Protocol 2: 2D COSY Experiment for Proton-Proton Correlations
  • Setup: Use the same sample prepared for 1D NMR.

  • Experiment Selection: Choose the COSY pulse sequence on the spectrometer.

  • Acquisition Parameters:

    • Set the spectral width in both dimensions to cover the proton chemical shift range.

    • Acquire a suitable number of increments in the indirect dimension (F1) to achieve adequate resolution.

    • Set the number of scans per increment to obtain good signal-to-noise.

  • Processing and Analysis:

    • Process the 2D data with appropriate window functions.

    • Analyze the resulting contour plot for cross-peaks, which indicate J-coupling between protons.

Visualization of Key Structural Features and Experimental Logic

To aid in the interpretation of NMR data, the following diagrams illustrate the structure of this compound with key proton environments labeled and a logical workflow for spectral analysis.

Caption: Structure of this compound.

G Start Complex NMR Spectrum Step1 Acquire 1D NMR (¹H, ¹³C) Start->Step1 Step2 Identify Number of Signals and Chemical Shifts Step1->Step2 Problem1 Broad Peaks or More Signals Than Expected? Step2->Problem1 Solution1 Perform Variable Temperature (VT) NMR Problem1->Solution1 Yes Step3 Acquire 2D NMR (COSY, HSQC) Problem1->Step3 No Solution1->Step3 Step4 Assign Proton and Carbon Signals Step3->Step4 Problem2 Ambiguous Assignments? Step4->Problem2 Solution2 Acquire HMBC for Long-Range Correlations Problem2->Solution2 Yes End Complete Structural Elucidation Problem2->End No Solution2->End

Caption: Logical workflow for NMR spectral analysis.

References

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2595–2606. [Link]

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41369–41380. [Link]

  • Le, T. N., Wilson, D. J., & Vederas, J. C. (2014). Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines. Canadian Journal of Chemistry, 92(9), 838–848. [Link]

  • Fronczek, F. R., Watkins, S. F., & Newkome, G. R. (2012). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Crystals, 2(4), 1333–1347. [Link]

  • Kabilan, S., et al. (2003). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Journal of Molecular Structure, 654(1-3), 229-238.
  • Elsevier. (n.d.). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Retrieved from [Link]

  • Steinberg, J., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 22(12), 2235. [Link]

  • Yilmaz, F., et al. (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 61(4-5), 339-345.
  • Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41369-41380. [Link]

  • ResearchGate. (n.d.). Conformational analysis of 2 by DFT and NMR. The numbering scheme for NMR spins is given on structure 2a. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR spectrum of (4). Retrieved from [Link]

  • Supporting Information for A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

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Technical Support Center: Overcoming Poor Cell Permeability of Pyridinylpiperazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridinylpiperazinone compounds. This guide is designed to provide you with in-depth troubleshooting strategies, frequently asked questions, and detailed experimental protocols to address the common challenge of poor cell permeability associated with this chemical class. Our goal is to empower you with the knowledge to rationally design and execute experiments that enhance the cellular uptake of your compounds, accelerating your research and development efforts.

Understanding the Challenge: Why Do Pyridinylpiperazinone Compounds Often Exhibit Poor Permeability?

Pyridinylpiperazinone scaffolds are prevalent in medicinal chemistry due to their versatile binding capabilities. However, their inherent physicochemical properties frequently lead to suboptimal cell permeability, hindering their therapeutic potential. The primary determinants of this challenge are rooted in the interplay of several factors:

  • Lipophilicity and Solubility: A delicate balance between lipophilicity (to cross the lipid cell membrane) and aqueous solubility (to dissolve in the extracellular and intracellular fluids) is crucial for passive diffusion.[1][2][3][4][5] Pyridinylpiperazinone compounds can have a broad range of lipophilicity depending on their substituents, and achieving the optimal balance can be challenging.

  • Molecular Weight and Size: Larger molecules generally exhibit lower passive diffusion across cell membranes.[6][7][8] As substitutions are added to the pyridinylpiperazinone core to optimize for target binding, the molecular weight can increase, potentially impeding permeability.

  • Ionization State (pKa): The pyridine and piperazine nitrogens are typically basic and can be protonated at physiological pH.[2][3][4] The resulting positive charge significantly reduces the compound's ability to passively diffuse across the lipophilic cell membrane. The unionized form of a drug typically has higher permeability.[4]

  • Hydrogen Bonding Capacity: The presence of hydrogen bond donors and acceptors in the structure can increase solvation in water, which can hinder partitioning into the lipid membrane.[6][9]

This guide will provide actionable strategies to modulate these properties and overcome permeability barriers.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I find my pyridinylpiperazinone compound has low permeability?

A1: The first step is to quantify the permeability and understand the underlying reason for the low value. We recommend running a Parallel Artificial Membrane Permeability Assay (PAMPA) in parallel with a Caco-2 permeability assay. This dual-assay approach allows you to distinguish between poor passive diffusion and active efflux.[10][11][12] If permeability is low in both assays, the issue is likely poor passive diffusion. If permeability is significantly higher in the PAMPA assay than in the Caco-2 assay (specifically, the apical-to-basolateral direction), it suggests that the compound is a substrate for an efflux transporter like P-glycoprotein (P-gp).[10][11][12]

Q2: My compound has a high cLogP, so why is its permeability still low?

A2: While lipophilicity (often estimated by cLogP) is a key driver of permeability, it's not the only factor.[2][9] Extremely high lipophilicity can lead to poor aqueous solubility, causing the compound to precipitate in the assay buffer or get trapped within the cell membrane. Additionally, the pKa of your compound plays a crucial role. If the compound is mostly ionized at the assay's pH, its effective lipophilicity (logD) will be much lower than its intrinsic lipophilicity (logP), leading to reduced permeability.[2][3]

Q3: What is a "good" permeability value to aim for?

A3: "Good" permeability is context-dependent (e.g., targeting the central nervous system requires higher permeability than targeting the gut). However, general guidelines for Caco-2 assays are:

  • Papp (A-B) > 10 x 10⁻⁶ cm/s: High permeability, likely well-absorbed in vivo.

  • Papp (A-B) 1-10 x 10⁻⁶ cm/s: Moderate permeability.

  • Papp (A-B) < 1 x 10⁻⁶ cm/s: Low permeability, may face absorption challenges.

Q4: Can I use PAMPA data alone to predict in vivo absorption?

A4: PAMPA is an excellent high-throughput screen for passive diffusion but it has its limitations.[10][11][13] It does not account for active transport (uptake or efflux) or paracellular transport (passage between cells).[12] Therefore, while PAMPA is a useful predictive tool, Caco-2 assays or other cell-based models provide a more comprehensive picture of intestinal absorption by incorporating these biological processes.[10][14]

Troubleshooting Guide: Common Experimental Issues

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps
Low compound recovery in the mass balance of a Caco-2 or PAMPA assay. 1. Compound precipitation in the donor or acceptor well due to low aqueous solubility. 2. Non-specific binding to the plasticware. 3. Compound instability in the assay buffer.1. Check the thermodynamic solubility of your compound in the assay buffer. If solubility is an issue, consider adding a small percentage of a co-solvent like DMSO (typically <1%) or using a formulation approach. 2. Use low-binding plates and pipette tips. 3. Assess the chemical stability of your compound in the assay buffer over the incubation period.
High variability in Caco-2 permeability results between wells or experiments. 1. Inconsistent Caco-2 monolayer integrity. 2. Cell passage number is too high, leading to altered transporter expression. 3. Inconsistent dosing volumes or timing.1. Rigorously monitor Transepithelial Electrical Resistance (TEER) values for each well before and after the experiment to ensure monolayer integrity.[15] Discard data from wells with compromised integrity. 2. Use Caco-2 cells within a consistent and validated passage number range. 3. Ensure precise and consistent pipetting techniques. Use automated liquid handlers if available for high-throughput screening.
PAMPA permeability is high, but Caco-2 permeability is low. The compound is likely a substrate for an active efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[10][11][12]1. Confirm efflux by running the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil) or a broad-spectrum efflux inhibitor.[14] A significant increase in the A-B permeability in the presence of the inhibitor confirms efflux. 2. Consider medicinal chemistry approaches to mask the recognition motifs for the efflux transporter.
Caco-2 permeability is higher than PAMPA permeability. The compound may be a substrate for an active uptake transporter expressed in Caco-2 cells.[10][11]1. Investigate potential uptake transporters by screening for inhibition with known substrates of common intestinal transporters. 2. This can be a favorable property, but it's important to understand the mechanism for accurate in vivo predictions.

In-Depth Technical Guides

PART 1: Medicinal Chemistry Approaches to Enhance Permeability

Structural modifications to the pyridinylpiperazinone scaffold can directly address the physicochemical properties that limit permeability.

Q: How can I modulate lipophilicity to improve permeability?

A: The goal is to find the "sweet spot" of lipophilicity (typically a logD at pH 7.4 between 1 and 3).

  • Strategy 1: Add or remove lipophilic groups. Systematically add small, lipophilic substituents (e.g., methyl, ethyl, chloro) to aromatic rings or replace polar groups with less polar bioisosteres. Be mindful that increasing lipophilicity can also increase metabolic liability and reduce solubility.

  • Strategy 2: Reduce hydrogen bonding capacity. The number of hydrogen bond donors (HBDs) is a critical factor.[16] Strategies include:

    • N-methylation of secondary amines in the piperazine ring or on amide side chains.

    • Replacing hydroxyl groups with methoxy or fluoro groups.

    • Masking polar functional groups with a prodrug approach (see below).

Quantitative Structure-Permeability Relationship (QSPR) Example

A study on 2-amino-4-substituted pyridine-based inhibitors provides valuable insights. The data below illustrates the impact of substituents on permeability, as measured by a PAMPA assay.[17]

Compound4-Position SubstituentKi (human nNOS, nM)Papp (x 10⁻⁶ cm/s)cLogP
16 -H4111.92.6
17 -CH₃1913.73.1
18 -OCH₃208.92.8
22 Piperazine tail15<0.11.8
24 -CF₃2217.33.6

Data adapted from a study on nNOS inhibitors.[17]

This table demonstrates that small, lipophilic groups like methyl and trifluoromethyl can enhance permeability. Conversely, adding a polar piperazine tail dramatically reduced permeability, highlighting the negative impact of increased polarity and hydrogen bonding potential.

Q: How can I overcome issues with the basicity of the pyridine and piperazine nitrogens?

A: The basicity of these nitrogens leads to protonation and low permeability.

  • Strategy 1: Introduce electron-withdrawing groups. Placing electron-withdrawing groups on the pyridine ring can lower the pKa of the pyridine nitrogen, reducing the proportion of the ionized species at physiological pH.

  • Strategy 2: The Prodrug Approach. This is a highly effective strategy where a temporary, cleavable moiety is attached to the molecule to mask a problematic functional group, such as the basic nitrogens in the piperazine ring.[18][19][20] The prodrug is designed to be more permeable, and once inside the cell, it is cleaved by intracellular enzymes (e.g., esterases, phosphatases) to release the active parent drug.[18]

A common approach for secondary amines is to create a carbamate prodrug. This masks the basic nitrogen, increases lipophilicity, and can be designed to be cleaved by intracellular esterases.

G cluster_0 Extracellular Space (Low Permeability) cluster_1 Cell Membrane cluster_2 Intracellular Space (Active Drug Released) Parent_Drug Parent Drug (Pyridinylpiperazinone) - Basic Piperazine (protonated) - Low Permeability Prodrug_Membrane Acyloxymethyl Carbamate Prodrug - Masked Piperazine (neutral) - Increased Lipophilicity - High Permeability Parent_Drug->Prodrug_Membrane Prodrug Synthesis Cleavage Esterase-mediated Cleavage Prodrug_Membrane->Cleavage Passive Diffusion Active_Drug Parent Drug Released - Exerts Therapeutic Effect Cleavage->Active_Drug

Caption: Prodrug strategy to enhance cell permeability.

PART 2: Formulation and Advanced Delivery Systems

When intrinsic permeability cannot be sufficiently improved through medicinal chemistry, formulation strategies can provide a solution.

Q: Can lipid-based formulations help my compound?

A: Yes, lipid-based drug delivery systems (LBDDS) are an excellent option for improving the oral absorption of poorly water-soluble and/or poorly permeable compounds.[21][22][23][24] These formulations, which can range from simple oil solutions to complex self-emulsifying drug delivery systems (SEDDS), can enhance bioavailability through several mechanisms:[23]

  • Improved Solubilization: They maintain the drug in a solubilized state in the gastrointestinal tract.

  • Bypassing First-Pass Metabolism: They can promote lymphatic transport, which bypasses the liver and reduces first-pass metabolism.

  • Altering Enterocyte-Based Transport: The components of the formulation can interact with the intestinal membrane, potentially increasing its fluidity and permeability.

G cluster_0 Lumen of Intestine cluster_1 Intestinal Epithelium SEDDS SEDDS Capsule (Drug in Oil/Surfactant) Emulsion Fine Oil-in-Water Emulsion (Drug Solubilized in Micelles) SEDDS->Emulsion Dispersion in Aqueous Environment Absorption Enhanced Absorption - Increased surface area - Maintained concentration gradient Emulsion->Absorption Portal_Vein Portal Vein (to Liver) Absorption->Portal_Vein Direct Absorption Lymphatics Lymphatic System (Bypasses Liver) Absorption->Lymphatics Lymphatic Uptake (for highly lipophilic drugs)

Caption: Mechanism of Self-Emulsifying Drug Delivery Systems (SEDDS).

Q: My compound is intended for CNS targets. How can I get it across the blood-brain barrier (BBB)?

A: The BBB is a significant challenge for most drugs. Nanoparticle-based delivery systems offer a promising strategy to overcome this barrier.[25][26][27][28][29]

  • Strategy: Receptor-Mediated Transcytosis. Nanoparticles (e.g., liposomes, polymeric nanoparticles) can be decorated with ligands that bind to receptors expressed on the surface of brain endothelial cells (e.g., transferrin receptor, insulin receptor).[28] This binding can trigger transcytosis, a process where the nanoparticle is transported across the cell and released into the brain parenchyma.

G cluster_0 cluster_1 cluster_2 Bloodstream Bloodstream NP Nanoparticle - Encapsulated Drug - Surface Ligands Bloodstream->NP BBB Blood-Brain Barrier (Endothelial Cells) Brain Brain Parenchyma Receptor Receptor on Endothelial Cell NP->Receptor Binding Transcytosis Receptor-Mediated Transcytosis Receptor->Transcytosis Drug_Release Drug Release from Nanoparticle Transcytosis->Drug_Release Drug_Release->Brain

Caption: Nanoparticle delivery across the blood-brain barrier.

Experimental Protocols & Assays

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive transcellular permeability. It is high-throughput, cost-effective, and useful for early-stage screening.[10][11][30]

Materials:

  • 96-well PAMPA "sandwich" plate (donor plate and acceptor plate with a microfilter)

  • GIT-0 lipid solution (or other suitable artificial membrane lipid)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Membrane: Carefully pipette 5 µL of the GIT-0 lipid solution onto the filter of each well in the donor plate. Allow the lipid to impregnate the filter for 5 minutes.

  • Prepare Donor Solutions: Dilute the test compound stock solution to the final desired concentration (e.g., 100 µM) in PBS (pH 7.4).

  • Start Assay: Add 200 µL of the donor solution to each well of the lipid-coated donor plate.

  • Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate to form the "sandwich."

  • Incubate: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Disassemble and Sample: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Analysis: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

  • Calculate Permeability (Papp): The apparent permeability coefficient is calculated using the following equation: Papp = [-ln(1 - Cₐ/Cₑₒ)] * (Vₐ * Vₒ) / ((Vₐ + Vₒ) * A * t) Where Cₐ is the concentration in the acceptor well, Cₑₒ is the equilibrium concentration, Vₐ and Vₒ are the volumes of the acceptor and donor wells, A is the surface area of the membrane, and t is the incubation time.

Protocol 2: Caco-2 Permeability Assay

This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium, complete with tight junctions and active transporters.[13][14][15]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • TEER meter

  • Test compound stock solution

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 60,000 cells/cm².

  • Cell Culture and Differentiation: Culture the cells for 21 days, changing the medium every 2-3 days. The cells will form a differentiated monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Values should typically be ≥ 200 Ω·cm² to ensure the integrity of the cell barrier.[31]

  • Prepare for Transport: Wash the monolayers with pre-warmed (37°C) HBSS. Equilibrate the cells in HBSS for 30 minutes at 37°C.

  • Dosing (Apical to Basolateral - A-B):

    • Add HBSS containing the test compound (e.g., 10 µM) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

  • Dosing (Basolateral to Apical - B-A):

    • Add HBSS containing the test compound to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

  • Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Analysis: Quantify the compound concentration in the samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B). An ER > 2 is generally considered indicative of active efflux.

References

  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved from [Link]

  • Caldwell, G. W., Ferguson, C., Buerger, R., Kulp, L., & Yan, Z. (2014). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Optimization in Drug Discovery (pp. 47-66). Humana Press.
  • Góra, J., et al. (2019). Characteristics of metabolic stability and the cell permeability of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with antidepressant- and anxiolytic-like activities. Chemical Biology & Drug Design, 93(4), 511-521.
  • Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction? (2010). R Discovery.
  • Masungi, C., et al. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Pharmacological and Toxicological Methods, 57(1), 51-58.
  • caco-2 cell permeability, pampa membrane assays. (n.d.). Slideshare. Retrieved from [Link]

  • Heterocycles in Medicinal Chemistry. (2020). Molecules.
  • Prodrugs for Amines. (2007). Mini-Reviews in Medicinal Chemistry.
  • Mitigating heterocycle metabolism in drug discovery. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Special Issue: Heterocycles in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

  • Permeability enhancement techniques for poorly permeable drugs: A review. (2024).
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (2017). Lokey Lab Protocols - Wikidot. Retrieved from [Link]

  • Modern advances in heterocyclic chemistry in drug discovery. (2016). RSC Publishing.
  • Masungi, C., et al. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates.
  • Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. (2009). The AAPS Journal.
  • Nanoparticles as drug delivery agents specific for CNS: in vivo biodistribution. (2010). Journal of Controlled Release.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). MDPI.
  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (2023). Frontiers in Pharmacology.
  • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. (2020). Pharmaceutics.
  • Prodrug approach: An overview of recent cases. (2017). European Journal of Medicinal Chemistry.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2016). Molecules.
  • Advances and Opportunities in Nanoparticle Drug Delivery for Central Nervous System Disorders. (2023). Cureus.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. (2022). YouTube. Retrieved from [Link]

  • Nanotechnology-based drug delivery for the treatment of CNS disorders. (2020). Drug Delivery.
  • Nanoparticle Strategies for Treating CNS Disorders: A Comprehensive Review of Drug Delivery and Theranostic Applic
  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. (2022). Journal of Medicinal Chemistry.
  • Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. (2017). Pharmaceutical Research.
  • Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. (2010). The AAPS Journal.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved from [Link]

  • Lipids and lipid-based formulations: Optimizing the oral delivery of lipophilic drugs. (2007).
  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. (2018). Journal of Medicinal Chemistry.
  • Quantitative structure-permeability relationships (QSPRs) for percutaneous absorption. (2002). Advanced Drug Delivery Reviews.
  • Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. (2010).
  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020). Frontiers in Chemistry.
  • Optimizing oral drug delivery using lipid based formul
  • Nanoparticle Strategies for Treating CNS Disorders: A Comprehensive Review of Drug Delivery and Theranostic Applications. (2024).
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  • Construction of a quantitative structure-permeability relationship (QSPR) for the transdermal delivery of NSAIDs. (2009). Journal of Pharmacy and Pharmacology.
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Validation & Comparative

A Comparative Guide to 4-(Pyridin-4-YL)piperazin-2-one and Other Piperazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in a multitude of FDA-approved drugs targeting a wide array of diseases underscores its status as a "privileged scaffold."[2][3] The unique physicochemical properties of the piperazine moiety, including its basicity and ability to form hydrogen bonds, often enhance the solubility, bioavailability, and target affinity of drug candidates.[4][5] This guide provides an in-depth technical comparison of 4-(Pyridin-4-YL)piperazin-2-one, a key structural component of the potent and selective mTOR inhibitor Torin1, with other notable piperazine derivatives in the landscape of drug discovery.

The Rise of this compound: The Core of a Potent Kinase Inhibitor

The discovery that this compound forms the core of Torin1, a highly potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), has highlighted its significance in the development of kinase inhibitors.[6][7] mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in numerous cancers.[6][8]

Torin1 exhibits exceptional potency, inhibiting both mTORC1 and mTORC2 complexes with IC50 values in the low nanomolar range (2-10 nM).[7][9] This dual inhibition is a key advantage over earlier mTOR inhibitors like rapamycin, which primarily targets mTORC1.[7] Furthermore, Torin1 demonstrates remarkable selectivity, with a 1000-fold greater selectivity for mTOR over the closely related phosphoinositide 3-kinase (PI3K).[3]

Structure-Activity Relationship (SAR) Insights

The structure of Torin1 reveals the critical role of the this compound moiety. The pyridinyl group is essential for activity, and modifications to this ring can significantly impact potency and selectivity. The piperazin-2-one ring acts as a rigid scaffold, correctly positioning the pyridinyl and other pharmacophoric elements for optimal interaction with the ATP-binding pocket of the mTOR kinase.[8]

Comparative Analysis: this compound (in Torin1) vs. Other Piperazine-Based Kinase Inhibitors

To provide a clear perspective on the performance of the this compound scaffold, we compare the biological activity of Torin1 with other piperazine-containing kinase inhibitors.

Compound/Drug NamePiperazine Derivative TypePrimary Kinase Target(s)IC50/Ki ValuesKey Comparative Insights
Torin1 Pyridinylpiperazin-2-onemTORC1, mTORC2IC50: 2-10 nM[7][9]Highly potent and selective dual mTOR inhibitor. The this compound core is central to its high affinity and selectivity.
Torin2 Pyridinylpiperazin-2-onemTORPotent mTOR inhibitor[10]An analog of Torin1, demonstrating the tunability of the scaffold for improved properties like oral bioavailability.[10]
GDC-0941 Thienopyrimidine-piperazinePI3KαIC50: 3 nMA potent PI3K inhibitor, showcasing the versatility of the piperazine scaffold in targeting different kinases within the same pathway.[11]
AMG 900 Pyridinyl-pyrimidine-phthalazineAurora KinasesPotent inhibitor of Aurora kinasesHighlights the use of a piperazine-like phthalazine core in targeting cell cycle kinases.[12]
Compound 27e Imidazo[4,5-b]pyridine-piperazineAurora Kinases, FLT3Aurora-A Kd = 7.5 nM, FLT3 Kd = 6.2 nM[11][13]A dual inhibitor demonstrating the utility of a substituted piperazine in achieving multi-target profiles.[13]

Experimental Protocols: Foundational Assays for Kinase Inhibitor Evaluation

The following protocols are fundamental for assessing the efficacy and selectivity of piperazine-based kinase inhibitors like those discussed in this guide.

Protocol 1: In Vitro mTOR Kinase Assay

This assay determines the direct inhibitory effect of a compound on the kinase activity of mTOR.

Methodology:

  • Immunoprecipitation of mTORC1/mTORC2: Isolate mTORC1 or mTORC2 complexes from cell lysates (e.g., HEK293T cells) using antibodies against specific complex components like Raptor (for mTORC1) or Rictor (for mTORC2).[2]

  • Kinase Reaction: In a kinase buffer, incubate the immunoprecipitated mTOR complex with a known substrate (e.g., inactive S6K1 or 4E-BP1), ATP (including [γ-32P]ATP for radioactive detection), and the test compound at various concentrations.[2][14]

  • Detection of Substrate Phosphorylation: Stop the reaction and separate the proteins by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography or by Western blotting using a phospho-specific antibody.[14]

  • Data Analysis: Quantify the level of substrate phosphorylation at each inhibitor concentration to determine the IC50 value.

cluster_workflow In Vitro mTOR Kinase Assay Workflow Lysate Cell Lysate IP Immunoprecipitation (anti-Raptor/Rictor) Lysate->IP mTOR_complex Purified mTORC1/mTORC2 IP->mTOR_complex Kinase_Reaction Kinase Reaction mTOR_complex->Kinase_Reaction Substrate Substrate (e.g., S6K1, 4E-BP1) Substrate->Kinase_Reaction ATP ATP + [γ-32P]ATP ATP->Kinase_Reaction Inhibitor Test Compound (e.g., Torin1) Inhibitor->Kinase_Reaction SDS_PAGE SDS-PAGE Kinase_Reaction->SDS_PAGE Detection Autoradiography or Western Blot SDS_PAGE->Detection IC50 IC50 Determination Detection->IC50

Workflow for in vitro mTOR kinase assay.
Protocol 2: Cell-Based PI3K/Akt/mTOR Pathway Assay

This assay evaluates the effect of an inhibitor on the mTOR signaling pathway within a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., PC3, HeLa) and treat with the test compound at various concentrations.[15] A known activator of the pathway, such as insulin, can be used to stimulate signaling.[16]

  • Cell Lysis: After treatment, lyse the cells to extract proteins.[7]

  • Western Blot Analysis: Separate the protein lysates by SDS-PAGE and transfer to a membrane. Probe the membrane with primary antibodies specific for phosphorylated forms of key downstream targets of mTORC1 (e.g., p-S6K, p-4E-BP1) and mTORC2 (e.g., p-Akt Ser473). Also, probe for total protein levels as a loading control.[5]

  • Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation and calculate the cellular EC50.

cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Growth Cell Growth & Proliferation S6K->Growth FourEBP1->Growth Inhibitor Torin1 (mTOR Inhibitor) Inhibitor->mTORC2 Inhibitor->mTORC1

Sources

The Structural Nuances of Potency: A Comparative Guide to the Structure-Activity Relationship of 4-(Pyridin-4-YL)piperazin-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals navigating the intricate landscape of drug development, the 4-(pyridin-4-yl)piperazin-2-one scaffold represents a compelling starting point for the design of novel therapeutics. This heterocyclic motif, combining the key pharmacophoric elements of a pyridine ring, a piperazine core, and a lactam functionality, offers a versatile framework for targeting a range of biological entities, from enzymes to G protein-coupled receptors (GPCRs). This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound analogs and related pyridylpiperazine derivatives, supported by experimental data to inform rational drug design.

The this compound Core: A Scaffold of Therapeutic Potential

The core structure, this compound, is a unique amalgamation of functionalities. The pyridine ring, a common feature in many approved drugs, can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets. The piperazine moiety, another privileged scaffold in medicinal chemistry, often serves as a versatile linker, allowing for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties. The integrated lactam within the piperazin-2-one ring introduces a degree of conformational rigidity and an additional hydrogen bond donor/acceptor site, which can be crucial for target engagement.

While comprehensive SAR studies on the exact this compound scaffold are emerging, analysis of closely related analogs provides significant insights into how structural modifications can drive biological activity. A notable example is the compound 4-[2-(pyridin-4-yl)quinoline-4-carbonyl]piperazin-2-one , which highlights the potential of this core in creating complex molecular architectures.[1]

Deconstructing the Scaffold: A Positional SAR Analysis

To understand the therapeutic potential of this scaffold, we will dissect the structure into its key components and analyze the impact of substitutions at each position, drawing comparisons from closely related pyridylpiperazine and piperazinone derivatives.

The Pyridine Ring: The Director of Selectivity

The position and nature of substituents on the pyridine ring are critical determinants of biological activity and target selectivity.

  • Substitution Position: In a series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives developed as potential selective serotonin reuptake inhibitors (SSRIs), the attachment point on the pyridine ring significantly influences activity.[2] While this series features a pyridin-2-one, the principles of substitution are broadly applicable.

  • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents on the pyridine ring can modulate the pKa of the pyridine nitrogen, affecting its ability to form ionic interactions with acidic residues in a binding pocket. For instance, in a study of pyridylpiperazine hybrids as urease inhibitors, the presence of a nitro group on the pyridine ring was a key feature of the synthesized compounds.[3]

The Piperazin-2-one Ring: The Anchor of Potency

The piperazin-2-one ring, with its inherent chirality and lactam functionality, offers multiple avenues for optimization.

  • Stereochemistry: In a study of dermorphin analogues incorporating chiral piperazin-2-one derivatives, the stereochemistry at the substituted carbon of the piperazin-2-one ring was found to be crucial for opiate activity.[4] This underscores the importance of stereochemical control in the synthesis of this compound analogs to achieve optimal target engagement.

  • Substitutions on the Ring: Alkylation or arylation of the piperazin-2-one ring can introduce steric bulk and additional interaction points. The nature and size of these substituents can profoundly impact binding affinity and selectivity.

The N-1 Position of the Piperazine: The Gateway to Diverse Functionalities

The nitrogen atom at the 1-position of the piperazine ring is the most common site for introducing diversity in pyridylpiperazine analogs. Modifications at this position are pivotal for modulating pharmacological activity across different target classes.

  • Aryl and Heteroaryl Substitutions: In many biologically active piperazine derivatives, the N-1 position is substituted with an aryl or heteroaryl group. For example, in a series of IGF-1R kinase inhibitors, the N-1 position of the piperazine was attached to a benzimidazole-pyridin-2-one moiety.[5][6]

  • Alkyl and Acyl Groups: The introduction of various alkyl or acyl groups at the N-1 position can influence lipophilicity, metabolic stability, and target interaction.

Comparative Analysis: Learning from Analogs

To further elucidate the potential SAR of this compound analogs, we will compare their structural features with those of related compounds with established biological activities.

Comparison with Pyridylpiperazine Urease Inhibitors

A series of 1-(3-nitropyridin-2-yl)piperazine derivatives were synthesized and evaluated as urease inhibitors.[3]

CompoundR Group on N-arylacetamideIC50 (µM) vs. Urease
5b 4-chlorophenyl2.0 ± 0.73
5c 2-chlorophenyl2.13 ± 0.82
7e 4-fluorophenyl (on N-arylpropanamide)2.24 ± 1.63
Thiourea (Standard) -23.2 ± 11.0

Data adapted from Khan, N. et al. (2024).[3]

Key Insights:

  • The presence of a halogenated phenyl group on the acetamide or propanamide moiety attached to the piperazine nitrogen leads to potent urease inhibition.[3]

  • This suggests that for this compound analogs, derivatization of the piperazin-2-one nitrogen with substituted aryl acetamides could be a fruitful strategy for developing enzyme inhibitors.

Comparison with Pyridin-2(1H)-one based SSRIs

A series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were investigated as potential SSRIs.[2] While the core is different, the presence of the pyridinone and piperazine moieties provides valuable comparative data. The most promising compound, A20 , demonstrated potent 5-HT reuptake inhibition and good pharmacokinetic properties.[2] This highlights the potential of the pyridinone-piperazine combination for CNS targets.

Experimental Protocols: A Guide to Evaluation

To enable researchers to validate and expand upon these findings, detailed methodologies for key assays are provided below.

Urease Inhibition Assay (Indophenol Method)

This protocol is adapted from the methodology described for the evaluation of pyridylpiperazine hybrid derivatives.[3]

Principle: The assay measures the amount of ammonia produced by the enzymatic action of urease on urea. The ammonia is quantified spectrophotometrically using the indophenol method.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Urease solution: Prepare a stock solution of Jack bean urease in phosphate buffer (pH 7.0).

    • Urea solution: Prepare a stock solution of urea in deionized water.

    • Test compounds: Dissolve the synthesized this compound analogs in a suitable solvent (e.g., DMSO) to prepare stock solutions.

    • Phenol reagent: Prepare a solution of phenol and sodium nitroprusside.

    • Alkali reagent: Prepare a solution of sodium hydroxide and sodium hypochlorite.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

    • Add 25 µL of urease solution to each well and incubate at 37 °C for 15 minutes.

    • Initiate the reaction by adding 50 µL of urea solution to each well.

    • Incubate the plate at 37 °C for 30 minutes.

    • Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

    • Incubate at room temperature for 10 minutes to allow for color development.

    • Measure the absorbance at 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of urease inhibition for each concentration of the test compound.

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the percentage of inhibition against the compound concentration.

Serotonin Transporter (SERT) Binding Assay

This protocol is a general representation of a radioligand binding assay used to determine the affinity of compounds for the serotonin transporter, as would be relevant for the evaluation of potential SSRIs.[2]

Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the serotonin transporter.

Step-by-Step Protocol:

  • Preparation of Membranes:

    • Prepare cell membranes from a cell line stably expressing the human serotonin transporter (hSERT).

  • Binding Assay:

    • In a 96-well plate, add a small volume of the test compound solution at various concentrations.

    • Add a fixed concentration of a radiolabeled ligand (e.g., [³H]citalopram).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate for a specified time at a specific temperature to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known SERT inhibitor) from the total binding.

    • Calculate the percentage of inhibition of radioligand binding for each concentration of the test compound.

    • Determine the Ki (inhibitory constant) value by fitting the data to a one-site competition binding model using appropriate software.

Visualizing the Structure-Activity Landscape

To better illustrate the key structural elements and their relationships, the following diagrams are provided.

Caption: Key modification points on the this compound scaffold and their general influence on activity.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesize Analogs Primary_Assay Primary Target Assay (e.g., Urease Inhibition) Synthesis->Primary_Assay Secondary_Assay Secondary/Selectivity Assay (e.g., SERT Binding) Primary_Assay->Secondary_Assay SAR_Analysis Structure-Activity Relationship Analysis Secondary_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A generalized workflow for the design, synthesis, and evaluation of this compound analogs.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. By leveraging the SAR insights from related pyridylpiperazine and piperazinone analogs, researchers can rationally design and synthesize new compounds with enhanced potency, selectivity, and desirable pharmacokinetic profiles. Future research should focus on a systematic exploration of substitutions at all key positions of the this compound core and the evaluation of these analogs against a diverse panel of biological targets. The experimental protocols and comparative data presented in this guide provide a solid foundation for these future endeavors, paving the way for the discovery of next-generation therapeutics.

References

  • Khan, N., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. [Link]

  • Shankaraiah, N., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. [Link]

  • Shimohigashi, Y., et al. (1987). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. PubMed. [Link]

  • Abdel-Aziem, A., et al. (2012). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules. [Link]

  • Wan, Z-K., et al. (2010). Insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitors: SAR of a series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-one. ResearchGate. [Link]

  • Wan, Z-K., et al. (2010). Insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitors: SAR of a series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-one. PubMed. [Link]

  • Various Authors. (2022). Biological activity pyridin-2-ones & pyrimidin-4-ones. ResearchGate. [Link]

  • Fei, J., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. PubMed. [Link]

  • dos Santos, F., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Abdel-Aziem, A., et al. (2012). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. [Link]

  • Simonyan, A., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PubMed. [Link]

  • Sridhar, M., et al. (2017). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. [Link]

Sources

A Head-to-Head Showdown: Unveiling the Preclinical Profile of a Novel Pyridinylpiperazinone Against Established SSRIs

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the relentless pursuit of more refined and effective treatments for depressive disorders, the scientific community continuously explores novel chemical entities that may offer advantages over existing therapies. This guide provides a detailed head-to-head comparison of a promising pyridinylpiperazinone compound, designated A20, against well-established Selective Serotonin Reuptake Inhibitors (SSRIs): fluoxetine, sertraline, and paroxetine. This analysis is grounded in preclinical experimental data, offering researchers, scientists, and drug development professionals a comprehensive overview of A20's potential as a next-generation antidepressant.

Introduction to a New Contender: The Pyridinylpiperazinone Scaffold

The pyridinylpiperazinone scaffold has emerged as a promising framework in medicinal chemistry due to its versatile structure, which allows for modifications to fine-tune its pharmacological activity.[1] The core structure, featuring a piperazine ring linked to a pyridinone moiety, presents opportunities for potent and selective interaction with various biological targets.[2] Recent research has focused on developing derivatives of this scaffold with the aim of specifically targeting the serotonin transporter (SERT), the primary mechanism of action for SSRIs.[2]

Compound A20, a novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivative, has been identified as a lead candidate from a series of synthesized compounds due to its potent in vitro activity and promising in vivo antidepressant-like effects.[2] This guide will dissect the available preclinical data for A20 and contextualize its performance against the gold-standard SSRIs.

In Vitro Potency: A Direct Comparison of SERT Inhibition

The hallmark of an effective SSRI is its potent and selective inhibition of the serotonin transporter. The in vitro potency of A20 and the comparator SSRIs was determined by measuring their half-maximal inhibitory concentration (IC50) for serotonin reuptake. A lower IC50 value indicates greater potency.

CompoundSERT IC50 (nM)
Compound A20 1.2 [2]
Fluoxetine~1-10
Sertraline~0.3-1
Paroxetine~0.1-1
Note: IC50 values for known SSRIs are approximate and can vary based on experimental conditions.

As the data indicates, compound A20 exhibits potent inhibition of the serotonin transporter, with an IC50 value of 1.2 nM.[2] This positions it favorably among the established SSRIs, demonstrating a comparable, high-affinity interaction with the primary therapeutic target.

Experimental Protocol: In Vitro SERT Inhibition Assay

The determination of SERT inhibition is a critical first step in evaluating potential SSRIs. The following is a generalized protocol for such an assay:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) are cultured under standard conditions.

  • Compound Preparation: Test compounds (A20 and reference SSRIs) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to a range of concentrations.

  • Radioligand Binding Assay:

    • Cell membranes expressing hSERT are incubated with a radiolabeled ligand that binds to the transporter, such as [³H]-citalopram or [³H]-paroxetine.

    • The test compounds are added to the incubation mixture at various concentrations to compete with the radioligand for binding to SERT.

  • Measurement of Radioactivity: After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity of the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.

Caption: Workflow for the in vitro SERT inhibition assay.

In Vivo Efficacy: The Forced Swim Test

The forced swim test (FST) is a widely used behavioral model in rodents to assess antidepressant-like activity. A reduction in the duration of immobility is indicative of an antidepressant effect.

CompoundDose (mg/kg)Reduction in Immobility Time (%)
Compound A20 10 ~50% [2]
Fluoxetine10-20Significant reduction
Sertraline10-40Significant reduction[3]
Paroxetine5-10Significant reduction
Note: The exact percentage reduction for known SSRIs can vary between studies. The data for A20 is based on the available publication.

Compound A20 demonstrated a significant antidepressant-like effect in the rat forced swimming test, reducing immobility time by approximately 50% at a dose of 10 mg/kg.[2] This in vivo efficacy is comparable to that observed with established SSRIs in similar preclinical models.[3][4][5][6][7][8]

Experimental Protocol: Rat Forced Swim Test

The FST is a two-day procedure that induces a state of behavioral despair in rodents, which can be reversed by antidepressant treatment.

  • Day 1: Pre-test Session (15 minutes)

    • Rats are individually placed in a transparent cylinder filled with water (23-25°C) from which they cannot escape.

    • This initial exposure serves to induce a state of immobility in the subsequent test session.

  • Drug Administration: Following the pre-test session, animals are administered the test compound (A20 or a reference SSRI) or vehicle at specified time points (e.g., 24h, 5h, and 1h before the test session).

  • Day 2: Test Session (5 minutes)

    • The animals are placed back into the swim cylinder.

    • The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded.

  • Data Analysis: The percentage reduction in immobility time for the drug-treated groups is calculated relative to the vehicle-treated control group.

Caption: Experimental workflow for the rat forced swim test.

Pharmacokinetic Profile: A Glimpse into Drug Disposition

A favorable pharmacokinetic profile is crucial for a drug candidate's success. While detailed human pharmacokinetic data for A20 is not yet available, the initial preclinical assessment indicated "good pharmacokinetic properties".[2] This suggests that the compound likely possesses desirable characteristics in terms of absorption, distribution, metabolism, and excretion (ADME).

For comparison, the pharmacokinetic profiles of the established SSRIs are well-characterized:

ParameterFluoxetineSertralineParoxetine
Bioavailability HighModerateHigh
Half-life (t½) Long (2-4 days)Moderate (~26 hours)Moderate (~21 hours)
Active Metabolite Yes (Norfluoxetine, very long t½)Yes (Desmethylsertraline, less active)No
Protein Binding High (~95%)High (~98%)High (~95%)
Metabolism CYP2D6, CYP2C19Multiple CYPsCYP2D6
Source:[9][10]

The long half-life of fluoxetine and its active metabolite can lead to a prolonged time to reach steady-state concentrations and a longer washout period.[9] Sertraline and paroxetine have more moderate half-lives.[9] The "good" pharmacokinetic properties of A20 suggest it may have a profile that allows for convenient dosing and a predictable therapeutic window, a key consideration in drug development.

Mechanism of Action: The Serotonergic Pathway

Both pyridinylpiperazinone A20 and the known SSRIs exert their primary therapeutic effect by blocking the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors.

SSRI_Mechanism_of_Action cluster_Presynaptic Presynaptic Neuron cluster_Synaptic_Cleft Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release SERT SERT Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic Serotonin Receptor Serotonin->Postsynaptic_Receptor Binding A20_SSRI Pyridinylpiperazinone A20 / SSRIs A20_SSRI->SERT Block

Caption: Mechanism of action of pyridinylpiperazinone A20 and SSRIs.

Discussion and Future Directions

The preclinical data for the novel pyridinylpiperazinone compound A20 are highly encouraging. Its potent in vitro inhibition of the serotonin transporter and significant in vivo antidepressant-like activity in a validated animal model place it on par with established SSRIs. The mention of "good pharmacokinetic properties" further enhances its potential as a drug candidate.

However, this is just the initial chapter in the story of A20. Further in-depth studies are imperative to fully elucidate its pharmacological profile. Key future research directions should include:

  • Selectivity Profiling: Comprehensive screening against other monoamine transporters (norepinephrine and dopamine transporters) and a broad panel of receptors and enzymes is necessary to determine its selectivity and potential for off-target effects.

  • Detailed Pharmacokinetic Studies: Full pharmacokinetic profiling in multiple species is required to understand its absorption, distribution, metabolism, and excretion in detail, including potential for drug-drug interactions.

  • Chronic Efficacy and Safety Studies: Long-term dosing studies in animal models are needed to assess sustained efficacy and to identify any potential long-term safety concerns.

  • Exploration of Structure-Activity Relationships: Further optimization of the pyridinylpiperazinone scaffold could lead to the discovery of even more potent and selective compounds.

Conclusion

The novel pyridinylpiperazinone A20 represents a promising new lead in the development of antidepressant therapeutics. Its potent and specific mechanism of action, coupled with encouraging in vivo efficacy, warrants further investigation. While established SSRIs have been the cornerstone of depression treatment for decades, the exploration of new chemical entities like A20 is vital for the continued advancement of pharmacotherapy for this debilitating condition. The data presented in this guide provides a solid foundation for the continued preclinical and potential clinical development of this promising new compound.

References

  • Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry. 2021;223:113644. [Link]

  • Preskorn SH. Targeted pharmacotherapy in depression management: comparative pharmacokinetics of fluoxetine, paroxetine and sertraline. International Clinical Psychopharmacology. 1994;9 Suppl 3:13-19. [Link]

  • Hiemke C, Härtter S. Pharmacokinetics of selective serotonin reuptake inhibitors. Pharmacology & Therapeutics. 2000;85(1):11-28. [Link]

  • Zompo F, et al. Sertraline behavioral response associates closer and dose-dependently with cortical rather than hippocampal serotonergic activity in the rat forced swim stress. Neuroscience Letters. 2012;525(1):38-43. [Link]

  • Bogdanova OV, et al. Factors influencing behavior in the forced swim test. Physiology & Behavior. 2013;118:227-239. [Link]

  • Rodríguez-Landa JF, et al. Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. Frontiers in Behavioral Neuroscience. 2022;16:848249. [Link]

  • Renner L, et al. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats. Behavioural Brain Research. 2015;291:291-298. [Link]

  • David DJ, et al. Antidepressant behavioral effects by dual inhibition of monoamine reuptake in the rat forced swimming test. Psychopharmacology (Berl). 2003;166(3):227-235. [Link]

  • Contreras-López JL, et al. Immobility of fluoxetine-treated animals in the forced swim test. Total... ResearchGate. 2018. [Link]

  • Kumar R, et al. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. ChemMedChem. 2021;16(12):1878-1901. [Link]

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A Comparative Guide to the In Vivo Efficacy of 4-(Pyridin-4-YL)piperazin-2-one Derivatives and Analogs in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vivo efficacy of 4-(pyridin-4-yl)piperazin-2-one derivatives and structurally related analogs in various animal models. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data to offer insights into the therapeutic potential of this chemical scaffold across different disease areas, including oncology, neurodegenerative disorders, and psychiatry. We will delve into the experimental designs that validate these findings, providing detailed protocols and explaining the scientific rationale behind the chosen models and methodologies.

Introduction: The Versatile Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its ability to engage in diverse biological interactions has made it a focal point for the development of novel therapeutics. The this compound core, in particular, presents a unique three-dimensional structure that allows for targeted interactions with a range of biological macromolecules. This guide will explore the in vivo performance of derivatives built upon this and closely related piperazine-containing scaffolds, comparing their efficacy in established animal models.

Comparative In Vivo Efficacy Across Therapeutic Areas

While direct head-to-head in vivo studies of multiple this compound derivatives are not extensively published, we can draw valuable comparisons from studies on structurally similar compounds. This section will compare the in vivo performance of these derivatives and analogs in oncology, Alzheimer's disease, and depression models.

Anticancer Activity: Targeting Key Signaling Pathways

The pyridyl-piperazine motif has been explored for its potential as an anticancer agent, often by targeting critical signaling nodes within cancer cells. One such target is the Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), an important component in the RAS-ERK and PI3K-AKT signaling pathways, which are frequently dysregulated in cancer.[2]

A study on pyrido[1,2-a]pyrimidin-4-one derivatives, which share a similar bicyclic core with a pending aryl group, identified compound 14i as a potent allosteric SHP2 inhibitor.[2] In vitro, 14i demonstrated high antiproliferative activity against the Kyse-520 esophageal squamous cell carcinoma cell line.[2] While in vivo data for this specific compound was not provided in the initial report, the study highlights a promising therapeutic strategy.

To illustrate the typical in vivo evaluation of such compounds, we can look at the established protocols for other SHP2 inhibitors. For instance, the allosteric SHP2 inhibitor SHP099 has been shown to suppress tumor growth in mouse xenograft models.[3] A degrader of SHP2, compound P9 , demonstrated nearly complete tumor regression in a KYSE-520 xenograft model in mice.[4]

Table 1: Comparative In Vivo Efficacy of SHP2-Targeting Anticancer Agents

CompoundAnimal ModelCell LineDosing RegimenKey FindingsReference
P9 (SHP2 Degrader)Mouse XenograftKYSE-52050 mg/kg, i.p.Nearly complete tumor regression.[4][4]
SHP099 (SHP2 Inhibitor)Mouse XenograftVariousVariesAntitumor effect.[3][3]

This protocol outlines the general procedure for evaluating the in vivo efficacy of a test compound, such as a this compound derivative, in a subcutaneous tumor xenograft model.[5]

1. Cell Culture and Implantation:

  • Culture a human cancer cell line (e.g., KYSE-520) under appropriate sterile conditions.
  • Harvest cells during the logarithmic growth phase and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
  • Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells in a volume of 100-200 µL into the flank of 6-8 week old immunodeficient mice (e.g., nude or SCID mice).

2. Tumor Growth and Treatment Initiation:

  • Monitor the mice for tumor growth. Caliper measurements of the tumor length and width should be taken regularly.
  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

3. Compound Administration:

  • Prepare the test compound in a suitable vehicle.
  • Administer the compound to the treatment group according to the planned dosing regimen (e.g., daily intraperitoneal injection of 50 mg/kg). The control group receives the vehicle only.

4. Efficacy Assessment:

  • Continue to monitor tumor volume and the body weight of the mice throughout the study.
  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for target engagement).

Diagram 1: SHP2 Signaling Pathway in Cancer

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Gab1 Gab1 RTK->Gab1 SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation SHP2 SHP2 SHP2->RAS Activates Gab1->SHP2 PI3K PI3K Gab1->PI3K AKT AKT PI3K->AKT AKT->Proliferation

Caption: SHP2's role in oncogenic signaling pathways.

Neurodegenerative Disorders: Targeting Amyloid and Tau Pathologies in Alzheimer's Disease

The piperazine scaffold has also been investigated for its therapeutic potential in Alzheimer's disease (AD), a neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[6]

A promising study detailed a multi-target N,N'-disubstituted piperazine derivative that was shown to reduce both amyloid and tau pathologies in a preclinical model of AD.[6] Another piperazine derivative, cmp2 , demonstrated the ability to restore synaptic plasticity deficits in 5xFAD mice, a transgenic model of AD.[7] Furthermore, the piperazine derivative D-688 significantly increased the survival of Drosophila melanogaster expressing human tau protein.[8]

Table 2: In Vivo Efficacy of Piperazine Derivatives in Alzheimer's Disease Models

CompoundAnimal ModelKey Pathological FeaturesDosing RegimenKey FindingsReference
N,N'-disubstituted piperazine Preclinical AD modelAmyloid and Tau pathologyNot specifiedReduced both amyloid and tau pathology, improved memory.[6][6]
cmp2 5xFAD miceSynaptic deficits10 mg/kg, i.p.Restored synaptic plasticity.[7][7]
5AD (Oxadiazole-piperazine conjugate)Scopolamine-induced cognitive dysfunction miceCholinergic deficitNot specifiedImproved learning and memory.[9][9]
D-688 Drosophila melanogaster (human tau expression)TauopathyNot specifiedIncreased survival of flies.[8][8]

Diagram 2: Dual-Targeting Strategy in Alzheimer's Disease

AD_Pathways cluster_amyloid Amyloid Pathway cluster_tau Tau Pathway APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Aggregation APP->Abeta Plaques Senile Plaques Abeta->Plaques Neurodegeneration Neurodegeneration & Cognitive Decline Plaques->Neurodegeneration Tau Tau Protein pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs NFTs->Neurodegeneration Piperazine_Derivative Multi-Target Piperazine Derivative Piperazine_Derivative->Abeta Inhibits Piperazine_Derivative->pTau Inhibits

Caption: A multi-target approach for Alzheimer's disease.

Antidepressant Activity: Modulation of the Serotonergic System

Structurally related compounds to the this compound core have demonstrated potential as antidepressants by modulating the serotonergic system. A series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their serotonin (5-HT) reuptake inhibitory activity. The most promising compound, A20 , showed potent antidepressant-like effects in vivo.[10] It was found to antagonize the p-chloroamphetamine (PCA)-induced depletion of serotonin in the hypothalamus and reduce immobility time in the rat forced swimming test (FST).[10]

Another piperazine derivative, (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a) , also exhibited antidepressant-like activity in rodent models, further supporting the potential of this chemical class in treating depression.[11]

Table 3: Comparative In Vivo Efficacy of Piperazine Derivatives in Depression Models

CompoundAnimal ModelTestDosing RegimenKey FindingsReference
A20 RatForced Swim Test, PCA-induced 5-HT depletionNot specifiedReduced immobility time, antagonized 5-HT depletion.[10][10]
4a Mouse, RatForced Swim Test, Olfactory bulbectomy1-4 mg/kg, i.p. (mice); 2-4 mg/kg, p.o. (rats)Antidepressant-like effects.[11][11]
LQFM192 MouseForced Swim Test54 and 162 µmol/kgAntidepressant-like activity.[12][13][12][13]

The FST is a widely used behavioral test to screen for potential antidepressant activity.[14][15]

1. Apparatus:

  • A transparent cylindrical container (approximately 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of about 30 cm.

2. Procedure:

  • Pre-test Session (Day 1): Place each rat individually into the cylinder for a 15-minute session. This initial exposure leads to the development of an immobile posture. After the session, remove the rat, dry it, and return it to its home cage.
  • Test Session (Day 2): 24 hours after the pre-test, administer the test compound (e.g., compound A20 ) or vehicle to the rats at a predetermined time before the test (e.g., 30-60 minutes).
  • Place the rat back into the water-filled cylinder for a 5-minute test session.
  • Record the session and later score the duration of immobility (the rat remains floating with only minor movements to keep its head above water).

3. Data Analysis:

  • A significant decrease in the duration of immobility in the compound-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Diagram 3: Experimental Workflow for the Forced Swim Test

FST_Workflow Day1 Day 1: Pre-test Session PreTest Place rat in water cylinder for 15 minutes Day1->PreTest DryAndReturn1 Dry and return to home cage PreTest->DryAndReturn1 Day2 Day 2: Test Session Dosing Administer Test Compound or Vehicle Day2->Dosing Test Place rat in water cylinder for 5 minutes Dosing->Test Record Record and score immobility time Test->Record

Caption: Workflow of the two-day rat forced swim test.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a versatile class of compounds with demonstrated in vivo potential across multiple therapeutic areas. While direct comparative efficacy data for a series of these specific derivatives is still emerging, the available preclinical evidence from structurally related compounds is highly encouraging. The data presented in this guide highlights the importance of selecting appropriate and well-validated animal models to probe the in vivo efficacy and mechanism of action of novel chemical entities. Future research should focus on conducting head-to-head comparative studies of promising derivatives against standard-of-care treatments to better delineate their therapeutic window and potential for clinical translation.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Use of SHP2 Inhibitors in Animal Models.
  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.
  • Understanding Animal Research. (2020, October 15). Factsheet on the forced swim test. Retrieved from Understanding Animal Research website.
  • BenchChem. (n.d.). A Comparative Guide to the In Vivo Efficacy of SHP2 Inhibitors.
  • Cohen, H., Zohar, J., Matar, M. A., Loewenthal, U., Richter-Levin, G., & Gidron, Y. (2014). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments : JoVE, (97), e52587.
  • Johnson, M. P., & Nichols, D. E. (1995). Persistence of long-lasting serotonin depletion by p-chloroamphetamine in rat brain after 6-hydroxydopamine lesioning of dopamine neurons. Biochemical pharmacology, 50(8), 1305–1307.
  • Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments : JoVE, (97), e52587.
  • Popugaeva, E., Chernyuk, D., Zhang, H., Postnikova, T. Y., Pats, K., Fedorova, E., Poroikov, V., Zaitsev, A. V., & Bezprozvanny, I. (2025). N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. International Journal of Molecular Sciences, 26(9), 5019.
  • Berger, U. V., Grzanna, R., & Molliver, M. E. (1989). Depletion of serotonin using p-chlorophenylalanine (PCPA) and reserpine protects against the neurotoxic effects of p-chloroamphetamine (PCA) in the brain. Experimental neurology, 103(2), 111–115.
  • Miller, K. J., & Fuller, R. W. (1990). p-Chloroamphetamine formation responsible for long-term depletion of brain serotonin after N-cyclopropyl-p-chloroamphetamine injection in rats. Journal of pharmacology and experimental therapeutics, 252(2), 644–649.
  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Factors influencing behavior in the forced swim test.
  • Finnegan, K. T., & Ricuarte, G. A. (1992).
  • Sergeant, N., Vingtdeux, V., Eddarkaoui, S., Gay, M., Drobecq, H., D'Hulst, C., ... & Melnyk, P. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of disease, 129, 217–233.
  • Fei, J., Li, Y., Wang, Y., Li, J., Li, X., Liu, Y., ... & Chen, Y. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European journal of medicinal chemistry, 223, 113644.
  • Silva, S. R., & Brandão, M. L. (1982). Effect of serotonin depletion induced by p-chloroamphetamine on changes in rats' activity levels-produced by lithium. Neuropsychobiology, 8(3), 129–134.
  • Li, Y., Zhang, T., Geng, J., Zhang, H., Liu, Y., Wang, Z., ... & Liu, J. (2023). Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity. International journal of molecular sciences, 24(19), 14930.
  • Chen, Y. N. P., LaMarche, M. J., Chan, H. M., Fekkes, P., Garcia-Fortanet, J., Hofmann, G., ... & Sellers, W. R. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases.
  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Das, U., D-Souza, D., Kumar, P., Lahiri, M., Kumar, D., & Subba, P. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS chemical neuroscience, 15(21), 3901–3914.
  • Popugaeva, E., Chernyuk, D., Zhang, H., Postnikova, T. Y., Pats, K., Fedorova, E., ... & Bezprozvanny, I. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular pharmacology, 95(4), 337–348.
  • Singh, A., Verma, A., Bhardwaj, B., Saraf, P., Kumar, H., Jain, N., ... & Shrivastava, S. K. (2022). Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer's Disease with Antioxidant Potential. Journal of medicinal chemistry, 65(13), 9116–9136.
  • Xu, Y., Wang, F., Sun, H., Zhang, Y., Wang, Y., & Li, Y. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic chemistry, 152, 107661.
  • Costa, E. A., de Souza Almeida, L., Santana, I. G. C., Moreira, L. K. S., Turones, L. C., Sanz, G., ... & de Brito, A. F. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & neurological disorders drug targets, 21(6), 520–532.
  • Mahesh, R., Kumar, B., Jindal, A., Bhatt, S., Devadoss, T., & Pandey, D. K. (2012). Antidepressant-like activity of (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a), a novel 5-HT(3) receptor antagonist: an investigation in behaviour-based rodent models of depression. Indian journal of pharmacology, 44(5), 560–565.
  • Costa, E. A., de Souza Almeida, L., Santana, I. G. C., Moreira, L. K. S., Turones, L. C., Sanz, G., ... & de Brito, A. F. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & neurological disorders drug targets, 21(6), 520–532.

Sources

A Researcher's Guide to Navigating the ADMET Landscape of Pyridinylpiperazinone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Drug Development Professionals

In the intricate world of drug discovery, the journey from a promising compound to a viable therapeutic is fraught with challenges. A significant hurdle lies in overcoming the complex pharmacokinetic and safety profiles of novel chemical entities. The pyridinylpiperazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potential across a range of therapeutic targets. However, like any chemical series, its success is contingent upon favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This guide provides a comprehensive comparative analysis of the ADMET properties of various pyridinylpiperazinone analogs, offering a vital resource for researchers, scientists, and drug development professionals. By understanding the nuances of how structural modifications impact these critical parameters, research efforts can be more effectively directed towards analogs with a higher probability of clinical success.[1]

The "fail early, fail cheap" paradigm in drug development underscores the importance of integrating ADMET profiling from the initial stages of discovery.[2][3] In vitro assays serve as the cornerstone of this strategy, providing rapid and cost-effective means to evaluate the drug-like properties of a large number of compounds.[1][2] This guide will delve into the key in vitro assays essential for characterizing the ADMET profile of pyridinylpiperazinone analogs, presenting detailed methodologies and interpreting the resulting data in a comparative framework.

Key In Vitro ADMET Assays for Pyridinylpiperazinone Analogs

A battery of in vitro assays is employed to build a comprehensive ADMET profile. These assays are designed to predict a compound's behavior in a complex biological system, offering insights into its potential for oral bioavailability, metabolic stability, drug-drug interactions, and off-target toxicities.[2][4][5]

Permeability Assessment: The Caco-2 Assay

Oral bioavailability is a critical determinant of a drug's therapeutic utility. The Caco-2 permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium to predict the in vivo absorption of orally administered drugs.[6][7][8] This assay utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and express key efflux transporters, providing a physiologically relevant barrier for assessing compound permeability.[8][9]

Experimental Workflow: Caco-2 Permeability Assay

Caption: Workflow for the Caco-2 permeability assay.

Metabolic Stability: Cytochrome P450 (CYP) Inhibition Assay

The cytochrome P450 (CYP) family of enzymes, primarily located in the liver, is responsible for the metabolism of a vast array of xenobiotics, including drugs.[10][11] Inhibition of these enzymes can lead to altered drug clearance, resulting in potential drug-drug interactions (DDIs) and adverse effects.[10][12] Therefore, evaluating the inhibitory potential of pyridinylpiperazinone analogs against major CYP isoforms is a critical step in safety assessment.[11]

Experimental Workflow: CYP Inhibition Assay

CYP_Inhibition_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare human liver microsomes or recombinant CYP enzymes C Incubate enzymes, substrate, and test compound A->C B Prepare test compound dilutions and CYP-specific substrates B->C D Incubate at 37°C for a specific time C->D E Quench reaction D->E F Analyze metabolite formation by LC-MS/MS E->F G Calculate % inhibition and IC50 F->G

Caption: Workflow for the CYP450 inhibition assay.

Cardiotoxicity Assessment: hERG Inhibition Assay

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[13][14][15] Inhibition of the hERG channel can lead to a prolongation of the QT interval, a potentially fatal cardiac arrhythmia.[13][15] Consequently, early assessment of hERG liability is a mandatory step in drug development.[15]

Experimental Workflow: hERG Inhibition Assay

hERG_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture cells stably expressing hERG channels C Incubate cells with test compound A->C B Prepare test compound dilutions B->C D Measure hERG channel activity (e.g., patch clamp, flux assay) C->D E Calculate % inhibition D->E F Determine IC50 value E->F

Sources

A Comparative Guide to the Synthetic Efficiency of 4-(Pyridin-4-YL)piperazin-2-one Production

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The synthesis of 4-(pyridin-4-yl)piperazin-2-one, a key structural motif in contemporary drug discovery, presents a compelling case study in the strategic selection of synthetic methodologies. This guide provides an in-depth comparative analysis of two primary synthetic routes for its production: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-Catalyzed Buchwald-Hartwig Amination. Through a detailed examination of reaction mechanisms, experimental protocols, and key performance indicators, we demonstrate that while both pathways are viable, the Buchwald-Hartwig approach offers superior efficiency, milder conditions, and broader applicability, albeit with considerations of catalyst cost and optimization. This document is intended to equip researchers, chemists, and process development professionals with the critical insights needed to make informed decisions in the synthesis of N-aryl piperazinone scaffolds.

Introduction: The Strategic Importance of this compound

The N-aryl piperazinone core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The specific incorporation of a pyridin-4-yl moiety introduces a basic nitrogen atom, which can be crucial for modulating physicochemical properties such as solubility and for establishing key interactions with biological targets. Consequently, the efficient and scalable synthesis of this compound is a significant goal for streamlining drug development pipelines.

The primary challenge in its synthesis lies in the formation of the C-N bond between the electron-deficient pyridine ring and the secondary amine of the piperazin-2-one core. This guide will benchmark the two most prominent strategies for forging this critical bond.

Overview of Synthetic Strategies

Two principal disconnection approaches dominate the synthesis of this compound. Both strategies involve the coupling of a piperazin-2-one synthon with a 4-substituted pyridine.

  • Route A: Nucleophilic Aromatic Substitution (SNAr) : A traditional approach relying on the direct displacement of a leaving group (typically a halide) from the pyridine ring by the nucleophilic piperazin-2-one.

  • Route B: Palladium-Catalyzed Buchwald-Hartwig Amination : A transition-metal-catalyzed cross-coupling reaction that has revolutionized C-N bond formation over the past three decades.[1]

The following sections will provide a detailed, evidence-based comparison of these two routes.

Route A: In-depth Analysis of the SNAr Pathway

Reaction Principle and Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (piperazin-2-one) attacks the electron-deficient C4 position of the 4-halopyridine, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount and is enhanced by the electron-withdrawing nature of the pyridine nitrogen atom. In the second step, the leaving group is eliminated, restoring aromaticity and yielding the final product.

For a substrate like 4-chloropyridine, which lacks additional activating groups (e.g., a nitro group), the reaction is often sluggish and requires forcing conditions to proceed efficiently.

Experimental Protocol (Representative)

This protocol is based on established procedures for SNAr reactions involving unactivated heteroaryl chlorides.[2]

  • To a pressure-rated reaction vessel, add piperazin-2-one (1.0 eq.), 4-chloropyridine hydrochloride (1.1 eq.), and a high-boiling point polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Add a robust, non-nucleophilic base, such as potassium carbonate (K₂CO₃, 3.0 eq.) or diisopropylethylamine (DIPEA, 3.0 eq.), to neutralize the hydrochloride salt and the acid generated during the reaction.

  • Seal the vessel and heat the reaction mixture to a high temperature (typically 120-150 °C) for an extended period (12-48 hours).

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices
  • High Temperature: The pyridine ring is only moderately activated by the ring nitrogen. High thermal energy is necessary to overcome the activation barrier for the initial nucleophilic attack on the unactivated 4-chloropyridine.[2]

  • Polar Aprotic Solvent: Solvents like DMF or DMSO are used to solubilize the reagents and effectively solvate the cationic species, but they do not solvate the anionic Meisenheimer intermediate as strongly as protic solvents, which helps to stabilize it.

  • Excess Base: A stoichiometric excess of a hindered base is required to effectively scavenge the HCl generated during the reaction without competing as a nucleophile.

Efficiency Benchmarking and Challenges
ParameterSNAr RouteRationale & Citation
Typical Yield 30-60% (Variable)Often hampered by incomplete conversion and side reactions at high temperatures.
Reaction Temperature High (120-150 °C)Required to overcome the high activation energy for unactivated aryl chlorides.[2]
Reaction Time Long (12-48 h)Reflects the slow kinetics of the reaction.
Substrate Scope LimitedGenerally requires activated aryl halides for good yields under milder conditions.
Reagent Cost LowUtilizes common, inexpensive reagents and solvents.
Purification ChallengingHigh temperatures can lead to side products, complicating purification.
Scalability ModerateHigh temperatures and pressures can pose challenges for large-scale industrial synthesis.

Route B: In-depth Analysis of the Buchwald-Hartwig Pathway

Reaction Principle and Mechanism

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that utilizes a palladium catalyst.[1] The catalytic cycle is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 4-bromopyridine) to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The piperazin-2-one coordinates to the palladium center, and a base facilitates the deprotonation of the N-H bond to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The choice of ligand is critical, as it modulates the stability, reactivity, and steric environment of the palladium catalyst, enabling the coupling of even challenging substrates like heteroaryl chlorides.[3]

Diagram of the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex L_nPd(II)(Ar)(X) OxAdd->PdII_Complex Amine_Coord Amine Coordination & Deprotonation (+ Amine, + Base) PdII_Complex->Amine_Coord PdII_Amido L_nPd(II)(Ar)(NR'R'') Amine_Coord->PdII_Amido - Base-H⁺X⁻ RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol (Representative)

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of heteroaryl halides.[3]

  • To an oven-dried flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., Xantphos or BINAP, 1.2-1.5 eq. relative to Pd).

  • Add the base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add piperazin-2-one (1.2 eq.) and the 4-halopyridine (e.g., 4-bromopyridine, 1.0 eq.).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to a moderate temperature (80-110 °C) for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices
  • Palladium/Ligand System: This is the heart of the reaction. Bulky, electron-rich phosphine ligands (like Xantphos or BINAP) are essential. They promote the rate-limiting oxidative addition step and facilitate the final reductive elimination, preventing side reactions.[1][3]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it. Therefore, the reaction must be performed under an inert atmosphere.

  • Strong, Non-nucleophilic Base: A base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) is required to deprotonate the piperazinone's N-H group, making it a more potent nucleophile for coordination to the palladium center.[3]

Efficiency Benchmarking and Advantages
ParameterBuchwald-Hartwig RouteRationale & Citation
Typical Yield 70-95%Highly efficient due to the catalytic nature and high reactivity of the system.[1]
Reaction Temperature Moderate (80-110 °C)The catalyst significantly lowers the activation energy compared to the uncatalyzed SNAr.[3]
Reaction Time Short to Moderate (2-24 h)Faster kinetics are a hallmark of this catalyzed reaction.
Substrate Scope BroadHighly effective for a wide range of aryl/heteroaryl halides, including less reactive chlorides.[1]
Reagent Cost HighPalladium catalysts and specialized phosphine ligands are expensive.
Purification Generally CleanerReactions are often cleaner with fewer side products, though removal of residual palladium can be a concern.
Scalability HighWidely used in industrial settings, with established protocols for large-scale synthesis and catalyst removal.

Comparative Analysis and Discussion

To provide a clear comparison, the key metrics for both synthetic routes are summarized below.

Table 3: Head-to-Head Comparison of Synthetic Routes

MetricRoute A: SNArRoute B: Buchwald-HartwigAdvantage
Overall Yield Lower (30-60%)Higher (70-95%)Buchwald-Hartwig
Reaction Conditions Harsh (High Temp/Pressure)Mild to ModerateBuchwald-Hartwig
Reaction Time Long (12-48h)Shorter (2-24h)Buchwald-Hartwig
Capital Cost Low (Inexpensive Reagents)High (Catalyst & Ligand)SNAr
Process Robustness Substrate-dependentGenerally Robust & VersatileBuchwald-Hartwig
"Green" Chemistry High energy, harsh solventsPrecious metal, organic solventsContext-dependent
Ease of Purification Often DifficultGenerally CleanerBuchwald-Hartwig

Workflow Comparison

Workflow_Comparison cluster_0 Route A: SNAr cluster_1 Route B: Buchwald-Hartwig A1 Combine Reagents (Piperazinone, 4-Cl-Py, Base) A2 High-Temp Reaction (120-150°C, 12-48h) in Pressure Vessel A1->A2 A3 Aqueous Workup & Extraction A2->A3 A4 Chromatography (Often complex) A3->A4 B1 Assemble Catalyst System (Pd source, Ligand, Base) under Inert Atmosphere B2 Moderate-Temp Reaction (80-110°C, 2-24h) B1->B2 B3 Filtration (Catalyst Removal) & Aqueous Workup B2->B3 B4 Chromatography (Generally cleaner) B3->B4

Caption: Comparative workflow for SNAr vs. Buchwald-Hartwig synthesis.

The analysis clearly indicates that for the synthesis of this compound, the Buchwald-Hartwig amination offers a significant advantage in terms of efficiency, yield, and reaction mildness. The SNAr approach, while seemingly simpler and cheaper in terms of raw materials, suffers from harsh conditions that can limit its scalability and lead to lower, more variable yields and more complex purifications.

For academic research and early-stage discovery where material throughput is high and versatility is key, the Buchwald-Hartwig method is unequivocally superior. For later-stage process development, the higher cost of the catalyst and ligand must be weighed against the benefits of higher yield, shorter cycle times, and more reliable performance. However, given the widespread adoption of this technology in the pharmaceutical industry, protocols for catalyst recycling and minimizing catalyst loading are well-established, mitigating the cost concerns.

Conclusion and Future Outlook

In benchmarking the synthetic efficiency for the production of this compound, the Palladium-Catalyzed Buchwald-Hartwig amination emerges as the preferred methodology. It provides a more robust, higher-yielding, and versatile route compared to the classical SNAr reaction, which is hampered by the need for harsh conditions when using an unactivated substrate like 4-chloropyridine.

Future optimizations in this area will likely focus on further enhancing the sustainability of the Buchwald-Hartwig approach. This includes the development of more active catalysts that can operate at lower loadings and temperatures, the use of greener solvents, and the exploration of base-metal catalysts (e.g., copper or nickel) as more economical and earth-abundant alternatives to palladium. Nonetheless, as it stands, the Buchwald-Hartwig amination provides the most effective and reliable platform for accessing this important chemical entity.

References

  • Rehman, S. U., Saeed, S., Ali, S., Shahzadi, S., & Helliwell, M. (2007). 4-(2-Pyrid-yl)piperazin-1-ium chloride. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4526. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 18(20), 5272–5275. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Retrieved from [Link]

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Target Validation Studies for Novel 4-(Pyridin-4-YL)piperazin-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the identification and validation of novel therapeutic targets are paramount to the development of next-generation precision medicines. This guide provides a comprehensive framework for the target validation of a promising class of small molecules: 4-(pyridin-4-yl)piperazin-2-one derivatives. Drawing upon established methodologies and field-proven insights, we will explore the experimental journey from hypothesized target engagement to robust, evidence-based validation, equipping researchers with the knowledge to critically assess and advance these compounds in the drug discovery pipeline.

Introduction to this compound Derivatives

The this compound scaffold represents a privileged structure in medicinal chemistry, frequently associated with kinase inhibition. Related compounds, such as 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives, have demonstrated potent inhibitory activity against key oncogenic kinases, including the serine/threonine kinase Akt.[1] This structural similarity strongly suggests that novel this compound derivatives may exert their anticancer effects through the modulation of critical cell signaling pathways governed by kinases. This guide will therefore focus on target validation strategies pertinent to kinase inhibitors in an oncology context.

The Target Validation Funnel: A Multi-Faceted Approach

A robust target validation strategy does not rely on a single experiment but rather on a convergence of evidence from multiple, orthogonal approaches. This "target validation funnel" progressively builds confidence in the proposed mechanism of action, starting with broad, cell-free assays and moving towards more complex, physiologically relevant cellular models.

Target_Validation_Funnel cluster_0 Phase 1: Initial Target Identification & Engagement cluster_1 Phase 2: Cellular Target Validation cluster_2 Phase 3: Comparative Analysis & Preclinical Confidence In_Vitro_Kinase_Assay In Vitro Kinase Assay CETSA Cellular Thermal Shift Assay (CETSA) In_Vitro_Kinase_Assay->CETSA Direct Binding Confirmation siRNA_Knockdown siRNA Knockdown CETSA->siRNA_Knockdown Cellular Engagement CRISPR_Cas9 CRISPR-Cas9 Gene Editing siRNA_Knockdown->CRISPR_Cas9 Genetic Validation Competitor_Profiling Competitor Profiling CRISPR_Cas9->Competitor_Profiling Phenotypic Correlation In_Vivo_Studies In Vivo Xenograft Models Competitor_Profiling->In_Vivo_Studies Efficacy Comparison

Caption: The Target Validation Funnel.

Phase 1: Initial Target Identification and Engagement

The primary step in validating a hypothesized target is to demonstrate direct biochemical and cellular engagement by the novel compound.

In Vitro Kinase Assays: Quantifying Potency

Causality: Before investing in complex cellular assays, it is crucial to establish whether the this compound derivatives can directly inhibit the activity of the putative kinase target in a cell-free system. This provides a quantitative measure of the compound's potency (e.g., IC50 value) and serves as a baseline for subsequent cellular experiments.

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay [2]

  • Compound Preparation: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a 384-well plate, combine the recombinant kinase (e.g., Akt1), a suitable peptide substrate, and kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Inhibitor Addition: Add the serially diluted compound or DMSO (vehicle control) to the wells. Incubate at room temperature for 15 minutes to allow for compound-kinase binding.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to a final concentration equivalent to the Km for the specific kinase. Incubate at 30°C for 1 hour.

  • ADP Detection: Terminate the reaction and quantify the amount of ADP produced using a commercial luminescence-based assay kit (e.g., ADP-Glo™). The luminescent signal is directly proportional to kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu

Causality: While in vitro assays confirm biochemical potency, they do not guarantee that the compound can effectively reach and bind to its target within the complex environment of a living cell. CETSA is a powerful technique that directly assesses target engagement in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.[3][4][5][6]

CETSA_Workflow Cell_Culture 1. Treat Cells with Compound Heating 2. Apply Thermal Gradient Cell_Culture->Heating Lysis 3. Cell Lysis Heating->Lysis Centrifugation 4. Separate Soluble & Aggregated Proteins Lysis->Centrifugation Quantification 5. Quantify Soluble Target Protein (e.g., Western Blot) Centrifugation->Quantification

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Experimental Protocol: Isothermal Dose-Response CETSA [6]

  • Cell Treatment: Culture a relevant cancer cell line (e.g., a line with known dependency on the Akt pathway) to ~80% confluency. Treat cells with a range of concentrations of the this compound derivative or vehicle control for 1-2 hours.

  • Heating: Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a predetermined optimal temperature (a temperature that causes partial denaturation of the unbound target protein) for 3 minutes.

  • Lysis: Subject the cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete cell lysis.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble protein fraction) and quantify the amount of the target protein using Western blotting or another sensitive protein detection method.

  • Data Analysis: Plot the amount of soluble target protein against the compound concentration to generate a dose-response curve, from which an EC50 for target engagement can be determined.

Phase 2: Cellular Target Validation

Demonstrating that the phenotypic effects of the compound are a direct consequence of its interaction with the hypothesized target is a critical validation step. Genetic methods provide a powerful means to achieve this.

siRNA Knockdown: Transient Target Depletion

Causality: By transiently reducing the expression of the target protein using small interfering RNA (siRNA), we can assess whether the absence of the target phenocopies the effects of the compound. If the compound's efficacy is diminished in cells with reduced target levels, it provides strong evidence for on-target activity.

Experimental Protocol: siRNA-Mediated Target Knockdown [7][8]

  • siRNA Transfection: In a 6-well plate, seed cancer cells in antibiotic-free medium. Transfect the cells with either a non-targeting control siRNA or an siRNA specifically designed against the target kinase (e.g., Akt1) using a suitable transfection reagent.

  • Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.

  • Compound Treatment: Treat the transfected cells with the this compound derivative at a concentration around its IC50 value for a further 24-48 hours.

  • Phenotypic Assessment: Evaluate a relevant cellular phenotype, such as cell viability (e.g., using an MTT assay) or apoptosis (e.g., by Annexin V staining and flow cytometry).

  • Knockdown Confirmation: Concurrently, lyse a parallel set of transfected cells and confirm the reduction of the target protein levels by Western blotting.

  • Data Analysis: Compare the effect of the compound in cells treated with the control siRNA versus the target-specific siRNA. A significant reduction in the compound's effect in the knockdown cells supports on-target activity.

CRISPR-Cas9 Gene Editing: Permanent Target Ablation

Causality: For a more definitive genetic validation, CRISPR-Cas9 technology can be employed to create a permanent knockout of the target gene.[9][10][11][12][13] This approach provides a clean genetic background to interrogate the compound's mechanism of action, as the target protein is completely absent.

Experimental Protocol: CRISPR-Cas9 Mediated Target Knockout [11]

  • gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to an early exon of the target kinase gene into a Cas9-expressing vector.

  • Transfection and Selection: Transfect the Cas9/gRNA construct into the cancer cell line of interest. Select for successfully transfected cells using an appropriate selection marker (e.g., puromycin).

  • Clonal Expansion and Validation: Isolate single-cell clones and expand them. Validate the knockout of the target gene at both the genomic (sequencing) and protein (Western blot) levels.

  • Compound Sensitivity Testing: Assess the sensitivity of the knockout and wild-type parental cell lines to the this compound derivative by performing a dose-response cell viability assay.

  • Data Analysis: A significant increase in the IC50 value of the compound in the knockout cell line compared to the wild-type cells provides compelling evidence that the compound's primary mechanism of action is through the inhibition of the targeted kinase.

Phase 3: Comparative Analysis and Preclinical Confidence

To understand the therapeutic potential of a novel compound, it is essential to benchmark its performance against existing inhibitors of the same target.

Competitor Profiling: Establishing a Niche

Causality: By comparing the in vitro and cellular activity of the this compound derivatives with well-characterized, clinically relevant inhibitors of the same target, we can assess their relative potency, selectivity, and potential advantages.

Comparative Data Table: In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
Novel Derivative (e.g., Compound X) Akt1 15
Competitor A (e.g., GSK690693)Akt110
Competitor B (e.g., Capivasertib)Akt15

Comparative Data Table: Cellular Antiproliferative Activity (e.g., in a relevant cancer cell line)

CompoundIC50 (µM)
Novel Derivative (e.g., Compound X) 0.5
Competitor A (e.g., GSK690693)0.8
Competitor B (e.g., Capivasertib)0.3

Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Conclusion and Future Directions

The target validation framework outlined in this guide provides a rigorous and systematic approach to elucidating the mechanism of action of novel this compound derivatives. By integrating biochemical, cellular, and genetic methodologies, researchers can build a compelling case for a specific molecular target. This, in turn, will facilitate the rational design of subsequent preclinical studies, including in vivo efficacy models, and ultimately guide the clinical development of these promising new therapeutic agents. The multifaceted nature of this validation process ensures a high degree of scientific integrity, increasing the likelihood of translating a novel chemical entity into a successful and impactful cancer therapy.

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Safety Operating Guide

A Guide to the Safe Disposal of 4-(Pyridin-4-YL)piperazin-2-one: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals handling novel chemical entities are at the forefront of innovation. With this privilege comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Pyridin-4-YL)piperazin-2-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related chemicals, namely pyridine and piperazine derivatives, to establish a robust and cautious disposal framework.

The procedures outlined herein are grounded in established principles of chemical safety and hazardous waste management, designed to protect laboratory personnel, the community, and the environment. Adherence to these protocols is not merely a matter of compliance but a cornerstone of responsible research.

Hazard Profile and Risk Assessment: An Evidence-Based Approach

Understanding the potential hazards of this compound is the critical first step in managing its disposal. By examining its constituent moieties—a pyridine ring and a piperazinone core—we can infer a likely hazard profile.

  • Piperazine Moiety: Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3][4] They may also act as skin and respiratory sensitizers, potentially causing allergic reactions upon exposure.[3][4]

  • Pyridine Moiety: Pyridine is a flammable liquid and is considered a hazardous waste.[5][6] It is harmful if swallowed, inhaled, or in contact with skin.[7]

Therefore, this compound must be treated as a hazardous substance. All waste containing this compound, regardless of concentration, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1][8]

Table 1: Inferred Hazard Summary for this compound
Hazard ClassificationDescriptionPrimary Structural Contributor
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[4][9]Pyridine, Piperazine
Skin Corrosion/Irritation Expected to cause skin irritation, and potentially severe burns.[1][2][9]Piperazine
Serious Eye Damage Expected to cause serious eye damage.[1][2][9]Piperazine
Sensitization May cause allergic skin or respiratory reactions.[3][4]Piperazine
Flammability While the compound is a solid, pyridine itself is flammable. Treat with caution around ignition sources.[3][10][11]Pyridine

The Disposal Workflow: A Step-by-Step Protocol

This protocol provides a clear, linear workflow for the safe disposal of this compound from the point of generation to final hand-off to environmental health and safety (EHS) personnel.

Diagram 1: Disposal Decision Workflow

DisposalWorkflow Figure 1: Disposal Workflow for this compound cluster_prep Preparation Phase cluster_collection Waste Collection & Segregation cluster_storage Interim Storage & Hand-off A Step 1: Risk Assessment Review hazards of parent compounds (Pyridine, Piperazine). B Step 2: PPE Adherence Don safety goggles, chemical-resistant gloves, and lab coat. A->B C Step 3: Prepare Waste Container Obtain a designated, compatible, and clearly labeled hazardous waste container. B->C D Step 4: Segregate Waste Streams Do not mix with incompatible waste types. C->D E Step 5: Collect Waste Transfer pure compound, contaminated consumables (e.g., tips, paper), and solutions into the container. D->E F Step 6: Secure Container Keep the waste container tightly sealed when not in use. E->F G Step 7: Store in SAA Store in a designated Satellite Accumulation Area. F->G H Step 8: Schedule Pickup Contact institutional EHS for waste collection. G->H

Sources

A Researcher's Guide to Handling 4-(Pyridin-4-YL)piperazin-2-one: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound at the forefront of research, 4-(Pyridin-4-YL)piperazin-2-one demands a rigorous and informed approach to laboratory safety. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a comprehensive safety protocol can be constructed by analyzing its core chemical motifs: the pyridine ring and the piperazine-2-one structure. This guide provides the essential safety and logistical information necessary for its handling, grounded in the established principles of chemical hygiene and risk mitigation for its constituent chemical classes.

Inferred Hazard Assessment: A Proactive Approach to Safety

The structure of this compound incorporates both a pyridine and a piperazine moiety, each contributing to a potential hazard profile that must be respected.

  • Pyridine Moiety: Pyridine and its derivatives are known to be flammable, toxic, and often possess a strong, unpleasant odor.[1][2] They can be harmful if inhaled, absorbed through the skin, or swallowed, potentially affecting the central nervous system, liver, and kidneys.[3] Therefore, adequate ventilation is a primary and non-negotiable control measure.[1]

  • Piperazine Moiety: Piperazine and its derivatives are recognized as potential skin and respiratory sensitizers, capable of causing allergic reactions upon repeated exposure.[4] They can also cause severe skin burns and eye damage.[4] The potential for piperazine compounds to be combustible solids also necessitates careful storage and handling to avoid ignition sources.[5][6]

Given this composite profile, this compound should be treated as a hazardous substance with potential for skin and eye irritation or corrosion, respiratory sensitization, and systemic toxicity upon exposure.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to minimize exposure through all potential routes: inhalation, dermal contact, and eye contact. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.

PPE ComponentSpecificationRationale
Eye Protection Chemical Splash GogglesProtects against splashes, and airborne particles of the solid compound. Must meet ANSI Z87.1 standards.[7]
Hand Protection Nitrile or Butyl Rubber Gloves (Double-gloved)Provides a barrier against dermal absorption. Double-gloving is recommended to protect against undetected micro-tears and allows for safe removal of the outer glove if contaminated.[3][8]
Body Protection Flame-Resistant Laboratory CoatProtects skin and personal clothing from contamination and provides a layer of protection against potential flammability.[7]
Respiratory Protection As needed, based on risk assessmentWhile handling in a fume hood is the primary control, a NIOSH-approved respirator may be required for large quantities or if there is a risk of aerosolization outside of a hood.[8]
Foot Protection Closed-toe ShoesProtects feet from spills and falling objects.[7]

The selection of appropriate PPE is a critical decision point in the experimental workflow. The following diagram illustrates a logical process for ensuring adequate protection.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard & Task Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment (PPE) Selection cluster_action Action Start Start: Prepare to handle compound AssessTask Assess Task: - Weighing? - Dissolving? - Large or small scale? Start->AssessTask AssessAerosol Risk of aerosolization? AssessTask->AssessAerosol FumeHood Work in a certified Chemical Fume Hood? AssessAerosol->FumeHood BasePPE Standard PPE: - Safety Goggles - Lab Coat - Double Nitrile Gloves FumeHood->BasePPE Yes AddRespirator Add NIOSH-approved Respirator FumeHood->AddRespirator No Proceed Proceed with Experiment BasePPE->Proceed AddRespirator->BasePPE

Caption: PPE Selection Workflow Diagram.

Step-by-Step Handling Procedures: Weighing and Transfer

Handling this compound as a solid powder requires methodical steps to prevent generating dust and creating exposure risks.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[1]

    • Don all required PPE as outlined in the table above.

    • Designate a specific area within the fume hood for handling the compound.

    • Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

  • Weighing:

    • Use an anti-static weigh boat or a tared container.

    • Slowly and carefully transfer the desired amount of the compound using a clean spatula. Avoid any rapid movements that could create airborne dust.

    • If possible, use a balance that is located within the fume hood or an enclosure.

  • Transfer and Dissolution:

    • Once weighed, securely cap the container before moving it.

    • To dissolve, add the solvent to the vessel containing the compound. Do not add the solid to a large volume of stirred solvent, as this can increase the risk of splashing.

    • Ensure the vessel is properly capped or covered during dissolution.

  • Post-Handling:

    • Clean the spatula and any other equipment with an appropriate solvent in the fume hood.

    • Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

    • Wipe down the work surface with a damp cloth, and dispose of the liner and cloth as hazardous waste.

    • Wash hands thoroughly with soap and water after removing all PPE.[5]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action to mitigate harm.

In Case of a Spill:

  • Alert Personnel: Immediately notify others in the laboratory.

  • Evacuate: If the spill is large or outside of a containment hood, evacuate the immediate area.

  • Containment: For small spills within a fume hood, cover the spill with an absorbent material like sand or vermiculite.[1] Do not use combustible materials like paper towels.

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a sealable, labeled container for hazardous waste disposal.[5]

  • Decontamination: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[3][9] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove any contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately.[9] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Decontamination and Waste Disposal

Proper disposal is a critical component of the chemical handling lifecycle, essential for both safety and environmental compliance.

  • Waste Collection: All solid waste contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.[3]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container.

  • Disposal Protocol: Never dispose of this chemical down the drain.[1] All waste must be disposed of through a licensed professional waste disposal service, following all local, state, and federal regulations.[2][9]

By adhering to this comprehensive guide, researchers can handle this compound with a high degree of safety, ensuring personal well-being and the integrity of their research environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.